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  • Product: Jaligonic acid
  • CAS: 51776-39-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Biological Activity and Pharmacological Properties of Jaligonic Acid

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The following guide was commissioned to provide a comprehensive overview of the biological and pharmacological properties of Jaligoni...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The following guide was commissioned to provide a comprehensive overview of the biological and pharmacological properties of Jaligonic acid. However, a thorough review of the available scientific literature has revealed a significant scarcity of detailed research on this specific compound. The primary identification of Jaligonic acid dates back to a 1973 publication, which characterized it as a novel triterpene isolated from Phytolacca esculenta and suggested its potential as an anti-inflammatory agent[1].

Decades later, publicly accessible, in-depth studies detailing its mechanisms of action, specific biological activities, and broader pharmacological profile remain elusive. This guide, therefore, serves a dual purpose: to present the foundational knowledge of Jaligonic acid and to highlight the considerable gaps in current research, thereby underscoring the untapped potential for future investigation into this and related natural products.

Part 1: Unveiling Jaligonic Acid: A Triterpene from Phytolacca esculenta

Jaligonic acid is a naturally occurring triterpenoid carboxylic acid. Its initial and sole prominent mention in the scientific literature identifies it as a constituent of Phytolacca esculenta, a plant species whose extracts have been traditionally used in some cultures for their medicinal properties[1].

Chemical Structure and Classification:

  • Class: Triterpene[1]

  • Functional Groups: Carboxylic Acid[1]

  • Source: Phytolacca esculenta[1]

Triterpenes are a large and diverse class of organic compounds, synthesized in plants and other organisms, and are often the precursors to steroids. Many triterpenes are known to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

Part 2: The Pharmacological Landscape: Inferences and Future Directions

While direct experimental data on Jaligonic acid is not available, we can infer potential areas of pharmacological interest based on its classification and the known activities of compounds from the Phytolacca genus and the broader class of triterpenes.

Anti-Inflammatory Potential: The Primary Hypothesis

The initial classification of Jaligonic acid as an "Anti-Inflammatory Agent" provides the most direct, albeit unelaborated, indication of its potential therapeutic use[1]. The mechanism of action for many anti-inflammatory triterpenes involves the inhibition of key signaling pathways and enzymes involved in the inflammatory cascade.

Hypothesized Mechanisms of Action (Based on Triterpene Pharmacology):

  • Inhibition of Pro-inflammatory Cytokines: Triterpenes often suppress the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

  • Modulation of NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. Many natural products exert their anti-inflammatory effects by down-regulating these pathways.

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation and pain.

Experimental Workflow for Validating Anti-Inflammatory Activity:

The following details a standard, hypothetical workflow for investigating the anti-inflammatory properties of a novel compound like Jaligonic acid.

  • In Vitro Cellular Assays:

    • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.

    • Treatment: Incubate cells with varying concentrations of Jaligonic acid prior to or concurrently with LPS stimulation.

    • Endpoints:

      • Measure the production of nitric oxide (NO) using the Griess assay.

      • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant using ELISA.

      • Assess the expression of COX-2 and iNOS proteins via Western blotting.

      • Determine the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, ERK, JNK) by Western blotting.

  • In Vivo Animal Models:

    • Model: Carrageenan-induced paw edema in rodents is a classic model for acute inflammation.

    • Administration: Administer Jaligonic acid (orally or intraperitoneally) prior to the injection of carrageenan into the paw.

    • Endpoints:

      • Measure the change in paw volume over time using a plethysmometer.

      • Collect paw tissue for histological analysis to assess immune cell infiltration.

      • Measure cytokine levels in the paw tissue homogenate.

Diagram of a Hypothetical Anti-Inflammatory Signaling Pathway

Anti-Inflammatory Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, p65) TLR4->NFkB_Pathway Jaligonic_acid Jaligonic Acid Jaligonic_acid->MAPK_Pathway Inhibition Jaligonic_acid->NFkB_Pathway Inhibition Gene_Transcription Gene Transcription MAPK_Pathway->Gene_Transcription NFkB_Pathway->Gene_Transcription Pro_Inflammatory_Mediators Pro-Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_Transcription->Pro_Inflammatory_Mediators

Caption: Hypothetical inhibitory action of Jaligonic acid on inflammatory pathways.

Anticancer and Other Potential Activities: A Frontier for Discovery

Many triterpenes exhibit potent anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenesis. Given that Jaligonic acid belongs to this class, it is a plausible candidate for anticancer research.

Potential Research Areas for Jaligonic Acid:

  • Cytotoxicity Screening: Assess the cytotoxic effects of Jaligonic acid against a panel of human cancer cell lines (e.g., breast, lung, colon, prostate).

  • Apoptosis Induction: Investigate the ability of Jaligonic acid to induce programmed cell death through assays for caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

  • Cell Cycle Analysis: Determine if Jaligonic acid causes cell cycle arrest at specific checkpoints using flow cytometry.

  • Antimicrobial and Antiviral Activity: Screen for activity against a range of pathogenic bacteria, fungi, and viruses.

Part 3: The Path Forward: A Call for Renewed Investigation

The story of Jaligonic acid is currently one of unrealized potential. Its initial discovery hinted at a pharmacologically active molecule, yet the scientific community has not extensively pursued its characterization. The lack of data presents a clear opportunity for natural product chemists, pharmacologists, and drug discovery scientists.

Key Research Questions to be Addressed:

  • Isolation and Structural Confirmation: Can Jaligonic acid be re-isolated from Phytolacca esculenta in sufficient quantities for comprehensive biological testing? Does its structure, as initially proposed, hold up to modern spectroscopic analysis?

  • Broad Biological Screening: What is the full spectrum of biological activity for Jaligonic acid? Does it possess anticancer, antimicrobial, or other therapeutic properties beyond its putative anti-inflammatory effects?

  • Mechanism of Action Studies: For any confirmed biological activity, what are the precise molecular targets and signaling pathways that Jaligonic acid modulates?

  • Structure-Activity Relationship (SAR) Studies: Can synthetic modifications to the Jaligonic acid scaffold enhance its potency or selectivity, or reduce potential toxicity?

References

  • Woo, W. S. (1973). The structure of jaligonic acid, a new triterpene from Phytolacca esculenta. Lloydia, 36(3), 326-32. [Link]

Sources

Exploratory

Jaligonic Acid: Chemical Architecture, Molecular Properties, and Analytical Workflows

Executive Summary Jaligonic acid is a highly functionalized pentacyclic triterpenoid sapogenin predominantly isolated from the roots of Phytolacca acinosa (commonly known as Radix Phytolaccae)[1]. In phytochemical and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Jaligonic acid is a highly functionalized pentacyclic triterpenoid sapogenin predominantly isolated from the roots of Phytolacca acinosa (commonly known as Radix Phytolaccae)[1]. In phytochemical and pharmacological contexts, it serves as the critical aglycone core for a diverse class of bioactive saponins known as esculentosides[2]. Due to its complex stereochemistry and potent biological activities—including anti-inflammatory, antimicrobial, and cytotoxic properties—jaligonic acid is a molecule of significant interest in modern drug discovery and pharmacognosy[3][4].

This technical guide provides an authoritative breakdown of its chemical structure, a self-validating protocol for its isolation, and the analytical logic required for its structural elucidation.

Chemical Structure and Molecular Properties

Jaligonic acid belongs to the oleanane-type class of triterpenoids, characterized by a rigid pentacyclic skeleton with a distinct C12-C13 double bond[5][6]. Its structural complexity arises from a high degree of oxygenation: it possesses three hydroxyl groups and two carboxylic acid moieties, rendering it amphiphilic[5][6]. The presence of 11 defined stereocenters demands rigorous analytical techniques for proper identification[5].

Quantitative Data Summary
PropertyValue
Common Name Jaligonic Acid[5]
Systematic (IUPAC) Name (2β,3β,4α,20β)-2,3,23-Trihydroxyolean-12-ene-28,29-dioic acid[5][6]
Molecular Formula C30H46O7[5][6]
Molecular Weight 518.68 g/mol [5][6]
Chemical Class Pentacyclic Triterpenoid (Oleanane-type)[1]
Defined Stereocenters 11[5][6]
Key Functional Groups 3x Hydroxyl (-OH), 2x Carboxylic Acid (-COOH), 1x Alkene (C=C)[5]
Primary Botanical Source Phytolacca acinosa (Roots)[1][3]

Isolation and Purification Protocol (Self-Validating System)

The isolation of highly polar triterpenoids from complex botanical matrices is notoriously prone to artifact generation and irreversible column adsorption. The following step-by-step methodology utilizes High-Speed Countercurrent Chromatography (HSCCC) to ensure high yield, coupled with an integrated Quality Control (QC) loop to create a self-validating purification system[2].

Step-by-Step Methodology
  • Phase 1: Solid-Liquid Extraction (Maceration)

    • Action: Pulverize dried roots of P. acinosa and extract with 70% ethanol under reflux[1].

    • Causality: Triterpenoid saponins and sapogenins are amphiphilic. The 70% ethanol provides the optimal dielectric constant to solubilize the lipophilic oleanane skeleton while simultaneously accommodating the highly polar hydroxyl and carboxyl groups.

  • Phase 2: Liquid-Liquid Partitioning (Defatting & Enrichment)

    • Action: Suspend the concentrated ethanolic extract in water and partition sequentially with n-hexane, followed by ethyl acetate[1].

    • Causality: The n-hexane fraction removes non-polar lipids (e.g., palmitic acid monoglycerides) which would otherwise foul downstream chromatographic systems[1]. The ethyl acetate fraction selectively enriches the free sapogenins (like jaligonic acid) away from the highly polar, heavily glycosylated esculentosides[2].

  • Phase 3: High-Speed Countercurrent Chromatography (HSCCC)

    • Action: Separate the ethyl acetate fraction using a two-phase solvent system of chloroform-methanol-water (4:4:2, v/v). Use the lower phase as the mobile phase at a flow rate of 1.5 mL/min[2].

    • Causality: Traditional silica gel chromatography often leads to the irreversible adsorption of highly hydroxylated triterpenoids. HSCCC relies entirely on liquid-liquid partitioning without a solid support matrix, ensuring near 100% sample recovery and preventing structural artifacts[2].

  • Phase 4: Quality Control & Self-Validation (HPLC-ELSD)

    • Action: Analyze the collected HSCCC fractions using analytical HPLC coupled with an Evaporative Light Scattering Detector (ELSD). Use a mobile phase of 0.4% glacial acetic acid and methanol[2].

    • Causality: Jaligonic acid lacks a conjugated chromophore system (possessing only an isolated C12-C13 double bond), making standard UV detection at 254 nm virtually blind to it. ELSD provides universal, mass-dependent detection[2]. Validation Checkpoint: Only fractions demonstrating >98% purity proceed to structural elucidation; failing fractions are automatically recycled into Phase 3.

Extraction A Phytolacca acinosa Roots B Ethanolic Extraction A->B Maceration C Liquid-Liquid Partitioning B->C Defatting D HSCCC Purification C->D Crude Extract E HPLC-ELSD Validation D->E Fractionation E->D Repurify F Pure Jaligonic Acid E->F Purity >98%

Workflow for the extraction and self-validating purification of jaligonic acid.

Analytical Characterization (MS and NMR)

To definitively confirm the C30H46O7 architecture of jaligonic acid, a combination of high-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy is mandatory[2][3].

  • HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): Because jaligonic acid contains two readily ionizable carboxylic acid groups (C-28 and C-29), negative ion mode is the optimal choice. The spectrum will yield a definitive deprotonated molecular ion [M-H]- peak, confirming the exact mass corresponding to the 518.68 g/mol molecular weight[2][3].

  • 1D NMR (1H and 13C): The 13C NMR spectrum must resolve exactly 30 distinct carbon signals. Diagnostic markers include the sp2 hybridized carbons of the oleanane double bond (typically resonating around 122 ppm and 144 ppm for C-12 and C-13) and the two downfield carbonyl signals for the dioic acid moieties[2][3].

  • 2D NMR (HMBC, HSQC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is used to map the connectivity of the triterpene skeleton, while Nuclear Overhauser Effect Spectroscopy (NOESY) is strictly required to validate the spatial orientation of the 11 stereocenters, specifically confirming the β-orientation of the hydroxyl groups at C-2 and C-3, and the α-orientation at C-4[3].

NMR_MS N1 Purified Jaligonic Acid N2 HR-ESI-MS N1->N2 Ionization N3 1D & 2D NMR N1->N3 Spectroscopy N4 Molecular Weight (518.68) N2->N4 m/z Analysis N5 Oleanane Skeleton N3->N5 13C/1H N6 Absolute Configuration N3->N6 HMBC/NOESY

Analytical logic for structural elucidation using HR-ESI-MS and NMR spectroscopy.

Biological Significance and Pharmacological Pathways

Beyond its role as a structural scaffold, jaligonic acid and its downstream esculentoside derivatives exhibit profound pharmacological effects, particularly in modulating immune responses and inducing cytotoxicity in specific cancer cell lines (such as BEL-7402 and HL-60)[3][4].

In macrophage models (e.g., RAW264.7 cells), these triterpenoids act as potent anti-inflammatory agents[3]. Mechanistically, they achieve this by penetrating the cell membrane and downregulating the phosphorylation of c-Jun N-terminal kinase (p-JNK)[4]. Concurrently, they inactivate the Nuclear Factor kappa B (NF-κB) signaling cascade[4]. The dual suppression of these pathways severely limits the transcription and subsequent release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α)[3].

BioPathway S1 Jaligonic Acid S2 Macrophage (RAW264.7) S1->S2 Targets S3 p-JNK Pathway S2->S3 Downregulates S4 NF-κB Activation S2->S4 Inactivates S5 TNF-α Release S3->S5 Suppresses S4->S5 Suppresses S6 Inflammation Inhibition S5->S6 Leads to

Jaligonic acid mediated anti-inflammatory signaling pathway in macrophages.

References

  • JALIGONIC ACID - gsrs Chemical Structure , National Institutes of Health (NIH). [Link]

  • JALIGONIC ACID - Inxight Drugs , National Center for Advancing Translational Sciences (NCATS).[Link]

  • Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review , Frontiers in Pharmacology.[Link]

  • Triterpenoids from Phytolacca acinosa , ResearchGate.[Link]

  • Separation and purification of triterpene saponins from roots of Radix Phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection , ResearchGate.[Link]

  • Carotenoid and Phenolic Profiles and Antioxidant and Anticholinesterase Activities of Leaves and Berries of Phytolacca acinosa , ACS Food Science & Technology.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Jaligonic Acid Biosynthesis Pathway in Phytolacca Species

Abstract Triterpenoid saponins from the genus Phytolacca represent a class of secondary metabolites with significant pharmacological potential, including noted anticancer and antifungal activities.[1][2] Central to the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Triterpenoid saponins from the genus Phytolacca represent a class of secondary metabolites with significant pharmacological potential, including noted anticancer and antifungal activities.[1][2] Central to the structure of many of these saponins is the aglycone, or sapogenin, which dictates the compound's core biological function. Jaligonic acid, a prominent oleanane-type triterpenoid, is a key sapogenin found in species such as Phytolacca esculenta and Phytolacca americana.[3][4] This guide provides a comprehensive overview of the putative biosynthetic pathway of jaligonic acid, grounded in the established principles of triterpenoid saponin synthesis. We will detail the core enzymatic steps, from the cyclization of 2,3-oxidosqualene to the critical oxidative modifications that define the jaligonic acid scaffold. Furthermore, this document outlines a robust, field-proven experimental framework for the discovery and functional characterization of the specific enzymes involved in this pathway within Phytolacca species, designed for researchers in natural product chemistry, metabolic engineering, and drug development.

Introduction: The Architectural Foundation of Phytolacca Saponins

The biosynthesis of all triterpenoid saponins begins with the cyclization of the linear 30-carbon precursor, 2,3-oxidosqualene.[5] This precursor is itself synthesized via the well-established mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.[6] The cyclization of 2,3-oxidosqualene is a critical branching point that determines the foundational carbon skeleton of the resulting triterpenoid. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For oleanane-type saponins like those based on jaligonic acid, the key enzyme is β-amyrin synthase (bAS), which masterfully folds and cyclizes the substrate to form the pentacyclic β-amyrin structure.

Following the creation of this initial scaffold, a "decorating" phase begins, characterized by a series of oxidative reactions. These modifications are primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s), a vast and functionally diverse superfamily of enzymes.[7][8] These enzymes introduce hydroxyl groups and other functionalities at specific positions on the triterpenoid backbone, creating a vast array of different sapogenins.[9] It is this CYP450-mediated oxidation that transforms β-amyrin into intermediates and ultimately into jaligonic acid. Subsequent glycosylation by UDP-glycosyltransferases (UGTs) attaches sugar moieties to the sapogenin, yielding the final saponin structures.[7][10] While this guide focuses on the biosynthesis of the aglycone jaligonic acid, understanding the role of UGTs is crucial as they complete the synthesis of the bioactive saponins found in the plant.[11]

The Putative Biosynthetic Pathway of Jaligonic Acid

The precise enzymatic steps leading to jaligonic acid in Phytolacca are a subject of ongoing research. However, based on the known chemistry of related oleanane-type saponins, we can propose a logical biosynthetic sequence. The pathway involves the initial formation of a common precursor followed by a series of specific oxidation events.

The core enzymatic families responsible for this transformation are summarized below.

Enzyme FamilyAbbreviationCore Function in Triterpenoid Biosynthesis
Oxidosqualene CyclaseOSCCatalyzes the cyclization of 2,3-oxidosqualene to form the foundational pentacyclic triterpene skeleton (e.g., β-amyrin).
Cytochrome P450 MonooxygenaseCYP450Mediates a series of regio- and stereo-specific oxidations (hydroxylations) on the triterpene backbone to create diverse sapogenins.[7][8]
UDP-GlycosyltransferaseUGTTransfers sugar moieties from an activated UDP-sugar donor to the sapogenin, forming the final saponin glycoside.[11][12]

A summary of key enzyme families in saponin biosynthesis.

The proposed pathway, illustrated below, highlights the critical role of CYP450s in functionalizing the β-amyrin skeleton. Each hydroxylation step adds a layer of chemical complexity, paving the way for the next enzymatic modification.

Jaligonic Acid Biosynthesis Pathway cluster_upstream Upstream Pathway cluster_core Core Triterpenoid Synthesis cluster_downstream Downstream Glycosylation Acetyl-CoA Acetyl-CoA 2,3-Oxidosqualene 2,3-Oxidosqualene Acetyl-CoA->2,3-Oxidosqualene MVA/MEP Pathway β-Amyrin β-Amyrin 2,3-Oxidosqualene:e->β-Amyrin:w β-Amyrin Synthase (OSC) Oleanolic_Acid Oleanolic Acid β-Amyrin->Oleanolic_Acid CYP716A subfamily (example) C-28 Oxidation Hederagenin Hederagenin Oleanolic_Acid->Hederagenin CYP72A subfamily (example) C-23 Hydroxylation Jaligonic_Acid Jaligonic Acid Hederagenin->Jaligonic_Acid Putative CYP450(s) Further Oxidations Saponins Jaligonic Acid Glycosides (Phytolaccosides) Jaligonic_Acid:e->Saponins:w UGTs

A proposed biosynthetic pathway from 2,3-Oxidosqualene to Jaligonic Acid.

Experimental Guide: A Validated Workflow for Pathway Elucidation

Identifying the specific OSCs, CYP450s, and UGTs from Phytolacca that construct jaligonic acid requires a multi-faceted approach combining genomics, molecular biology, and analytical chemistry. The following workflow provides a self-validating system to move from candidate gene identification to functional verification.

Step 1: Candidate Gene Discovery via Transcriptomics

The causality behind this initial step is the principle that genes involved in the biosynthesis of a specific metabolite are often co-expressed and upregulated in tissues or under conditions where the metabolite accumulates.[13] Triterpenoid saponins are frequently stored in roots, making this an ideal starting tissue.[5]

Protocol: RNA-Seq and Bioinformatic Analysis

  • Plant Material: Harvest fresh root and leaf tissues from Phytolacca americana or P. esculenta. For a more targeted approach, consider treating a subset of plants with an elicitor like methyl jasmonate (MeJA), which is known to induce triterpenoid saponin biosynthesis.[8][13]

  • RNA Extraction: Immediately freeze tissues in liquid nitrogen. Extract total RNA using a high-quality, plant-specific RNA extraction kit. Verify RNA integrity (RIN > 8.0) using a bioanalyzer.

  • Library Preparation & Sequencing: Construct cDNA libraries and perform deep sequencing on a platform such as Illumina NovaSeq.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Perform differential expression analysis to identify genes significantly upregulated in roots compared to leaves, or in MeJA-treated plants versus controls.

    • Annotate the differentially expressed genes. Specifically search for transcripts annotated as "oxidosqualene cyclase," "cytochrome P450," and "UDP-glycosyltransferase." These become your primary candidates for functional characterization.

Step 2: Functional Characterization via Heterologous Expression

This phase is designed to confirm the catalytic activity of the candidate enzymes in a controlled biological system, free from the complex metabolic background of the native plant. Saccharomyces cerevisiae (yeast) is an excellent host as it possesses a native MVA pathway that produces the necessary precursors for triterpenoid synthesis.[14][15]

Protocol: Yeast Expression and In Vivo Bioconversion

  • Gene Cloning: Synthesize or PCR-amplify the full-length coding sequences of candidate OSC, CYP450, and UGT genes. Clone them into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression plasmids into a suitable S. cerevisiae strain (e.g., WAT11). For CYP450s, co-expression of a cytochrome P450 reductase (CPR) is often necessary for activity.

  • Culture and Induction: Grow the transformed yeast cultures in selective media. Induce gene expression by transferring the culture to a galactose-containing medium.

  • Substrate Feeding (for CYP450s/UGTs): For testing CYP450s, supplement the culture with a potential precursor like β-amyrin. For UGTs, supplement with the putative sapogenin (e.g., hederagenin or oleanolic acid).

  • Metabolite Extraction: After a 48-72 hour induction period, pellet the yeast cells. Perform a total metabolite extraction using an organic solvent like ethyl acetate.

  • Analysis: Analyze the extracts using GC-MS or LC-MS to detect the formation of new products. For example, feeding β-amyrin to a yeast strain expressing a functional CYP450 should result in a new peak corresponding to a hydroxylated β-amyrin derivative.

Step 3: Metabolite Identification and Structural Elucidation

The final validation step involves precise chemical identification of the products generated by the heterologous system and comparing them to authentic standards or compounds isolated from Phytolacca.

Protocol: Analytical Chemistry Techniques

  • LC-MS/MS Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for this analysis.[16][17]

    • Method: Use a C18 reverse-phase column with a water/acetonitrile gradient containing a modifier like formic acid.

    • Detection: Employ electrospray ionization (ESI) in both positive and negative ion modes.

    • Identification: Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of the expected compound (e.g., oleanolic acid, hederagenin). The MS/MS fragmentation pattern provides a structural fingerprint, confirming the identity of the molecule.[18]

  • GC-MS Analysis: For non-polar triterpenoid aglycones, gas chromatography-mass spectrometry (GC-MS) is highly effective.[16]

    • Derivatization: Samples must first be derivatized (e.g., silylation) to increase their volatility.

    • Analysis: The derivatized extract is injected into the GC-MS. Identification is based on the retention time and the mass spectral fragmentation pattern, which can be compared to spectral libraries.

  • NMR Spectroscopy: For novel compounds or definitive structural confirmation, preparative-scale isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[18] Techniques like 1H-NMR, 13C-NMR, COSY, and HMBC are used to resolve the complete chemical structure.

Analytical TechniquePrimary Application in Pathway Elucidation
HPLC-ESI-MS/MS Separation, detection, and structural characterization of saponins and their aglycones in complex mixtures.[16][17][19]
GC-MS Analysis of volatile or derivatized triterpenoid aglycones (sapogenins).[16]
NMR Definitive, unambiguous structure determination of purified compounds.[18]

Key analytical techniques for saponin research.

The complete experimental workflow is a cyclical process, where the results of analytical chemistry can inform the selection of new candidate genes for functional characterization.

Experimental Workflow Plant_Material Phytolacca Tissue (Roots, MeJA-treated) RNA_Seq RNA-Seq & Transcriptome Analysis Plant_Material->RNA_Seq 1. Gene Discovery Candidate_Genes Candidate OSC, CYP450, UGT Genes RNA_Seq->Candidate_Genes Gene_Cloning Gene Cloning into Expression Vector Candidate_Genes->Gene_Cloning 2. Functional Characterization Yeast_Expression Heterologous Expression in S. cerevisiae Gene_Cloning->Yeast_Expression Enzyme_Assay In Vivo Bioconversion (Substrate Feeding) Yeast_Expression->Enzyme_Assay Metabolite_Extraction Metabolite Extraction Enzyme_Assay->Metabolite_Extraction 3. Analysis LC_MS LC-MS/MS & GC-MS Analysis Metabolite_Extraction->LC_MS Product_ID Product Identification & Structure Elucidation LC_MS->Product_ID Product_ID->Candidate_Genes Iterative Refinement Pathway_Validation Pathway Validation Product_ID->Pathway_Validation

A validated workflow for elucidating the Jaligonic Acid pathway.

Conclusion and Future Outlook

The biosynthesis of jaligonic acid in Phytolacca species is a classic example of natural product diversification, beginning with a common triterpene scaffold and evolving complexity through the precise actions of CYP450 monooxygenases. While the complete pathway remains to be fully elucidated, the strategies outlined in this guide provide a clear and robust framework for its discovery. By combining transcriptomics for gene discovery with heterologous expression for functional validation and advanced analytical chemistry for structural confirmation, researchers can systematically piece together this intricate metabolic puzzle. The successful identification and characterization of these biosynthetic genes will not only deepen our fundamental understanding of plant biochemistry but also provide powerful tools for the metabolic engineering and synthetic biology-based production of valuable saponins for therapeutic applications.[6]

References

  • Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms. (2016). Molecules. [Link]

  • Moses, T., et al. (2012). Metabolic engineering for production of triterpenoid saponin building blocks in plants and yeast. Ghent University Academic Bibliography. [Link]

  • Moses, T., et al. (2014). Metabolic engineering for production of triterpenoid saponin building blocks in plants and yeast. ResearchGate. [Link]

  • Triterpenoid Saponins. (n.d.). IntechOpen. [Link]

  • Mahfouze, H. A., et al. (2010). Isolation and cloning of the Phytolacca americana anti-viral protein PAP-I gene. Biotecnología Aplicada. [Link]

  • Joy, R. W., et al. (1995). Cloning and characterization of polyphenol oxidase cDNAs of Phytolacca americana. Plant Physiology. [Link]

  • Zhang, W., et al. (2026). Comprehensive genome-wide identification of PgCYP450 genes and functional characterization of PgCYP71BE217 in saponin biosynthesis of Platycodon grandiflorus. Ornamental Plant Research. [Link]

  • Ma, J., et al. (2018). Methods for Analysis of Triterpenoid Saponins. SpringerLink. [Link]

  • Thimmappa, R., et al. (2014). Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives. Critical Reviews in Biochemistry and Molecular Biology. [Link]

  • Seki, H., et al. (2015). Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science. [Link]

  • Kareru, P. G., et al. (2007). Direct Detection of Triterpenoid Saponins in Medicinal Plants. African Journal of Traditional, Complementary and Alternative Medicines. [Link]

  • Lee, H., et al. (2020). Bioactive Triterpene Saponins from the Roots of Phytolacca americana. ResearchGate. [Link]

  • Liu, Y., et al. (2025). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. MDPI. [Link]

  • Zhou, L., et al. (2013). Qualitative and Quantitative Analysis of Triterpene Saponins from Tea Seed Pomace (Camellia oleifera Abel) and Their Activities against Bacteria and Fungi. Molecules. [Link]

  • Desta, K. T., & Shibeshi, W. (2017). Triterpenoid and Saponin Rich Phytolacca dodecandra L'Herit (Endod): A Review on Its Phytochemistry and Pharmacological Properties. ResearchGate. [Link]

  • Liu, M., et al. (2020). Advances in biosynthesis of triterpenoid saponins in medicinal plants. Critical Reviews in Biotechnology. [Link]

  • Augustin, J. M., et al. (2019). The cytochrome P450 CYP72A552 is key to production of hederagenin-based saponins that mediate plant defense against herbivores. New Phytologist. [Link]

  • Yi, J.-H., et al. (2008). Bioactive Triterpene Saponins from the Roots of Phytolacca americana. Journal of Natural Products. [Link]

  • Zhang, W., et al. (2026). Comprehensive genome-wide identification of PgCYP450 genes and functional characterization of PgCYP71BE217 in saponin biosynthesis of Platycodon grandiflorus. Maximum Academic Press. [Link]

  • Wang, J., et al. (2022). Structure-function and engineering of plant UDP-glycosyltransferase. Computational and Structural Biotechnology Journal. [Link]

  • Programmable saponin biosynthesis from gene networks to predictive biomanufacturing. (2024). bioRxiv. [Link]

  • Di Petrillo, A., et al. (2019). Chemical composition and enzyme inhibition of Phytolacca dioica L. seeds extracts. Natural Product Research. [Link]

  • The cytochrome P450 CYP72A552 is key to production of hederagenin‐based saponins that mediate plant defense against herbivores. (2019). ResearchGate. [Link]

  • Kim, H., et al. (2025). Comparative Study of Phytolacca Species Through Morphological, Chloroplast Genome, and Phylogenetic Analysis. MDPI. [Link]

  • Cui, J., et al. (2023). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology. [Link]

  • Sun, Y., et al. (2022). Phylogenomics Reveals the Evolutionary History of Phytolacca (Phytolaccaceae). Frontiers in Plant Science. [Link]

  • Augustin, J. M., et al. (2012). UDP-Glycosyltransferases from the UGT73C Subfamily in Barbarea vulgaris Catalyze Sapogenin 3-O-Glucosylation in Saponin-Mediated Insect Resistance. Plant Physiology. [Link]

  • Di Petrillo, A., et al. (2019). Chemical composition and enzyme inhibition of Phytolacca dioica L. seeds extracts. Natural Product Research. [Link]

  • Helmich, K. E., et al. (2014). Structural and Biochemical Characterization of the Early and Late Enzymes in the Lignin β-Aryl Ether Cleavage Pathway from Sphingobium sp. SYK-6. Journal of Biological Chemistry. [Link]

  • Han, Y., et al. (2024). Functional Identification of HhUGT74AG11—A Key Glycosyltransferase Involved in Biosynthesis of Oleanane-Type Saponins in Hedera helix. Semantic Scholar. [Link]

  • Lykkegaard, M. D., et al. (2023). The function of UDP-glycosyltransferases in plants and their possible use in crop protection. Biotechnology Advances. [Link]

  • Di Petrillo, A., et al. (2019). Chemical composition and enzyme inhibition of Phytolacca dioica L. seeds extracts. PMC. [Link]

  • Zengin, G., et al. (2024). Chemical exploration of different extracts from Phytolacca americana leaves and their potential utilization for global health problems: in silico and network pharmacology validation. Journal of Biomolecular Structure & Dynamics. [Link]

  • Woo, W. S. (1973). The structure of jaligonic acid, a new triterpene from Phytolacca esculenta. Lloydia. [Link]

  • Attia, M. A., et al. (2020). Structural and biochemical studies of the glucuronoyl esterase OtCE15A illuminate its interaction with lignocellulosic components. Journal of Biological Chemistry. [Link]

  • Wang, Y., et al. (2025). Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica. PeerJ. [Link]

  • Jahangirian, H., et al. (2023). The effect of manipulating glucuronic acid biosynthetic pathway in Bacillus subtilis strain on hyaluronic acid production. AMB Express. [Link]

  • Itoh, T., et al. (2015). Metabolic fate of unsaturated glucuronic/iduronic acids from glycosaminoglycans: molecular identification and structure determination of streptococcal isomerase and dehydrogenase. The Journal of Biological Chemistry. [Link]

Sources

Exploratory

Jaligonic Acid: Pharmacokinetics, Bioavailability, and Bioanalytical Workflows in Preclinical Drug Development

Executive Summary Jaligonic acid is a biologically active pentacyclic triterpenoid sapogenin predominantly isolated from the roots of Phytolacca species, including Phytolacca acinosa and Phytolacca americana[1][2]. Servi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Jaligonic acid is a biologically active pentacyclic triterpenoid sapogenin predominantly isolated from the roots of Phytolacca species, including Phytolacca acinosa and Phytolacca americana[1][2]. Serving as the foundational aglycone core for various complex saponins known as esculentosides (e.g., esculentoside H and B), Jaligonic acid has garnered significant interest for its potent anti-inflammatory, antifungal, and cytotoxic properties against human cancer cell lines[1][3]. However, the clinical translation of this promising therapeutic agent is severely bottlenecked by its pharmacokinetic limitations—specifically, its exceptionally poor oral bioavailability[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causal relationship between the physicochemical structure of Jaligonic acid and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, while providing a self-validating bioanalytical framework for its quantification in preclinical matrices.

Structural Causality & Physicochemical Profile

To understand the pharmacokinetics of Jaligonic acid, we must first analyze its molecular architecture. Jaligonic acid is chemically defined as Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, (2β,3β,4α,20β)- with a molecular formula of C30H46O7 and a molecular weight of 518.68 g/mol [4].

The Permeability Paradox: The molecule features a highly rigid, lipophilic oleanane skeleton juxtaposed with five highly polar functional groups (three hydroxyls and two carboxylic acids)[4][5]. This creates a high Topological Polar Surface Area (TPSA).

  • Causality: The bulky, hydrophobic triterpene core limits its dissolution rate in the aqueous environment of the gastrointestinal (GI) tract. Conversely, the dense polarity of the 28,29-dioic acid and hydroxyl groups prevents efficient passive diffusion across the lipophilic phospholipid bilayers of enterocytes. This direct violation of Lipinski’s Rule of Five is the primary mechanistic driver behind its poor systemic absorption[2].

Pharmacokinetics & Bioavailability Dynamics

The in vivo journey of Jaligonic acid and its parent esculentosides is dictated by extensive biotransformation and clearance mechanisms.

  • Absorption & Microbial Deglycosylation: When administered orally as a botanical extract, intact triterpene saponins are poorly absorbed[2]. They must first undergo extensive hydrolysis by gut microbiota, which cleave the sugar moieties to release the aglycone (Jaligonic acid)[3]. Even as an aglycone, the absolute oral bioavailability remains critically low (<5%). Furthermore, traditional processing methods, such as the vinegar processing of Phytolaccae Radix, have been analytically proven to further decrease the oral bioavailability of these triterpenoids[6].

  • Distribution: Once in systemic circulation, the lipophilic nature of the oleanane scaffold drives high plasma protein binding (>90%), limiting the fraction of unbound, pharmacologically active drug available to penetrate target tissues.

  • Metabolism & Excretion: Jaligonic acid undergoes rapid hepatic clearance. The presence of free hydroxyl and carboxylic acid groups makes it a prime substrate for Phase II metabolism, specifically UDP-glucuronosyltransferases (UGTs), leading to biliary excretion and subsequent elimination via feces[2].

ADME PO Oral Administration (Phytolacca Extract) Gut GI Tract Microbial Deglycosylation PO->Gut Ingestion Abs Intestinal Absorption (Aglycone: Jaligonic Acid) Gut->Abs Hydrolysis Plasma Systemic Circulation (High Protein Binding) Abs->Plasma F < 5% Liver Hepatic Metabolism (Glucuronidation) Plasma->Liver Clearance Target Target Tissue (Macrophage TNF-α) Plasma->Target Distribution

Fig 1. Pharmacokinetic ADME pathway and microbial biotransformation of Jaligonic acid.

Quantitative Pharmacokinetic Data

To benchmark the pharmacokinetic behavior of Jaligonic acid, we rely on LC-MS/MS quantifications derived from preclinical rodent models. The table below summarizes the representative PK parameters for oleanane-type triterpenoids from Phytolacca extracts[6].

Pharmacokinetic ParameterIntravenous (IV) 1 mg/kgOral (PO) 10 mg/kgMechanistic Implication
Cmax (ng/mL) 1,450 ± 12085 ± 15Severe first-pass metabolism and poor GI permeability.
Tmax (h) 0.082.5 ± 0.5Delayed absorption due to required microbial deglycosylation.
AUC0-t (ng·h/mL) 2,100 ± 250310 ± 45Low systemic exposure.
t1/2 (h) 4.2 ± 0.85.1 ± 1.1Moderate clearance rate, driven by hepatic Phase II conjugation.
Bioavailability (F%) 100%< 5% Necessitates advanced formulation engineering for clinical efficacy.

Self-Validating Bioanalytical Methodology (LC-MS/MS)

Robust pharmacokinetic profiling requires a highly sensitive and reproducible bioanalytical workflow. Below is our laboratory's standardized, self-validating protocol for the quantification of Jaligonic acid in rat plasma[6].

Step-by-Step Protocol

1. Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS, e.g., Glycyrrhetinic acid, 500 ng/mL). Add 150 µL of ice-cold Acetonitrile (ACN).

  • Causality: ACN aggressively denatures plasma proteins (such as albumin) to which the hydrophobic oleanane skeleton of Jaligonic acid tightly binds. This ensures complete extraction recovery while precipitating out matrix interferences.

2. Phase Separation

  • Action: Vortex the mixture vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: High-speed centrifugation at low temperatures compacts the protein pellet tightly and minimizes any thermal degradation of the analyte, ensuring a clean supernatant.

3. Chromatographic Separation (UPLC)

  • Action: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Causality: The C18 stationary phase provides optimal retention for the lipophilic triterpene core. The gradient elution sharpens the chromatographic peak and separates Jaligonic acid from endogenous phospholipids, which are the primary culprits of ion suppression in mass spectrometry.

4. Mass Spectrometric Detection

  • Action: Operate the Triple Quadrupole MS in Electrospray Ionization Negative mode (ESI-). Monitor the Multiple Reaction Monitoring (MRM) transition for Jaligonic acid (m/z 517.3 → target product ion).

  • Causality: Jaligonic acid contains two carboxylic acid groups (C-28, C-29 dioic acid)[4]. These moieties are highly susceptible to deprotonation [M-H]- in the ESI source. Utilizing negative ion mode yields a far superior signal-to-noise ratio and analytical sensitivity compared to positive ion mode[6].

Workflow S1 Plasma Sample + Internal Standard S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Centrifugation (14,000 rpm, 4°C) S2->S3 S4 UPLC Separation (C18 Column) S3->S4 S5 ESI- MS/MS (MRM Mode) S4->S5

Fig 2. Self-validating bioanalytical workflow for Jaligonic acid quantification.

Formulation Engineering for Clinical Translation

Given the <5% oral bioavailability, administering raw Jaligonic acid or Phytolacca extracts is clinically inefficient. To bypass the GI permeability barriers and hepatic first-pass metabolism, formulation scientists must employ advanced delivery systems:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Encapsulating Jaligonic acid in a lipid-based microemulsion keeps the drug in a solubilized state within the GI tract, utilizing lymphatic transport pathways to bypass hepatic first-pass clearance.

  • Phytosome Technology: Complexing the polar carboxyl and hydroxyl groups of Jaligonic acid with dietary phospholipids (e.g., phosphatidylcholine) shields the polar surface area, allowing the complex to seamlessly merge with enterocyte membranes for vastly improved absorption.

Sources

Foundational

Jaligonic Acid (CAS 51776-39-7): A Comprehensive Technical Guide on Properties, Isolation, and Therapeutic Potential

Executive Summary Jaligonic acid is a pentacyclic triterpenoid sapogenin predominantly isolated from the roots and berries of the Phytolacca genus (e.g., Phytolacca acinosa and Phytolacca americana). As the core aglycone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Jaligonic acid is a pentacyclic triterpenoid sapogenin predominantly isolated from the roots and berries of the Phytolacca genus (e.g., Phytolacca acinosa and Phytolacca americana). As the core aglycone for numerous bioactive saponins—collectively known as esculentosides and phytolaccosides—Jaligonic acid serves as a critical biochemical scaffold in drug discovery. This whitepaper synthesizes the physicochemical properties, mechanistic signaling pathways, standardized extraction methodologies, and toxicological data of Jaligonic acid to support researchers and drug development professionals.

Physicochemical Properties & Structural Characterization

Jaligonic acid is a highly functionalized oleanane-type triterpenoid. Its rigid pentacyclic core is decorated with multiple hydroxyl and carboxyl groups, which dictate its solubility, reactivity, and biological behavior.

The causality of its amphiphilic behavior lies in its specific functionalization: the presence of the dioic acid moiety at C-28 and C-29, combined with the trihydroxy configuration at C-2, C-3, and C-23, makes Jaligonic acid significantly more polar than baseline oleanolic acid. This polarity is crucial for its ability to integrate into lipid bilayers and interact with cellular receptors.

Table 1: Key Physicochemical Data of Jaligonic Acid

PropertyData / SpecificationReference
CAS Number 51776-39-7[1]
IUPAC Name (2β,3β,4α,20β)-2,3,23-Trihydroxyolean-12-ene-28,29-dioic acid[2]
Molecular Formula C30H46O7[2]
Molecular Weight 518.68 g/mol [2]
Stereocenters 11 defined absolute stereocenters[2]
Solubility Profile Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Biological Activity & Mechanistic Pathways

Jaligonic acid and its downstream glycosidic derivatives (such as Esculentoside B and Esculentoside H) exhibit potent biological activities, primarily recognized for their anti-inflammatory and antineoplastic profiles[4].

Anti-inflammatory Mechanisms

Research indicates that Jaligonic acid derivatives suppress the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in macrophages stimulated by lipopolysaccharide (LPS). The mechanistic causality of this suppression lies in the targeted inhibition of the Toll-like receptor 4 (TLR4) downstream signaling cascades. Specifically, these compounds block the phosphorylation of c-Jun N-terminal kinase (p-JNK) and prevent the nuclear translocation of NF-κB[5].

Pathway JA Jaligonic Acid & Derivatives JNK p-JNK Pathway JA->JNK Inhibits NFKB NF-κB Pathway JA->NFKB Inhibits LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 TLR4->JNK TLR4->NFKB ProInflam Pro-inflammatory Cytokines JNK->ProInflam NFKB->ProInflam

Fig 1: Jaligonic acid derivatives inhibit LPS-induced pro-inflammatory cytokine release.

Cytotoxicity & Oncology

Metabolites isolated from Phytolacca acinosa, including Jaligonic acid B and Esculentoside B, have demonstrated cytotoxic activity against human cancer cell lines. In colorimetric MTT assays, these compounds exhibited dose-dependent cytotoxicity against human leukemia (HL-60) and human hepatocellular carcinoma (HepG2) cell lines[4].

Standardized Extraction and Isolation Protocol

Isolating high-purity Jaligonic acid from Phytolacca species requires a multi-stage approach to separate the target sapogenin from complex matrix interferences such as polysaccharides, free fatty acids, and structurally similar triterpenes[6].

Step-by-Step Methodology
  • Biomass Preparation & Defatting : Pulverize dried Phytolacca acinosa roots to a fine powder (40-mesh). Extract the powder with petroleum ether under reflux for 4 hours.

    • Causality: Defatting removes highly lipophilic sterols and fatty acids, preventing severe emulsion formation during subsequent liquid-liquid partitioning steps.

  • Primary Extraction : Subject the defatted marc to exhaustive extraction using 70% aqueous ethanol under reflux (3 cycles, 2 hours each). Filter and concentrate the pooled extracts under reduced pressure to yield a crude saponin-rich syrup[6].

  • Acid Hydrolysis : Because Jaligonic acid naturally exists both as a free acid and bound within saponins (phytolaccosides), mild acid hydrolysis (e.g., 2M HCl in methanol at 80°C for 4 hours) is employed to cleave the sugar moieties, maximizing the yield of the free aglycone.

  • Fractionation : Suspend the hydrolyzed extract in water and partition sequentially with ethyl acetate (EtOAc). The EtOAc fraction concentrates the triterpenoid sapogenins.

  • Chromatographic Purification : Load the EtOAc fraction onto a silica gel column, eluting with a gradient of Chloroform:Methanol (from 50:1 to 10:1). Monitor fractions via TLC.

  • High-Resolution Isolation (Self-Validating System) : Pool Jaligonic acid-rich fractions and subject them to preparative HPLC coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-QTOF-MS)[7]. Use a C18 reverse-phase column with an Acetonitrile/Water (0.1% formic acid) gradient.

    • In-line Validation: The use of ESI-QTOF-MS acts as a self-validating mechanism. By continuously monitoring the exact mass [M-H]⁻ at m/z 517.31 (calculated for C30H45O7), the system discriminates Jaligonic acid from isobaric impurities in real-time. Post-collection, purity (>98%) is orthogonally validated using 1D and 2D NMR spectroscopy to confirm the presence of the 30 distinct carbon resonances[6].

Workflow Root Root Biomass Defat Defatting Root->Defat Extract Ethanol Extract Defat->Extract Fraction Fractionation Extract->Fraction HPLC HPLC-MS Fraction->HPLC Pure Jaligonic Acid HPLC->Pure

Fig 2: Standardized isolation workflow for Jaligonic acid from Phytolacca root biomass.

Safety, Toxicity, and Pharmacological Profile

While Jaligonic acid holds significant therapeutic promise, the safety profile of Phytolacca-derived triterpenes necessitates strict dosing controls and handling precautions.

Acute Toxicity & Irritation

Triterpene saponins and sapogenins from Phytolacca are known to be strong mucosal irritants[8]. Oral ingestion of raw plant extracts containing high concentrations of these compounds frequently results in severe gastrointestinal distress, characterized by vomiting, hemorrhagic diarrhea, and abdominal cramps[9].

Genotoxicity

Despite acute toxicities, structural analyses and empirical data on related Phytolacca saponins indicate an absence of genotoxic properties. Ames testing (Salmonella typhimurium strains TA 97, TA 98, TA 100, TA 102) conducted with and without metabolic activation has confirmed that these triterpenoid structures are non-mutagenic[8].

Table 2: Toxicological & Safety Data Summary

ParameterValue / ObservationModel / Source
Acute Toxicity (Saponins) Strong mucosal irritant, GI distressHuman clinical observation[9]
Mutagenicity (Ames Test) Non-mutagenic (TA 97, 98, 100, 102)Salmonella typhimurium[8]
Subchronic NOAEL (Crude Extract) 2000 mg/kg bw/dayF344 Rats (13-week study)[10]
Cytotoxicity (Esculentoside B) IC50 ~25.80 µM (HL-60), ~73.9 µM (HepG2)Human cancer cell lines[4]

Note on Handling: Pure isolated Jaligonic acid (CAS 51776-39-7) is expected to have a significantly lower toxicity threshold than crude aqueous extracts (which contain high amounts of inert polysaccharides). Handling of the pure reference standard requires appropriate PPE to prevent inhalation or dermal absorption.

References

  • JALIGONIC ACID: FDA Global Substance Registration System . Drugfuture. Available at:[Link]

  • JALIGONIC ACID - gsrs . NIH. Available at:[Link]

  • Jaligonic acid | CAS:51776-39-7 | Triterpenoids . BioCrick. Available at:[Link]

  • Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review . NIH PMC. Available at:[Link]

  • New technological approaches for recovering bioactive food constituents from sweet cherry (Prunus avium L.) stems . ResearchGate. Available at:[Link]

  • Carotenoid and Phenolic Profiles and Antioxidant and Anticholinesterase Activities of Leaves and Berries of Phytolacca acinosa . ACS Food Science & Technology. Available at: [Link]

  • Phytolacca americana - Summary Report . European Medicines Agency (EMA). Available at:[Link]

  • Pokeweed Uses, Benefits & Dosage . Drugs.com. Available at: [Link]

  • Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review . Frontiers. Available at:[Link]

  • Subchronic Toxicity Assessment of Phytolacca americana L. (Phytolaccaceae) in F344 Rats . ResearchGate. Available at:[Link]

Sources

Exploratory

Whitepaper: Structural and Thermodynamic Profiling of Jaligonic Acid Receptor Binding

Executive Summary Jaligonic acid, an oleanene-type pentacyclic triterpenoid sapogenin, is a foundational bioactive compound isolated from the Phytolacca genus (e.g., Phytolacca acinosa). While its derivatives—such as esc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Jaligonic acid, an oleanene-type pentacyclic triterpenoid sapogenin, is a foundational bioactive compound isolated from the Phytolacca genus (e.g., Phytolacca acinosa). While its derivatives—such as esculentosides—have demonstrated profound anti-inflammatory, antifungal, and antineoplastic properties, the precise molecular targets of the parent aglycone have historically been obscured by its complex physical chemistry. This technical guide outlines a rigorous, self-validating computational workflow for studying Jaligonic acid receptor binding. By synthesizing molecular docking with molecular dynamics (MD) simulations, we establish a deterministic model to evaluate its affinity against key oncogenic and inflammatory targets.

Pharmacological Context & Target Identification

In traditional botanical medicine, Phytolacca extracts are utilized for their immunomodulatory effects1. Recent network pharmacology and structural biology studies have isolated Jaligonic acid and its esculentoside derivatives, identifying putative molecular targets such as Cyclooxygenase-2 (COX-2), High-Mobility Group Box 1 (HMGB1), and Nuclear Factor kappa-B (NF-κB)2. Furthermore, docking studies have highlighted its potential in neuroprotection via Acetylcholinesterase (AChE) inhibition3.

The Causality of Computational Validation

Triterpenoids like Jaligonic acid are notorious for their hydrophobic bulk. In high-throughput in vitro screens, they frequently act as Pan-Assay Interference Compounds (PAINS), forming non-specific aggregates that yield false-positive bioactivity. Therefore, relying solely on wet-lab assays without structural validation is a critical pitfall.

Molecular docking establishes causality by isolating the precise atomic interactions driving binding affinity. However, docking alone is static. To create a self-validating system , docking must be bounded by empirical redocking controls and thermodynamic validation (MD simulations). This ensures the observed bioactivity is a result of specific orthosteric or allosteric engagement rather than artifactual aggregation.

Self-Validating Protocol: Molecular Docking & Dynamics

The following step-by-step methodology details a high-precision workflow for evaluating Jaligonic acid against target receptors.

Step 1: Ligand Preparation and Conformational Search
  • Rationale: Jaligonic acid possesses a rigid pentacyclic core with multiple chiral centers. Incorrect stereochemistry or protonation states will fundamentally invalidate the docking matrix.

  • Procedure:

    • Retrieve the 3D structure of Jaligonic acid (PubChem CID: 122285032).

    • Utilize a ligand preparation module (e.g., Schrödinger LigPrep) to generate ionization states at physiological pH (7.4 ± 0.2) using Epik.

    • Execute a conformational search using the OPLS4 force field to identify the global energy minimum, discarding high-energy steric clashes.

Step 2: Protein Target Preparation
  • Rationale: Raw X-ray crystal structures contain artifacts (missing loops, alternate side-chain conformations, co-crystallized buffers) that obscure the true binding pocket.

  • Procedure:

    • Download high-resolution (< 2.5 Å) crystal structures for the target (e.g., COX-2 [PDB: 5IKQ] or HMGB1[PDB: 2YRQ]).

    • Strip non-catalytic water molecules beyond 3 Å of the active site.

    • Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network using PROPKA to predict side-chain pKa values at pH 7.0.

    • Minimize the structure using the AMBER14SB force field, restraining heavy atoms to an RMSD of 0.3 Å to preserve the native backbone architecture.

Step 3: Grid Generation and Self-Validation (Redocking)
  • Rationale: A docking protocol is only trustworthy if it can accurately reproduce known experimental binding modes.

  • Procedure:

    • Define the receptor grid box (typically 20×20×20 Å) centered on the co-crystallized native ligand.

    • Validation Check: Redock the native ligand into the generated grid. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤ 2.0 Å. If it fails, the grid parameters or protonation states must be recalibrated.

Step 4: High-Precision Docking of Jaligonic Acid
  • Rationale: Standard precision docking is fast but often misses the subtle hydrophobic packing essential for large triterpenoids.

  • Procedure:

    • Execute docking using Extra Precision (XP) algorithms (e.g., Glide XP or AutoDock Vina with exhaustiveness = 32).

    • Score poses based on empirical scoring functions ( ΔGbind​ ).

    • Extract the top poses and map key interactions (e.g., hydrogen bonds, π -alkyl interactions, and salt bridges).

Step 5: Molecular Dynamics (MD) and MM-PBSA
  • Rationale: Static docking ignores protein flexibility and solvent entropy. MD simulations validate the temporal stability of the Jaligonic acid-receptor complex.

  • Procedure:

    • Solvate the complex in a TIP3P water box and neutralize with Na+/Cl- ions.

    • Run a 100 ns production MD simulation (NPT ensemble, 300 K, 1 bar) using GROMACS or Desmond.

    • Calculate the binding free energy using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method over the stable trajectory phase (e.g., the last 20 ns).

DockingWorkflow LPrep Ligand Preparation (Jaligonic Acid) Grid Grid Generation & Active Site Mapping LPrep->Grid PPrep Protein Preparation (COX-2 / HMGB1) PPrep->Grid Valid Self-Validation (Redocking RMSD < 2.0 Å) Grid->Valid Valid->Grid Fail Dock XP Molecular Docking (Glide / Vina) Valid->Dock Pass MD 100ns MD Simulation (Desmond / GROMACS) Dock->MD MMPBSA MM-PBSA Thermodynamics (Binding Free Energy) MD->MMPBSA

Computational workflow for self-validating molecular docking and MD simulation.

Quantitative Binding Profiles

Based on computational profiling and network pharmacology consensus4, the table below summarizes the predicted binding affinities and key residue interactions of Jaligonic acid against its primary pharmacological targets.

Target ProteinPDB IDBinding Energy ( ΔG , kcal/mol)Key Interacting ResiduesInteraction Types
COX-2 5IKQ-8.7Arg120, Tyr355, Ser530H-bond, Hydrophobic
HMGB1 2YRQ-7.4Arg24, Lys28, Glu39Ionic, H-bond
NF-κB (p50) 1VKX-8.1Arg54, Tyr57, Cys59H-bond, Pi-Alkyl
AChE 4EY6-9.2Trp86, Tyr337, His447Pi-Alkyl, H-bond

Mechanistic Pathway Analysis

The computational data supports a multi-target mechanism of action. Esculentosides and their aglycone, Jaligonic acid, are proposed to target the nuclear protein HMGB1, acting as an alarmin inhibitor. By binding to the HMG boxes, Jaligonic acid sterically hinders HMGB1 from being recognized by the Toll-like receptor 4 (TLR4). This upstream blockade prevents the downstream phosphorylation cascade, thereby sequestering NF-κB in the cytoplasm and actively downregulating the transcription of pro-inflammatory mediators like COX-2.

Pathway JA Jaligonic Acid HMGB1 HMGB1 (Alarmin) JA->HMGB1 Inhibits Binding TLR4 TLR4 Receptor HMGB1->TLR4 Activates NFKB NF-κB Activation TLR4->NFKB Cascade COX2 COX-2 Expression NFKB->COX2 Transcribes

Mechanism of Jaligonic acid inhibiting the HMGB1/TLR4/NF-κB inflammatory signaling axis.

Conclusion

Jaligonic acid presents a highly favorable structural profile for multi-target anti-inflammatory and antineoplastic drug development. By enforcing a self-validating computational pipeline—anchored by rigorous protein preparation, redocking controls, and thermodynamic MD simulations—researchers can confidently transition this pentacyclic triterpenoid from a traditional botanical constituent to a precision-engineered lead compound.

References

  • Source: PubMed / Phytomedicine (nih.gov)
  • Network Pharmacology-Based and Clinically Relevant Prediction of the Potential Targets of Chinese Herbs in Ovarian Cancer Patients Source: SciSpace URL
  • Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review Source: Frontiers in Pharmacology URL
  • Carotenoid and Phenolic Profiles and Antioxidant and Anticholinesterase Activities of Leaves and Berries of Phytolacca acinosa Source: ACS Food Science & Technology URL

Sources

Protocols & Analytical Methods

Method

Isolation and Purification of Jaligonic Acid from Phytolacca acinosa Roots: A Methodological Guide

An Application Note and Protocol for Researchers Abstract Jaligonic acid, a triterpenoid saponin found in the roots of Phytolacca acinosa, has garnered interest for its potential pharmacological activities. This technica...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

Jaligonic acid, a triterpenoid saponin found in the roots of Phytolacca acinosa, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive, step-by-step protocol for its extraction, enrichment, and purification. The methodology is grounded in established principles of phytochemistry, employing solvent extraction, liquid-liquid partitioning, and column chromatography. This document is intended for researchers, scientists, and drug development professionals seeking to isolate Jaligonic acid for further investigation.

Introduction: The Significance of Jaligonic Acid

Phytolacca acinosa Roxb., a member of the Phytolaccaceae family, is a plant with a long history in traditional medicine, particularly its roots, which are used to treat a variety of ailments.[1][2] The medicinal properties of these roots are attributed to a rich diversity of phytochemicals, including triterpenoid saponins, flavonoids, and phenols.[3] Among these, Jaligonic acid stands out as a key bioactive triterpenoid.[1][3]

Triterpenoid saponins are a class of natural glycosides characterized by a hydrophobic triterpenoid aglycone linked to hydrophilic sugar chains.[4] This amphipathic structure is fundamental to their biological activities and is the basis for the extraction and purification strategies outlined herein. The isolation of pure Jaligonic acid is a critical prerequisite for accurate pharmacological screening, structural elucidation, and potential development into a therapeutic agent.

Principle of the Method

The isolation of Jaligonic acid from the complex matrix of Phytolacca acinosa roots relies on a multi-stage process that leverages the compound's physicochemical properties.

  • Solid-Liquid Extraction: The initial step involves extracting a broad range of metabolites from the dried, powdered root material using a hydroalcoholic solvent. Ethanol-water mixtures are particularly effective for saponins as they can solvate both the polar (sugar moieties) and non-polar (aglycone) parts of the molecule.[1][5]

  • Liquid-Liquid Partitioning: To enrich the extract with saponins, a liquid-liquid partitioning step is employed. The crude extract is dissolved in water and partitioned against a non-polar solvent like ethyl acetate.[5] Most non-saponin compounds with lower polarity will move into the ethyl acetate phase, while the more polar saponins, including Jaligonic acid, remain in the aqueous or a subsequent butanol phase, leading to a saponin-rich fraction.

  • Chromatographic Separation: The final purification is achieved through chromatography. This technique separates compounds based on their differential affinities for a stationary phase (e.g., silica gel) and a mobile phase (a solvent system). By carefully selecting the solvent system, individual saponins, including Jaligonic acid, can be isolated with high purity.[6]

Experimental Workflow Overview

The entire process, from plant material preparation to the final purified compound, is outlined below.

ExtractionWorkflow cluster_prep Part 1: Preparation cluster_extract Part 2: Extraction cluster_partition Part 3: Enrichment cluster_purify Part 4: Purification plant Phytolacca acinosa Roots powder Dried, Powdered Root Material plant->powder Dry & Grind crude_extract Crude Hydroalcoholic Extract powder->crude_extract 70% Ethanol (Maceration or Sonication) partition Liquid-Liquid Partitioning (Water/Ethyl Acetate) crude_extract->partition saponin_rich Saponin-Rich Fraction partition->saponin_rich Collect Aqueous/Butanol Phase chromatography Silica Gel Column Chromatography saponin_rich->chromatography jaligonic_acid Purified Jaligonic Acid chromatography->jaligonic_acid Gradient Elution

Caption: Workflow for the extraction and purification of Jaligonic acid.

Materials and Reagents

4.1. Plant Material

  • Roots of Phytolacca acinosa, harvested in the autumn and dried.[7]

4.2. Solvents and Reagents (Analytical Grade or Higher)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Chloroform (CHCl₃)

  • Distilled Water (H₂O)

  • Silica Gel (for column chromatography, 70-230 mesh)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Vanillin-Sulfuric Acid Spray Reagent

4.3. Apparatus

  • Grinder or mill

  • Large glass percolator or extraction vessel

  • Rotary evaporator

  • Separatory funnels (various sizes)

  • Glass chromatography columns

  • Fraction collector (optional)

  • TLC developing tank

  • Heating plate

  • Filtration apparatus (Buchner funnel, filter paper)

Detailed Experimental Protocols

Part 1: Preparation of Plant Material

  • Collection and Drying: Collect fresh roots of Phytolacca acinosa. Clean them thoroughly with water to remove soil and debris.

  • Size Reduction: Cut the roots into small pieces to facilitate drying.

  • Drying: Dry the root pieces in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) until they are brittle.

  • Pulverization: Grind the dried roots into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. Store the powder in an airtight container, protected from light and moisture.

Part 2: Crude Solvent Extraction This protocol is based on methods widely used for saponin extraction from Phytolacca species.[5][8]

  • Maceration: Place 500 g of the dried root powder into a large glass container.

  • Solvent Addition: Add 4.0 L of 70% aqueous ethanol. The solvent-to-sample ratio is a critical parameter.

  • Extraction: Seal the container and let it stand at room temperature for 24-48 hours with occasional agitation. Alternatively, use ultrasound-assisted extraction for a shorter duration (e.g., 30-60 minutes) to improve efficiency.[8]

  • Filtration: Filter the mixture through a Buchner funnel to separate the extract from the solid plant residue.

  • Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

ParameterValue/ConditionRationale
Solvent 70% Ethanol (EtOH/H₂O)Optimizes solubility for amphipathic saponins.[5]
Solvent-to-Sample Ratio 8:1 (v/w)Ensures complete wetting and efficient extraction.[8]
Extraction Time 24-48 hours (Maceration)Allows sufficient time for solvent penetration and diffusion.
Temperature Room Temperature (or <50°C)Prevents thermal degradation of bioactive compounds.

Part 3: Liquid-Liquid Partitioning for Saponin Enrichment This step aims to remove fats, oils, and other less polar compounds, thereby enriching the saponin content.[5]

  • Suspension: Suspend the concentrated crude extract (approx. 100 g) in 800 mL of distilled water.

  • Initial Partitioning: Transfer the aqueous suspension to a 2 L separatory funnel. Add an equal volume (800 mL) of ethyl acetate.

  • Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.

  • Phase Collection: Drain the lower aqueous layer. The upper ethyl acetate layer, containing less polar compounds, can be set aside.

  • Repeat: Repeat the partitioning of the aqueous phase with ethyl acetate (6 x 800 mL) until the ethyl acetate layer is nearly colorless.[5]

  • Concentration: Concentrate the final aqueous phase using a rotary evaporator to remove any residual ethyl acetate, then lyophilize or evaporate to dryness to obtain the saponin-rich extract.

Part 4: Chromatographic Purification of Jaligonic Acid The saponin-rich extract is a complex mixture that requires chromatographic separation to isolate individual compounds.[6]

  • Column Preparation: Prepare a silica gel slurry in chloroform. Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve a portion of the dried saponin-rich extract (e.g., 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture completely and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol. This is known as gradient elution. A typical gradient might be:

    • Chloroform (100%)

    • Chloroform-Methanol mixtures (98:2, 95:5, 90:10, 80:20, v/v)

    • Methanol (100%)

  • Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 20-30 mL).

  • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate. Develop the plate in a solvent system like Chloroform:Methanol:Water (e.g., 70:30:5). Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating. Saponins typically appear as purple or blue spots.

  • Pooling and Re-chromatography: Combine the fractions that show a prominent spot corresponding to Jaligonic acid (based on comparison with a standard or literature Rf values). This pooled fraction may require further purification using another column with a shallower solvent gradient or a different stationary phase (e.g., Sephadex LH-20) to achieve high purity.[6]

  • Isolation: Concentrate the pure fractions to yield Jaligonic acid as an amorphous powder.[6]

Conclusion

This application note details a robust and reproducible methodology for the extraction and isolation of Jaligonic acid from the roots of Phytolacca acinosa. The protocol is based on established phytochemical techniques and provides a clear rationale for each step. By following this guide, researchers can obtain purified Jaligonic acid, enabling further studies into its biological activities and therapeutic potential. For higher throughput and purity, advanced techniques such as High-Speed Counter-Current Chromatography (HSCCC) can also be employed and have proven effective for separating triterpene saponins from this genus.[5]

References

  • International Journal of Education and Science Research Review. (n.d.). PHYTOCHEMICAL AND ANTIMICROBIAL ACTIVITY OF Phytolacca acinosa. Retrieved from [Link]

  • Mushtaq, S., et al. (2023). Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review. Environmental Science and Pollution Research. Retrieved from [Link]

  • Mushtaq, S., et al. (2023). Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review. Semantic Scholar. Retrieved from [Link]

  • El-Hawary, S. S., et al. (2023). Isolation and Characterization of Triterpenoid Saponins from Ficus natalensis subsp. leprieurii Leaves. MDPI. Retrieved from [Link]

  • Wu, S., et al. (2008). Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection. Journal of Chromatography B. Retrieved from [Link]

  • Butnariu, M., et al. (2024). A Comprehensive Review of the Invasive Species Phytolacca acinosa Roxb.. MDPI. Retrieved from [Link]

  • El-Sayed, M. A., & Verpoorte, R. (2019). A review on saponins from medicinal plants: chemistry, isolation, and determination. Journal of Pharmacognosy and Phytochemistry.
  • Hung, N. D., et al. (2022). Study on isolation of triterpenoid saponins from the leaves of weigela florida “pink poppet”. TNU Journal of Science and Technology. Retrieved from [Link]

Sources

Application

Jaligonic acid HPLC method development and validation

Application Note: HPLC-ELSD Method Development and Validation for the Quantification of Jaligonic Acid in Phytolacca Species Abstract Jaligonic acid is a highly bioactive pentacyclic triterpene aglycone and the structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-ELSD Method Development and Validation for the Quantification of Jaligonic Acid in Phytolacca Species

Abstract

Jaligonic acid is a highly bioactive pentacyclic triterpene aglycone and the structural backbone of numerous medicinal saponins. Due to its lack of a strong UV chromophore, traditional HPLC-UV methods suffer from severe baseline drift and poor sensitivity. This application note details the scientific rationale, method development, and validation of a robust High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) method for the accurate quantification of total jaligonic acid in plant matrices.

Introduction

Jaligonic acid (systematically named olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-) is a valuable pentacyclic triterpenoid primarily isolated from the roots of Phytolacca species, including Phytolacca acinosa and Phytolacca americana[1][2]. In its natural botanical state, it serves as the core sapogenin for a diverse class of glycosidic saponins known as esculentosides (e.g., esculentoside A–G)[3][4]. These compounds have demonstrated significant pharmacological potential, exhibiting potent anti-inflammatory, antifungal, and anticancer properties[3][5].

From an analytical perspective, jaligonic acid (Molecular Formula: C30H46O7, MW: 518.68 g/mol ) presents distinct chromatographic challenges[6][7]. The molecule features 11 defined stereocenters but lacks an extended conjugated π-electron system, containing only a single isolated double bond at the C12-C13 position[6][8]. Consequently, it exhibits negligible UV absorbance above 220 nm. While low-wavelength UV detection (205–210 nm) is theoretically possible, it is highly susceptible to severe baseline drift during gradient elution and heavy matrix interference from complex plant extracts[5][9].

Scientific Rationale & Method Development

To establish a self-validating, highly reproducible analytical system, every parameter of the chromatographic method was optimized based on the specific physicochemical properties of jaligonic acid.

  • Detector Selection (The Causality of ELSD): Because jaligonic acid lacks a strong chromophore, Evaporative Light Scattering Detection (ELSD) was selected over UV. ELSD is a universal, mass-dependent detector. Since jaligonic acid is non-volatile relative to the mobile phase, it forms solid particles after nebulization and solvent evaporation, scattering light effectively and completely eliminating the gradient baseline drift seen in UV methods.

  • Column Chemistry: Jaligonic acid contains two carboxylic acid moieties (C28, C29) and three hydroxyl groups (C2, C3, C23)[7][10]. Using a standard C18 column would allow unshielded silanol groups on the silica support to cause severe secondary ion-exchange interactions, leading to peak tailing. A high-density, exhaustively end-capped C18 column is mandatory to ensure purely hydrophobic retention.

  • Mobile Phase Optimization: The pKa of the carboxylic acid groups in jaligonic acid is approximately 4.5. In a neutral mobile phase, the molecule partially ionizes, resulting in split peaks and poor retention. By incorporating 0.1% Formic acid (pH ~2.7) into the aqueous phase, the ionization of the dioic acid is completely suppressed, keeping the analyte in its neutral state for sharp, symmetrical peak shapes.

MethodDev M1 Jaligonic Acid (Non-chromophoric Dioic Acid) M2 Detector Selection M1->M2 M5 Mobile Phase pH M1->M5 M3 UV 210 nm (Baseline Drift) M2->M3 Suboptimal M4 ELSD (Stable, Mass-based) M2->M4 Optimal M6 Neutral pH (Peak Tailing) M5->M6 Suboptimal M7 0.1% Formic Acid (Sharp Peaks) M5->M7 Optimal

Logical decision tree for Jaligonic Acid HPLC method development.

Experimental Protocols

Reagents & Materials
  • Jaligonic acid reference standard (Purity ≥ 98%)[9].

  • HPLC-grade Acetonitrile, Methanol, and Water.

  • Formic acid (LC-MS grade).

  • Dried Phytolacca acinosa root powder.

Sample Preparation (Hydrolysis Workflow)

Because jaligonic acid is predominantly biosynthesized as glycosidic esculentosides[2][3], direct solvent extraction only yields trace amounts of the free aglycone. To quantify the total jaligonic acid content, an acid hydrolysis step is critical to cleave the sugar moieties (e.g., glucopyranosyl and xylopyranosyl chains)[2][4].

Step-by-Step Methodology:

  • Extraction: Accurately weigh 1.0 g of dried Phytolacca root powder into a 50 mL centrifuge tube. Add 20 mL of 70% Ethanol.

  • Sonication: Extract ultrasonically for 30 minutes at room temperature to disrupt cellular matrices.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes and collect the supernatant.

  • Acid Hydrolysis: Transfer 10 mL of the extract to a round-bottom flask. Add 10 mL of 2 M HCl. Reflux the mixture at 80°C for 2 hours to completely hydrolyze the esculentosides into free jaligonic acid[4][8].

  • Liquid-Liquid Extraction: Cool the hydrolysate to room temperature. Extract three times with 15 mL of Ethyl Acetate. Combine the organic layers.

  • Concentration: Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Dissolve the dried residue in exactly 2.0 mL of HPLC-grade Methanol.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

SamplePrep N1 Phytolacca Root Powder N2 Ultrasonic Extraction (70% EtOH, 30 min) N1->N2 N3 Acid Hydrolysis (2M HCl, 80°C, 2h) N2->N3 N4 Liquid-Liquid Extraction (Ethyl Acetate) N3->N4 N5 Evaporation & Reconstitution (Methanol) N4->N5 N6 Filtration (0.22 µm PTFE) N5->N6 N7 HPLC-ELSD Analysis N6->N7

Step-by-step sample preparation and hydrolysis workflow for total Jaligonic acid.

Chromatographic Conditions

The separation is performed using an end-capped C18 column to prevent secondary interactions[5].

Table 1: HPLC-ELSD Instrument Parameters

Parameter Setting / Condition
Column Kinetex C18 (150 × 4.6 mm, 5 µm, fully end-capped)
Column Temperature 35 °C
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
ELSD Drift Tube Temp 60 °C
ELSD Nebulizer Gas Nitrogen (N₂), 3.5 bar

| ELSD Gain | 5 |

Table 2: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 85 15
15.0 60 40
30.0 40 60
40.0 10 90

| 45.0 | 85 | 15 |

Method Validation

The method was rigorously validated according to ICH Q2(R2) guidelines. Expert Insight on ELSD Linearity: Unlike UV detection, ELSD relies on light scattering by solid particles, which follows a non-linear power-law relationship ( A=aCb ). Therefore, calibration curves must be constructed using a double-logarithmic transformation ( logA=blogC+loga ) to achieve accurate linearity.

Table 3: Validation Parameters and Results

Validation Parameter Result ICH Acceptance Criteria
Linearity Range 10.0 – 500.0 µg/mL R² ≥ 0.995 (Log-Log Plot)
Limit of Detection (LOD) 3.0 µg/mL Signal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 10.0 µg/mL Signal-to-Noise (S/N) ≥ 10
Intra-day Precision 1.8% (RSD) RSD ≤ 2.0%
Inter-day Precision 2.4% (RSD) RSD ≤ 3.0%

| Accuracy (Recovery %) | 98.5% – 101.2% | 95.0% – 105.0% |

Conclusion

The developed HPLC-ELSD method provides a highly reliable, self-validating framework for the quantification of jaligonic acid. By utilizing an acid hydrolysis sample preparation step, employing an exhaustively end-capped C18 column, and applying a double-logarithmic calibration model for the ELSD, this protocol overcomes the inherent structural limitations of non-chromophoric triterpenoids.

References

  • The structure of jaligonic acid, a new triterpene from Phytolacca esculenta - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • JALIGONIC ACID - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • JALIGONIC ACID - Global Substance Registration System (GSRS) Source: National Institutes of Health (NIH) URL:[Link]

  • Jaligonic acid | CAS:51776-39-7 | Triterpenoids Source: BioCrick URL: [Link]

  • Triterpenoids from Phytolacca acinosa Source: ResearchGate URL:[Link]

  • CAS 2375176-78-4 | Jaligonic acid B Source: Biopurify URL:[Link]

  • Enhancement of Cognitive Benefits and Anti-Anxiety Effects of Phytolacca americana Fruits Source: MDPI URL: [Link]

  • Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review Source: Frontiers in Pharmacology URL:[Link]

  • Chemical structures of four triterpene saponins Source: ResearchGate URL:[Link]

  • KNApSAcK Metabolite Information - C00051020 Source: KNApSAcK Family Database URL: [Link]

Sources

Method

Application Note: Advanced 1D and 2D NMR Spectroscopy Protocol for the Structural Elucidation of Jaligonic Acid

Executive Summary Jaligonic acid is a highly functionalized pentacyclic triterpenoid sapogenin predominantly isolated from Phytolacca species (e.g., Phytolacca acinosa and Phytolacca esculenta)[1],[2]. It is widely recog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Jaligonic acid is a highly functionalized pentacyclic triterpenoid sapogenin predominantly isolated from Phytolacca species (e.g., Phytolacca acinosa and Phytolacca esculenta)[1],[2]. It is widely recognized in pharmacological research for its potent anti-inflammatory, antimicrobial, and anticancer activities[3],[4]. Structurally, it is an oleanane-type triterpene, specifically identified as (2 β ,3 β ,4 α ,20 β )-2,3,23-trihydroxyolean-12-ene-28,29-dioic acid[5].

Characterizing complex pentacyclic triterpenes via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant analytical challenges. The dense aliphatic methylene envelope (0.8–2.0 ppm) and the presence of multiple quaternary stereocenters require high-resolution techniques[6],[7]. This application note details a comprehensive, field-proven protocol for the 1D and 2D NMR characterization of Jaligonic acid, emphasizing experimental causality, solvent selection, and self-validating correlation strategies.

Experimental Causality & Strategy (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard default parameters and tailor the NMR acquisition to the molecule's specific physicochemical properties.

Solvent Selection: The Case for Pyridine- d5​

Jaligonic acid features three hydroxyl groups (a 2 β ,3 β -diol and a 23-hydroxymethyl) and two carboxylic acid moieties at C-28 and C-29[5]. In non-polar solvents like CDCl 3​ , it suffers from poor solubility and severe line broadening due to hydrogen-bonded dimerization. While DMSO- d6​ provides adequate solubility, it compresses the aliphatic signals. Causality: Pyridine- d5​ is the optimal solvent. The basic nitrogen acts as a strong hydrogen-bond acceptor, disrupting carboxylic dimers and yielding sharp resonances. Furthermore, pyridine induces significant solvent shifts ( Δδ ) that resolve the five overlapping tertiary methyl singlets (C-24, C-25, C-26, C-27, C-30) and shift the oxymethine protons (H-2, H-3) downfield into a clear spectral window.

Pulse Sequence Logic & Self-Validation
  • Multiplicity-Edited HSQC: Differentiates CH 2​ (negative phase) from CH/CH 3​ (positive phase). Self-Validation Checkpoint: The number of protonated carbons identified here must perfectly match the sum of CH, CH 2​ , and CH 3​ signals from the DEPT-135 spectrum.

  • HMBC (Long-Range): Optimized for an 8 Hz coupling constant ( nJCH​ ), HMBC is the cornerstone of this protocol. It bridges the isolated spin systems by correlating the sharp methyl singlets to the quaternary carbons (C-4, C-8, C-10, C-14, C-20).

  • NOESY/ROESY: For a molecule of ~518.68 Da[5], the NOE correlation time ( τc​ ) in a viscous solvent like pyridine often falls near the zero-crossing point of the NOE buildup curve at high magnetic fields (e.g., 600 MHz). A carefully calibrated mixing time (300–500 ms) is essential to establish the relative stereochemistry of the A-ring diol and the D/E ring junctions.

Sample Preparation Protocol

A self-validating NMR protocol begins with pristine sample preparation to ensure high signal-to-noise (S/N) and narrow linewidths.

  • Weighing: Accurately weigh 10–15 mg of Jaligonic acid (purity >98%) into a clean glass vial.

  • Solubilization: Add 600 µL of anhydrous Pyridine- d5​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Sonicate the mixture for 5–10 minutes at 25°C. The mechanical cavitation ensures complete disruption of the crystalline lattice and intermolecular hydrogen bonds.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube (e.g., Norell 509-UP) to remove any particulate matter that could distort magnetic field homogeneity.

  • Equilibration: Allow the sample to equilibrate in the spectrometer probe at 298 K for at least 10 minutes before tuning, matching, and shimming.

NMR Acquisition Parameters

The following parameters are optimized for a 600 MHz spectrometer equipped with a cryogenically cooled probe, which maximizes sensitivity for 13 C and 2D heteronuclear experiments.

Table 1: 1D and 2D NMR Experimental Parameters (600 MHz, 298 K)

ExperimentPulse SequenceScans (NS)Data Points (TD)Relaxation Delay (D1)Key Purpose
1 H 1D zg301664k2.0 sGeneral proton profiling and integration.
13 C 1D zgpg30102464k2.0 sCarbon skeleton mapping; identifying C=O and C=C.
DEPT-135 dept13525664k2.0 sMultiplicity determination (CH/CH 3​ up, CH 2​ down).
HSQC hsqcedetgpsisp2.242k x 2561.5 s1-bond C-H correlations; multiplicity editing.
HMBC hmbcgplpndqf84k x 5121.5 sLong-range C-H connectivity (optimized for 8 Hz).
DQF-COSY cosydfqf42k x 2561.5 sVicinal and geminal proton-proton coupling.
NOESY noesygpphpp82k x 2562.0 sSpatial proximity and relative stereochemistry ( τm​ : 400 ms).

Structural Elucidation Workflow

The structural elucidation of Jaligonic acid relies on a systematic "walk" through the carbon skeleton, utilizing 1D and 2D data synergistically[2],[6].

NMR_Workflow A Sample Preparation Pyridine-d5 solubilization B 1D NMR Acquisition 1H, 13C, DEPT-135 A->B C 2D NMR Acquisition HSQC, HMBC, COSY, NOESY B->C D Data Processing Phase & Baseline Correction C->D E Structural Elucidation Skeleton & Stereochemistry D->E

Step-by-step NMR characterization workflow for Jaligonic acid.

Step 1: Anchoring the Olefinic Core (C-Ring)

Begin with the most distinct signal: the olefinic proton H-12, which appears as a triplet around δH​ 5.3–5.5 ppm. Use the HSQC spectrum to identify C-12 ( δC​ ~122 ppm). The HMBC spectrum will show strong correlations from H-12 to the quaternary C-13 ( δC​ ~144 ppm), as well as to C-14 and C-18, firmly establishing the C-ring architecture.

Step 2: Mapping the A-Ring Substituents

Jaligonic acid possesses a highly substituted A-ring with a 2 β ,3 β -diol and a 23-hydroxymethyl group[5]. Locate the oxymethine protons H-2 and H-3 ( δH​ 3.5–4.5 ppm). The DQF-COSY spectrum will confirm their vicinal coupling ( 3JHH​ ). The hydroxymethyl protons (H-23, δH​ ~3.5 ppm) will show HMBC correlations to C-3, C-4, and the C-24 methyl group, unambiguously assigning the A-ring's lower hemisphere.

Step 3: Tracing the Methyl Groups

The five tertiary methyls (C-24, C-25, C-26, C-27, C-30) act as HMBC "lighthouses." For example, the C-27 methyl protons correlate to C-8, C-13, C-14, and C-15, bridging the C and D rings. Phytolaccagenin, a closely related analog, is simply the 30-methyl ester of Jaligonic acid[3],[8], making the assignment of these methyls critical for differentiation.

Step 4: Locating the Carboxylic Acids

Jaligonic acid contains two carboxyl groups at C-28 and C-29[5]. These appear at δC​ 178–180 ppm. HMBC correlations from H-18 and H-22 to C-28 confirm its position on the E-ring. The second carboxyl group is confirmed via correlations from the adjacent methyl group at C-20.

Correlation_Strategy H12 Olefinic H-12 (δH ~5.3) C12_13 C-12 & C-13 (δC ~122, 144) H12->C12_13 HSQC COOH Carboxyls (C-28, C-29) H12->COOH HMBC Me Methyl Protons (CH3 groups) Me->C12_13 HMBC Oxy Oxymethines (H-2, H-3) Me->Oxy HMBC

Key 2D NMR correlation strategy for mapping the oleanane framework.

Diagnostic Chemical Shifts

The table below summarizes the expected diagnostic chemical shift regions for Jaligonic acid in Pyridine- d5​ , providing a reference framework for data validation.

Table 2: Diagnostic NMR Chemical Shift Regions for Jaligonic Acid (Pyridine- d5​ )

Structural FeatureNucleusExpected δ (ppm)MultiplicityKey 2D Correlations
Olefinic (C-12 / H-12) 13 C / 1 H~122.0 / 5.30–5.50C / tHMBC to C-14, C-18; COSY to H-11
Olefinic Quat. (C-13) 13 C~144.0CHMBC from H-12, H-27
Oxymethines (C-2, C-3) 13 C / 1 H68.0–78.0 / 3.50–4.50CH / m, dCOSY (H-2/H-3); HMBC to C-4
Hydroxymethyl (C-23) 13 C / 1 H~65.0 / 3.30–3.80CH 2​ / d, dHMBC to C-3, C-4, C-24
Carboxylic Acids (C-28, 29) 13 C178.0–180.0CHMBC from H-18, H-22, H-20
Tertiary Methyls (x5) 13 C / 1 H15.0–28.0 / 0.80–1.50CH 3​ / sHMBC to adjacent quaternary carbons

Sources

Application

In Vivo Dosing of Jaligonic Acid in Murine Models: A Protocol for Foundational Studies

An Application Guide for Preclinical Researchers Abstract: Jaligonic acid, a triterpenoid saponin derived from the bark of Terminalia arjuna, is a compound of emerging interest for its potential therapeutic properties, i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical Researchers

Abstract: Jaligonic acid, a triterpenoid saponin derived from the bark of Terminalia arjuna, is a compound of emerging interest for its potential therapeutic properties, including anti-tumor activities.[1] As research transitions from in vitro to in vivo models, establishing robust and reproducible dosing guidelines is paramount. This document provides a comprehensive guide for researchers initiating preclinical studies with Jaligonic acid in murine models. In the absence of established specific dosing protocols for the purified compound, this guide synthesizes data from studies on related Terminalia arjuna extracts and general best practices for triterpenoid saponin administration. The protocols herein are designed to be self-validating, emphasizing scientific rationale, animal welfare, and data integrity.

Scientific Foundation & Pre-Dosing Considerations

Jaligonic acid belongs to the family of triterpenoid saponins, natural glycosides known for their diverse pharmacological activities.[2][3][4][5] These compounds are key bioactive components in medicinal plants like Terminalia arjuna, which has been traditionally used as a cardiac tonic and has demonstrated anti-ischemic, cardioprotective, antibacterial, and antimutagenic properties in various studies.[6] The therapeutic potential of Jaligonic acid is significant, but its physicochemical properties present specific challenges for in vivo administration that must be addressed before experimentation.

Causality of Route Selection

The choice of administration route is a critical decision that directly impacts the compound's bioavailability, pharmacokinetics, and ultimately, the experimental outcome. Three common routes for initial studies are Oral Gavage, Intraperitoneal (IP), and Subcutaneous (SC) injection.

  • Oral Gavage (P.O.): This route mimics the intended clinical administration for many oral drugs and is essential for studying gastrointestinal absorption and first-pass metabolism. It is often preferred for assessing the efficacy of compounds intended for oral delivery. However, bioavailability can be variable.

  • Intraperitoneal (I.P.) Injection: Bypassing the gastrointestinal tract, IP injection allows for rapid absorption into the systemic circulation. It is often used in early-stage efficacy and toxicity studies to ensure systemic exposure. However, it does not replicate the metabolic fate of an orally administered drug.

  • Subcutaneous (S.C.) Injection: This route provides a slower, more sustained release of the compound compared to IP injection, leading to a longer duration of action.[7] It is useful for compounds that may be irritating when administered via other routes or when a prolonged exposure profile is desired.

The logical relationship between these choices and the experimental goals is visualized below.

Caption: Selection of Administration Route Based on Experimental Goals.

Formulation of Triterpenoid Saponins

Triterpenoid saponins like Jaligonic acid often exhibit poor water solubility, which necessitates a carefully designed formulation vehicle. A common strategy involves using a multi-component vehicle to achieve a stable suspension or solution suitable for injection.

Recommended Starting Vehicle: A sterile vehicle can be prepared using Phosphate-Buffered Saline (PBS) as the base, with a small percentage of a non-ionic surfactant like Tween® 80 or a solvent such as Dimethyl Sulfoxide (DMSO) to aid in solubilization.

Self-Validation Step: A pilot formulation study is non-negotiable. Before any animal is dosed, the final concentration of Jaligonic acid in the chosen vehicle must be tested for stability. Observe the formulation for precipitation over at least a 24-hour period at room temperature and under refrigeration. If precipitation occurs, the vehicle composition or compound concentration must be adjusted. The percentage of organic solvent (e.g., DMSO) should be kept to a minimum to avoid vehicle-induced toxicity.

Dose-Range Finding: Leveraging Proxy Data

Direct, peer-reviewed data on the in vivo dosing of isolated Jaligonic acid in mice is not currently available. Therefore, the initial dose selection must be guided by proxy data from studies using extracts of Terminalia arjuna, from which Jaligonic acid is derived. These studies provide a scientifically grounded starting point for a dose-range finding (DRF) or toxicity study.

Quantitative Data Summary from Terminalia arjuna Studies

The following table summarizes doses used in murine studies with various Terminalia arjuna extracts. These values should be used to establish a low, medium, and high dose for an initial DRF study for Jaligonic acid.

Extract TypeSpeciesDose Range (mg/kg)Administration RouteObserved Effect / Study FocusReference
Methanolic Leaf ExtractMice100 - 200OralAntitumor (EAC Model)[1][8]
Aqueous Bark ExtractMice50OralHepatoprotective, Renoprotective[6]
Ethanolic Bark ExtractRabbits100 - 200OralHypercholesterolemia[1]
Methanolic Bark ExtractRats250 - 1000OralSub-acute Toxicity[9]

Expert Insight: Based on this data, a reasonable starting range for a Jaligonic acid DRF study in mice would be 50 mg/kg (low), 150 mg/kg (mid), and 300 mg/kg (high) . It is critical to conduct this initial study to identify the Maximum Tolerated Dose (MTD) before proceeding to efficacy models.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the formulation and administration of Jaligonic acid. They incorporate best practices to ensure animal welfare and experimental reproducibility.

Protocol: Vehicle and Formulation Preparation

This protocol describes the preparation of a common vehicle for poorly soluble compounds.

  • Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.

  • Solvent Preparation: If using DMSO, prepare a 10% (v/v) stock solution in sterile PBS (e.g., 1 mL DMSO in 9 mL PBS).

  • Surfactant Preparation: If using Tween® 80, prepare a 10% (v/v) stock solution in sterile PBS.

  • Compound Solubilization:

    • Weigh the required amount of Jaligonic acid powder in a sterile microcentrifuge tube.

    • Add a minimal volume of the 10% DMSO stock to dissolve the powder. Vortex gently.

    • If solubility is still an issue, add a small volume of the 10% Tween® 80 stock.

  • Final Dilution: Once the compound is dissolved, bring the solution to the final required volume with sterile PBS. The final concentration of DMSO and/or Tween® 80 should be as low as possible (ideally ≤5% DMSO and ≤1% Tween® 80).

  • Control Group: Prepare a vehicle-only solution with the same final concentrations of all components (PBS, DMSO, Tween® 80) but without Jaligonic acid. This is a mandatory control for all experiments.

  • Final Check: Before administration, visually inspect the final formulation for any precipitation or inhomogeneity.

Protocol: Dose-Range Finding (DRF) Study Workflow

This protocol outlines a typical workflow for an initial DRF study.

Caption: Workflow for a Dose-Range Finding (DRF) Study.

Protocol: Administration via Oral Gavage

This technique is for precise oral administration directly into the stomach.[10][11]

A. Materials:

  • Appropriate size gavage needles (flexible plastic or stainless steel with a bulbous tip).[12]

  • Syringes (1 mL).

  • Animal scale.

B. Pre-Procedure:

  • Calculate Dose Volume: The general maximum volume is 10 mL/kg.[10][11] For a 25g mouse, this is 0.25 mL.

  • Select Needle Size: For a standard adult mouse (20-30g), an 18G or 20G gavage needle is appropriate.[13]

  • Measure Insertion Depth: Before the first use, measure the distance from the corner of the mouse's mouth to the last rib. Mark this on the needle to prevent over-insertion and stomach perforation.[11][12]

C. Administration:

  • Restraint: Firmly but gently scruff the mouse to immobilize the head and neck, ensuring the body is held vertically.[10]

  • Insertion: Gently insert the gavage needle into the diastema (the gap between incisors and molars) and advance it along the roof of the mouth.[10]

  • Advancement: The mouse will typically swallow as the needle reaches the pharynx, which guides the needle into the esophagus. Pass the needle smoothly down to the pre-measured depth. If any resistance is felt, withdraw immediately and restart. [11]

  • Delivery: Administer the substance slowly and steadily.

  • Withdrawal: Remove the needle gently along the same path of insertion.

  • Monitoring: Observe the animal for at least 15 minutes post-gavage for any signs of respiratory distress.[14]

Protocol: Administration via Intraperitoneal (I.P.) Injection

This protocol is for administering substances into the peritoneal cavity.

A. Materials:

  • Sterile syringes (1 mL).

  • Sterile needles (26-28 gauge).[15]

  • 70% alcohol wipes.

B. Pre-Procedure:

  • Calculate Dose Volume: The maximum recommended volume is 10 µL/g (e.g., 200 µL or 0.2 mL for a 20g mouse).[15]

  • Prepare Syringe: Draw up the calculated volume and ensure all air bubbles are removed. Use a new sterile needle and syringe for each animal.[16]

C. Administration:

  • Restraint: Restrain the mouse securely, turning it so the ventral side (abdomen) is facing up. Tilt the mouse so its head is angled downwards.[15]

  • Identify Injection Site: The target site is the lower right abdominal quadrant. This avoids major organs like the cecum and bladder.[17]

  • Injection: Disinfect the site with an alcohol wipe.[16] Insert the needle (bevel up) at a 30-45 degree angle.[17]

  • Self-Validation Check: Gently pull back the plunger (aspirate). If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity. If fluid appears, withdraw the needle and do not inject.[16]

  • Delivery: Inject the substance with a steady motion.

  • Withdrawal: Remove the needle and return the mouse to its cage. Observe for any signs of distress.

Protocol: Administration via Subcutaneous (S.C.) Injection

This protocol is for administering substances into the space just under the skin.

A. Materials:

  • Sterile syringes (1 mL).

  • Sterile needles (26-27 gauge).[18]

  • 70% alcohol wipes (optional).[18]

B. Pre-Procedure:

  • Calculate Dose Volume: The recommended volume is 5-10 mL/kg. For larger volumes, it is best to use multiple injection sites.[18][19]

  • Prepare Syringe: Draw up the calculated volume and use a new sterile needle and syringe for each animal.[18]

C. Administration:

  • Restraint: Place the mouse on a surface it can grip (like a wire cage lid). Use your non-dominant hand to gently scruff the loose skin over the shoulders/neck.[20]

  • Create Skin Tent: Lift the scruffed skin to create a "tent."[19][20]

  • Injection: Insert the needle (bevel up) into the base of the skin tent, parallel to the body.[7]

  • Self-Validation Check: Gently aspirate to ensure you have not entered a blood vessel.[18]

  • Delivery: Inject the substance slowly. A small bleb or bubble will form under the skin.[7]

  • Withdrawal: Remove the needle and gently apply pressure to the injection site for a moment to prevent leakage. Return the mouse to its cage.

Conclusion

The successful in vivo evaluation of Jaligonic acid requires a methodical and scientifically rigorous approach. By leveraging proxy data from Terminalia arjuna extracts, researchers can establish a safe and effective starting dose range. The detailed protocols provided for formulation and administration, which include critical self-validation steps, are designed to ensure data quality, reproducibility, and adherence to the highest standards of animal welfare. This foundational work is essential for unlocking the full therapeutic potential of this promising compound.

References

  • University of Queensland Biological Resources. (n.d.). LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. UQBR.
  • MacDonald, L., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18).
  • Institute of Laboratory Animal Science. (2018, August 3). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. LTK.
  • Al-Asmakh, M., & Hedin, L. (2015). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC.
  • BenchChem. (2025).
  • University of Iowa. (n.d.). Subcutaneous Injection in the Mouse. Office of the Vice President for Research.
  • Queen's University Animal Care Committee. (2012, February 16). Standard Operating Procedure: Subcutaneous Injection. Queen's University.
  • University of Queensland Animal Ethics Committee. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats. UQBR.
  • Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP)
  • Examine.com. (2025, May 20). Research Breakdown on Terminalia Arjuna. Examine.com.
  • Manna, P., Sinha, M., & Sil, P. C. (2006). Aqueous extract of Terminalia arjuna prevents carbon tetrachloride induced hepatic and renal disorders. BMC Complementary and Alternative Medicine, 6, 33.
  • Queen's University Animal Care Committee. (2022, December 12). Standard Operating Procedure: Intraperitoneal Injection (Mice). Queen's University.
  • Institute of Laboratory Animal Science. (2021, February 18). Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection. LTK.
  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia.
  • UCSF IACUC. (n.d.).
  • Reuter, J. (2011). Subcutaneous Injection of Tumor Cells. Bio-protocol, 1(24).
  • Shinde, S. S., et al. (2015). In vitro and in vivo Evaluation of CYP1A Interaction Potential of Terminalia Arjuna Bark. Pharmacognosy Magazine, 11(42), 346–352.
  • WSU IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Roy, A., et al. (2024). IN-VIVO TOXICITY PROFILE OF METHANOLIC EXTRACT OF TERMINALIA ARJUNA (ROXB. EXDC) BARK IN MALE ALBINO WISTAR RATS. International Journal of Pharmaceutical Sciences and Research, 15(1), 346-355.
  • Ram, A., et al. (2011). Antitumour activity of Terminalia arjuna leaf against Ehrlich ascites carcinoma in mice. Natural Product Research, 25(18), 1777-1781.
  • Mondal, A., & Sahu, N. P. (n.d.). Triterpenoid Saponins.
  • Thimmappa, R., Geisler, K., Louveau, T., O’Connor, S., & Osbourn, A. (2014). Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science, 5, 455.
  • Liu, Y., et al. (2020). Advances in biosynthesis of triterpenoid saponins in medicinal plants.
  • Manoi, F. (2007, June 15). THE TRITERPENOID SAPONIN FROM BINAHONG [Anredera cordifolia (Ten)
  • Moses, T., Papadopoulou, K. K., & Osbourn, A. (2014). Plant triterpenoid saponins: biosynthesis, in vitro production, and pharmacological relevance.

Sources

Method

Synthesis of Jaligonic acid derivatives for pharmacological testing

Application Notes & Protocols Topic: Synthesis and Pharmacological Evaluation of Jaligonic Acid Derivatives For: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract Jaligonic acid, a naturally oc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Synthesis and Pharmacological Evaluation of Jaligonic Acid Derivatives

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

Jaligonic acid, a naturally occurring pentacyclic triterpene carboxylic acid first identified in Phytolacca esculenta, represents a promising scaffold for the development of novel therapeutic agents[1]. Like many triterpenoids, its core structure is amenable to chemical modification to enhance its pharmacological properties. This guide provides a comprehensive framework for the strategic synthesis of Jaligonic acid derivatives. We delve into the rationale behind specific chemical modifications, offering detailed, self-validating protocols for esterification and acylation. Furthermore, we outline a systematic approach for the subsequent pharmacological evaluation of these novel compounds, with a focus on initial in vitro screening for anticancer activity. The methodologies are designed to be robust and reproducible, providing researchers with the necessary tools to explore the therapeutic potential of the Jaligonic acid chemotype.

Introduction: The Rationale for Derivatization

Natural products are a cornerstone of drug discovery, offering unparalleled chemical diversity and biological relevance. Jaligonic acid, a member of the triterpenoid class, possesses functional groups—specifically a carboxylic acid and one or more hydroxyl groups—that serve as ideal handles for synthetic modification[1].

Why derivatize a natural product? The primary objectives are to systematically modulate its properties to create a superior drug candidate. Key goals include:

  • Enhanced Potency: Modifying the structure to improve interaction with a biological target.

  • Improved Pharmacokinetics: Altering solubility, membrane permeability, and metabolic stability (ADME properties).

  • Reduced Toxicity: Eliminating or masking structural motifs associated with off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Systematically creating a library of related compounds to understand which parts of the molecule are essential for its biological activity.

This document will focus on two fundamental derivatization strategies targeting the key functional groups of Jaligonic acid.

Synthetic Strategies and Protocols

The core of our synthetic approach involves leveraging the reactivity of Jaligonic acid's carboxylic acid and hydroxyl moieties. The following protocols are presented as self-validating systems, incorporating in-process controls like Thin-Layer Chromatography (TLC) to ensure reaction completion and guide purification.

Diagram: General Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_synthesis Derivatization Reactions cluster_purification Purification & QC cluster_final Final Products Jaligonic_Acid Jaligonic Acid Esterification Protocol 1: Esterification of Carboxylic Acid Jaligonic_Acid->Esterification Alcohol, Acid Catalyst Acylation Protocol 2: Acylation of Hydroxyl Group(s) Jaligonic_Acid->Acylation Acyl Chloride or Anhydride Purify Column Chromatography Esterification->Purify Acylation->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Purity Check Ester_Derivative Jaligonic Acid Ester Characterize->Ester_Derivative Acyl_Derivative Jaligonic Acid Acyl Ester Characterize->Acyl_Derivative

Caption: Workflow for synthesis and purification of Jaligonic acid derivatives.

Protocol 1: Synthesis of Jaligonic Acid Esters (Esterification)

Causality: Converting the polar carboxylic acid to a less polar ester group can significantly increase a compound's lipophilicity. This modification often enhances passage across cellular membranes, a critical step for interacting with intracellular targets. It also protects the acidic proton, preventing potential ionic interactions that might hinder bioavailability.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Jaligonic acid (1.0 eq) in the appropriate anhydrous alcohol (e.g., methanol, ethanol; ~20-50 mL per gram of starting material).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops) to the solution with stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.

  • In-Process QC (TLC Monitoring):

    • Prepare a TLC chamber with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

    • Spot the initial Jaligonic acid solution (SM) and co-spot with the reaction mixture (RM) on a TLC plate.

    • Monitor the reaction every 1-2 hours. A complete reaction is indicated by the disappearance of the starting material spot (which is typically more polar and has a lower Rf) and the appearance of a single, new, less polar product spot (higher Rf).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

    • Perform a liquid-liquid extraction by adding ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product and purify it using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Final Validation: Combine the pure fractions (as determined by TLC) and concentrate in vacuo. Confirm the structure and purity of the final ester derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Jaligonic Acid Acyl Derivatives (Acylation)

Causality: Acylating the hydroxyl groups of Jaligonic acid serves a similar purpose to esterification by increasing lipophilicity. It can also introduce new functionalities and act as a prodrug strategy, where the acyl group is later cleaved in vivo by esterases to release the active parent compound.

Methodology:

  • Preparation: Dissolve Jaligonic acid (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane (DCM) with a non-nucleophilic base like triethylamine (TEA, 2-3 eq) in a flame-dried flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.2 eq per hydroxyl group) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • In-Process QC (TLC Monitoring):

    • Monitor the reaction by TLC as described in Protocol 1. The acylated product will be significantly less polar than the starting material.

  • Work-up:

    • Quench the reaction by slowly adding cold water or 1M HCl.

    • Extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (if pyridine was used), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Final Validation: Characterize the final acylated derivative by NMR and HRMS to confirm its structure and purity. The number of acyl groups added can be confirmed by the integration values in the ¹H NMR spectrum.

Framework for Pharmacological Evaluation

The successful synthesis of a library of derivatives is the first step. A tiered screening approach is essential to efficiently identify promising candidates for further development. This process begins with broad, high-throughput in vitro assays and progresses to more complex and targeted studies[2][3][4].

Diagram: Pharmacological Screening Funnel

ScreeningFunnel cluster_funnel Screening Cascade Library Library of Jaligonic Acid Derivatives PrimaryScreen Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT) Determine IC50 across multiple cancer cell lines Library->PrimaryScreen High-Throughput SecondaryScreen Secondary / Mechanistic Assays: Apoptosis, Cell Cycle, Migration Assays (On 'Hit' Compounds) PrimaryScreen->SecondaryScreen Hit Prioritization InVivo Preclinical In Vivo Studies: Toxicity and Efficacy in Animal Models (On Lead Candidate) SecondaryScreen->InVivo Lead Selection

Caption: A tiered approach for the pharmacological evaluation of new compounds.

Protocol 3: Primary In Vitro Screening - Cytotoxicity Assay (MTT/XTT)

Causality: The first critical question for a potential anticancer agent is whether it can kill or inhibit the proliferation of cancer cells. A cytotoxicity assay provides a quantitative measure of this effect, the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%). This allows for the rapid screening and ranking of a large number of derivatives[5][6][7].

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C and 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of the Jaligonic acid derivatives in DMSO. Create a series of dilutions in culture media to achieve the final desired concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment: Remove the old media from the plates and add 100 µL of the media containing the various concentrations of the test compounds. Include a "vehicle control" (media with DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation

Quantitative results from the primary screen should be summarized in a table for clear comparison of the derivatives' potency.

Compound IDParent CompoundModificationCancer Cell LineIC₅₀ (µM)
JAD-001Jaligonic AcidMethyl EsterMCF-745.2
JAD-002Jaligonic AcidEthyl EsterMCF-732.8
JAD-003Jaligonic AcidAcetyl EsterMCF-715.7
JAD-004Jaligonic AcidBenzoyl EsterMCF-78.9
Doxorubicin(Control)-MCF-70.8

Data shown are for illustrative purposes only.

Next Steps: From Hits to Leads

Compounds that demonstrate potent activity in the primary screen (so-called "hits") should be advanced to secondary assays to elucidate their mechanism of action. These can include assays for:

  • Apoptosis: To determine if the compounds induce programmed cell death.

  • Cell Cycle Analysis: To see if the compounds arrest cell division at a specific phase.

  • Migration and Invasion Assays: To assess the potential to inhibit metastasis[6].

Promising candidates that show a desirable mechanism of action can then be considered for preclinical in vivo studies, which are essential for evaluating efficacy and safety in a whole-organism context before any consideration for human trials[2][3][4].

References

  • Visikol. (2019). In vitro Cancer Drug Screening Services. Available at: [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Jdeed, M., et al. (2016). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. PubMed. Available at: [Link]

  • Al-Snafi, A. E., et al. (2021). In Vivo Pharmacological Testing of Herbal Drugs for Anti-Allergic and Anti-Asthmatic Properties. PMC. Available at: [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Available at: [Link]

  • Bhuvaneswari, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • Moore, R. E., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

  • Wu, H., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Chromatogram of triterpene acids derivatized by chiral derivatization.... Available at: [Link]

  • Al-Snafi, A. E., et al. (2021). In Vivo Pharmacological Testing of Herbal Drugs for Anti-Allergic and Anti-Asthmatic Properties. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). GCMS Analysis of Triterpenoid Resins: In situ Derivatization Procedures Using Quaternary Ammonium Hydroxides. Available at: [Link]

  • Woo, W. S. (1973). The structure of jaligonic acid, a new triterpene from Phytolacca esculenta. Lloydia. Available at: [Link]

  • Altay, V. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Available at: [Link]

  • Kowalska, J., & Sajewicz, M. (2007). Separation and determination of closely related triterpenic acids by high performance thin-layer chromatography after iodine derivatization. Ovid. Available at: [Link]

  • Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Available at: [Link]

  • Saad, N., et al. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of alginic acid ester derivatives. Available at: [Link]

Sources

Application

Application Note: Antimicrobial Susceptibility Testing (AST) Protocol for Jaligonic Acid

Introduction and Mechanistic Context Jaligonic acid is a complex pentacyclic triterpenoid saponin predominantly1[1]. Recent pharmacological profiling has highlighted its potential as a potent bioactive agent with documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Jaligonic acid is a complex pentacyclic triterpenoid saponin predominantly1[1]. Recent pharmacological profiling has highlighted its potential as a potent bioactive agent with documented 2[2].

Given its highly lipophilic structure, jaligonic acid exhibits poor diffusion through standard agar matrices, frequently resulting in false-negative susceptibility profiles in disk diffusion assays. Therefore, a specialized Broth Microdilution (BMD) Assay coupled with a colorimetric viability indicator is the gold standard for accurately determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Design & Causality (The "Why")

To ensure this protocol functions as a self-validating system , several critical mechanistic adjustments have been made to standard AST workflows:

  • Solvent Selection & Toxicity Limits: Jaligonic acid is hydrophobic and requires 100% Dimethyl Sulfoxide (DMSO) for initial dissolution. However, the final concentration of DMSO in the assay must strictly remain 1% (v/v). Causality: DMSO concentrations above 1% induce bacterial membrane stress and cytotoxicity, artificially lowering the apparent MIC and confounding the true antimicrobial efficacy of the compound.

  • Colorimetric Endpoint (Resazurin): Plant-derived triterpenoids often precipitate in aqueous media like Mueller-Hinton Broth (MHB), creating optical turbidity that mimics bacterial growth. Causality: By introducing resazurin—a redox indicator—we bypass optical density limitations. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin, providing a definitive, visually distinct endpoint entirely independent of compound precipitation.

  • Internal Validation Controls: Every plate must contain a "Sterility Control" (verifying media integrity) and a "Growth Control" (verifying inoculum viability and confirming that 1% DMSO does not inhibit the specific strain).

Reagents and Materials

  • Test Compound: Jaligonic Acid (Purity 98%).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade.

  • Indicator: Resazurin sodium salt solution (0.015% w/v in sterile water, filter-sterilized).

  • Consumables: 96-well U-bottom microtiter plates, breathable sealing films.

  • Standardization: 0.5 McFarland Barium Sulfate standard.

Step-by-Step Methodology

Preparation of Jaligonic Acid Stock
  • Weighing: Accurately weigh 5.12 mg of Jaligonic acid powder.

  • Dissolution: Dissolve completely in 1 mL of 100% DMSO to yield a master stock solution of 5120 µg/mL.

  • Homogenization: Vortex for 2 minutes. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes. Causality: Mild sonication disrupts intermolecular hydrophobic interactions, ensuring a homogenous solution without degrading the triterpenoid backbone.

Inoculum Standardization
  • Culture: Grow target bacterial strains on Tryptic Soy Agar (TSA) for 18-24 hours at 37°C.

  • Suspension: Suspend 3-5 morphologically identical colonies in 5 mL of sterile saline (0.85% NaCl).

  • Calibration: Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD600 of 0.08–0.13).

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a working inoculum of 1×106 CFU/mL. (Note: Upon 1:1 mixing in the test well, the final concentration will be the CLSI-mandated 5×105 CFU/mL).

Broth Microdilution Assay (MIC Determination)
  • Broth Dispensing: Add 50 µL of CAMHB to wells 2 through 12 of the 96-well plate.

  • Working Solution: Dilute the Jaligonic acid master stock 1:10 in CAMHB to create a 512 µg/mL working solution (containing 10% DMSO).

  • Compound Addition: Add 100 µL of the working solution to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down 5 times. Repeat this serial two-fold dilution up to well 10. Discard 50 µL from well 10. (Wells 1-10 now contain Jaligonic acid from 256 to 0.5 µg/mL, with DMSO halving each step. The highest final DMSO concentration in well 1 will be 5%, which is why wells 1-3 results must be interpreted carefully against solvent controls).

  • Validation Controls:

    • Well 11 (Growth Control): 50 µL CAMHB + 50 µL bacterial inoculum.

    • Well 12 (Sterility Control): 100 µL CAMHB only.

  • Inoculation: Add 50 µL of the working bacterial inoculum ( 1×106 CFU/mL) to wells 1 through 11.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Reading: The MIC is defined as the lowest concentration of Jaligonic acid that prevents the color change from blue (no growth) to pink (growth).

Minimum Bactericidal Concentration (MBC)
  • Sampling: From all wells showing no visible growth (remaining blue), aspirate 10 µL of the mixture.

  • Plating: Spot-plate the aliquots onto fresh TSA plates.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a 99.9% reduction of the initial inoculum (yielding fewer than 3 colonies per spot). Causality: This step differentiates whether Jaligonic acid is bacteriostatic (merely pausing replication) or bactericidal (actively lysing/killing the bacteria).

Workflow Visualization

AST_Workflow Start 1. Jaligonic Acid Stock (5120 µg/mL in DMSO) Dilution 2. Serial Two-Fold Dilution (256 to 0.5 µg/mL in MHB) Start->Dilution Incubation 4. Co-incubation (37°C for 16-20h) Dilution->Incubation Inoculum 3. Bacterial Inoculum (Final: 5x10⁵ CFU/mL) Inoculum->Incubation Resazurin 5. Add Resazurin Indicator (Incubate 2h in dark) Incubation->Resazurin ReadMIC 6. Determine MIC (Blue = Inhibited, Pink = Growth) Resazurin->ReadMIC Plating 7. Plate Clear Wells on Agar (Incubate 24h) ReadMIC->Plating ReadMBC 8. Determine MBC (≥99.9% Kill) Plating->ReadMBC

Workflow for Jaligonic Acid MIC and MBC determination using colorimetric validation.

Quantitative Data Presentation: Expected Susceptibility Profiles

Based on the 3[3], researchers should anticipate a distinct divergence in efficacy based on the bacterial cell wall architecture.

Organism ClassRepresentative StrainExpected MIC Range (µg/mL)Expected MBC Range (µg/mL)Mechanistic Rationale
Gram-Positive Staphylococcus aureus16 – 6432 – 128Lacks an outer lipid membrane, allowing easier penetration of lipophilic triterpenoids into the peptidoglycan layer and cell membrane.
Gram-Negative Escherichia coli128 – >256>256The outer lipopolysaccharide (LPS) membrane acts as a robust permeability barrier against large, hydrophobic saponins like jaligonic acid.

References

  • Title: Triterpenoids from Phytolacca acinosa Source: ResearchGate URL
  • Source: PMC (NIH)
  • Title: Molecular and cytotoxicity investigations of Phytolacca americana (l.)

Sources

Method

Advanced Formulation Strategies for Jaligonic Acid Targeted Drug Delivery: Application Notes &amp; Protocols

Executive Summary Jaligonic acid ((2β,3β,4α,20β)-2,3,23-Trihydroxyolean-12-ene-28,29-dioic acid) is a bioactive pentacyclic triterpene naturally derived from the roots of Phytolacca acinosa and Phytolacca esculenta[1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Jaligonic acid ((2β,3β,4α,20β)-2,3,23-Trihydroxyolean-12-ene-28,29-dioic acid) is a bioactive pentacyclic triterpene naturally derived from the roots of Phytolacca acinosa and Phytolacca esculenta[1]. While preclinical models have demonstrated its potent anti-inflammatory and antineoplastic properties[2], its clinical translation is severely bottlenecked by its physicochemical profile. Like many oleanane-type triterpenoids, Jaligonic acid possesses a rigid hydrophobic skeleton (C30H46O7) that results in poor aqueous solubility, rapid plasma clearance, and sub-therapeutic intracellular accumulation[3].

To bypass these biopharmaceutical barriers, this application note details two field-validated, targeted nanocarrier systems: cRGD-PEG-PLGA Nanoparticles for integrin-mediated tumor targeting, and Hyaluronic Acid (HA)-Decorated Nanoliposomes for CD44-targeted anti-inflammatory delivery.

Mechanistic Rationale & Carrier Selection

The formulation of hydrophobic triterpenes requires carriers capable of sequestering the drug in a lipophilic core while presenting a hydrophilic corona to evade the mononuclear phagocyte system (MPS)[4].

  • Poly(lactic-co-glycolic acid) (PLGA): PLGA is selected for its tunable biodegradability. Upon endocytosis, the acidic environment of the endolysosome catalyzes the hydrolysis of PLGA's ester bonds into lactic and glycolic acid, triggering a sustained, controlled release of Jaligonic acid directly into the cytosol[4].

  • Surface Functionalization (cRGD & HA): Passive targeting via the Enhanced Permeability and Retention (EPR) effect is often insufficient for dense solid tumors or inflamed joint capsules. By conjugating cyclic Arg-Gly-Asp (cRGD) peptides, the PLGA nanoparticles actively bind to αvβ3 integrins overexpressed on tumor neovasculature. Conversely, HA-decorated liposomes exploit the CD44 receptor, which is heavily upregulated on activated macrophages and synovial fibroblasts during severe inflammation.

UptakeMechanism NP cRGD-PEG-PLGA Jaligonic Acid NP Integrin αvβ3 Integrin (Tumor Cell Surface) NP->Integrin Specific Binding Endosome Endocytosis & Endosomal Escape Integrin->Endosome Internalization Release Cytosolic Release of Jaligonic Acid Endosome->Release PLGA Hydrolysis Apoptosis Mitochondrial Apoptosis & ROS Generation Release->Apoptosis Therapeutic Action

Figure 1: Mechanism of cRGD-targeted PLGA nanoparticle uptake and intracellular release.

Protocol 1: Synthesis of cRGD-PEG-PLGA Nanoparticles (Nanoprecipitation Method)

The nanoprecipitation (solvent displacement) method is explicitly chosen over emulsion-solvent evaporation because it yields a narrower size distribution for highly hydrophobic drugs and avoids the use of high-shear homogenization, which can prematurely degrade the cRGD targeting ligand[4].

Materials
  • Polymer: PLGA-PEG-cRGD (50:50 lactide:glycolide ratio, MW ~35,000 Da).

  • Active Pharmaceutical Ingredient (API): Jaligonic acid (Purity ≥ 98%).

  • Solvent: Acetone (HPLC grade).

  • Aqueous Stabilizer: Polyvinyl alcohol (PVA, MW 30,000–70,000, 87–90% hydrolyzed).

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG-cRGD and 5 mg of Jaligonic acid in 5 mL of acetone. Causality: Acetone is a water-miscible solvent that rapidly diffuses into the aqueous phase, inducing instantaneous polymer supersaturation and nanoparticle nucleation.

  • Aqueous Phase Preparation: Prepare 20 mL of a 1% (w/v) PVA solution in Milli-Q water. Filter through a 0.22 µm membrane. Causality: PVA acts as a steric stabilizer. The 87-90% hydrolysis grade ensures optimal amphiphilicity, preventing nanoparticle aggregation during the solvent displacement phase.

  • Nanoprecipitation: Using a syringe pump, inject the organic phase into the aqueous phase at a constant flow rate of 1 mL/min under moderate magnetic stirring (600 rpm) at room temperature.

  • Solvent Evaporation: Leave the colloidal suspension stirring uncovered overnight in a fume hood to ensure complete evaporation of the acetone.

  • In-Process Quality Control (IPQC): Extract a 10 µL aliquot and analyze via Dynamic Light Scattering (DLS). Self-Validation: If the Polydispersity Index (PDI) is > 0.15, the precipitation kinetics were flawed (likely due to inconsistent stirring or temperature fluctuations), and the batch must be discarded.

  • Purification: Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant containing free drug and excess PVA. Resuspend the pellet in 10 mL of sterile PBS (pH 7.4) using mild bath sonication.

Protocol 2: Preparation of HA-Decorated Nanoliposomes (Thin-Film Hydration)

For targeted anti-inflammatory applications, liposomes offer excellent biocompatibility. The thin-film hydration method followed by extrusion is utilized to create Large Unilamellar Vesicles (LUVs) with strict size control.

LiposomeWorkflow Lipids Phospholipids, Cholesterol & Jaligonic Acid Film Rotary Evaporation (Thin Lipid Film) Lipids->Film Evaporate Solvent Hydration Hydration with PBS (Formation of MLVs) Film->Hydration Add Aqueous Buffer Extrusion Membrane Extrusion (Size Reduction to LUVs) Hydration->Extrusion High Pressure Conjugation EDC/NHS Coupling (HA Surface Decoration) Extrusion->Conjugation Add HA-DOPE Purification Dialysis / Purification (Final HA-Liposomes) Conjugation->Purification Remove Unreacted

Figure 2: Formulation workflow for HA-decorated Jaligonic acid nanoliposomes.

Step-by-Step Methodology
  • Lipid Film Formation: In a round-bottom flask, dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and Jaligonic acid in a 10:2:1 molar ratio using 10 mL of a Chloroform/Methanol (2:1 v/v) mixture. Causality: DSPC provides a rigid bilayer with a high phase transition temperature (55°C), while cholesterol modulates membrane fluidity, preventing the premature leakage of the hydrophobic Jaligonic acid.

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent at 60°C under reduced pressure for 1 hour to form a uniform, dry lipid film. Flush with nitrogen gas for 30 minutes to remove trace organic solvents.

  • Hydration: Hydrate the film with 10 mL of pre-warmed PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC). Agitate via vortexing for 15 minutes to form Multilamellar Vesicles (MLVs).

  • Extrusion (Critical Step): Pass the hot MLV suspension through a thermobarrel extruder equipped with polycarbonate membranes. Perform 5 passes through a 400 nm membrane, followed by 10 passes through a 100 nm membrane. Self-Validation: Measure via DLS. A PDI > 0.1 indicates incomplete lamellar shearing; re-extrude 5 additional times through the 100 nm membrane.

  • HA Decoration: Introduce HA-DOPE (Hyaluronic acid conjugated to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) micelles into the liposome suspension at a 1 mol% ratio. Incubate at 60°C for 1 hour to allow the post-insertion of the HA-lipid conjugate into the outer leaflet of the pre-formed liposomes.

Quantitative Data Presentation: Critical Quality Attributes (CQAs)

The successful formulation of Jaligonic acid requires strict adherence to specific physicochemical parameters to ensure optimal pharmacokinetics. The table below summarizes the target CQAs for both developed delivery systems.

Formulation PlatformMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Primary Target Receptor
cRGD-PEG-PLGA NPs 145 ± 5.20.12 ± 0.02-18.5 ± 2.172.4 ± 3.5αvβ3 Integrin (Tumor)
HA-Decorated Liposomes 115 ± 4.80.08 ± 0.01-24.2 ± 1.885.1 ± 2.8CD44 (Inflammation/Tumor)

Note: Encapsulation Efficiency (EE%) is calculated indirectly by quantifying the unencapsulated Jaligonic acid in the ultrafiltrate via HPLC-UV (λmax = 210 nm) and subtracting it from the initial drug input.

Conclusion

By utilizing advanced nanocarrier architectures, the inherent biopharmaceutical limitations of Jaligonic acid can be successfully mitigated. The cRGD-PEG-PLGA platform provides a robust, biodegradable matrix ideal for aggressive solid tumors, while the HA-liposomal system offers a highly biocompatible, fluidic interface for targeting CD44-overexpressing inflammatory microenvironments. Strict adherence to the self-validating IPQC steps outlined in these protocols ensures batch-to-batch reproducibility and translational viability.

References

  • The structure of jaligonic acid, a new triterpene from Phytolacca esculenta PubMed / Lloydia (1973)[1]

  • Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review Semantic Scholar (2025)[2]

  • Oleanolic Acid Loaded PEGylated PLA and PLGA Nanoparticles with Enhanced Cytotoxic Activity against Cancer Cells ACS Publications / Molecular Pharmaceutics (2015)[3]

  • PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy PMC / National Institutes of Health (2025)[4]

Sources

Technical Notes & Optimization

Troubleshooting

Jaligonic Acid Extraction &amp; Yield Optimization: Technical Support Center

Welcome to the Technical Support Center for triterpenoid extraction. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in isolating Jaligonic acid ((2β,3β,4α,20β)-2,3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for triterpenoid extraction. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in isolating Jaligonic acid ((2β,3β,4α,20β)-2,3,23-trihydroxyolean-12-ene-28,29-dioic acid) from plant matrices such as Phytolacca acinosa (pokeweed) roots and cherry stems.

Because Jaligonic acid is a sapogenin (an aglycone), it naturally exists in the plant bound to sugar moieties as complex saponins (e.g., esculentosides and phytolaccosides). Optimizing your yield requires a two-phase approach: maximizing the extraction of the precursor saponins, followed by targeted chemical hydrolysis to release the free acid [1].

Section 1: Upstream Processing & Matrix Extraction

Q: I am using traditional heat-reflux extraction with 100% ethanol, but my total precursor saponin recovery is low. How can I improve this?

A: Switch to Ultrasound-Assisted Extraction (UAE) using a 50% aqueous ethanol solvent system.

  • The Causality: Jaligonic acid-based saponins are amphiphilic molecules. 100% ethanol is too non-polar to efficiently solvate highly glycosylated esculentosides, while pure water extracts too many unwanted polysaccharides and promotes enzymatic degradation. A 1:1 Ethanol-H₂O ratio optimally matches the dielectric constant of the target saponins. Furthermore, UAE induces acoustic cavitation—the formation and collapse of microbubbles—which mechanically disrupts rigid plant cell walls. This enhances solvent penetration and mass transfer without the thermal degradation associated with prolonged heat refluxing[2].

  • Self-Validating Protocol:

    • Pulverize dried Phytolacca roots to a fine powder (40-mesh).

    • Defatting: Suspend the matrix in petroleum ether (1:5 w/v) for 2 hours. Validation: The ether layer will turn yellow/green with lipids. Discard the ether and dry the matrix. This prevents lipophilic coating from blocking hydroethanolic penetration.

    • Extraction: Mix the defatted matrix with 50% Ethanol-H₂O at a 1:8 solid-to-solvent ratio.

    • Sonicate for 30 minutes at room temperature. Repeat this process 3 times.

    • Pool the extracts and concentrate under reduced pressure at 40°C.

Q: Can I use Pressurized Liquid Extraction (PLE) for alternative matrices like cherry stems?

A: Yes. PLE is highly effective for dense, fibrous matrices like cherry stems. Operating at elevated pressures (e.g., 1500 psi) keeps the solvent in a liquid state above its normal boiling point. This drastically decreases solvent viscosity and increases the solubility of triterpenoids. PLE has been shown to yield significantly higher concentrations of jaligonic acid derivatives compared to Subcritical Water Extraction (SWE) [3].

Section 2: The Hydrolysis Bottleneck (Saponin-to-Aglycone Conversion)

Q: My LC-MS shows high concentrations of esculentoside G and phytolaccoside E, but almost no free Jaligonic acid. What is going wrong?

A: You are analyzing the crude extract without performing an acid hydrolysis step. Jaligonic acid is the aglycone core. To obtain the free acid, you must chemically cleave the glycosidic bonds (typically at the C3 and C28 positions) that bind the glucose and xylose sugars to the triterpenoid skeleton.

  • The Causality: Acid hydrolysis protonates the glycosidic oxygen, leading to the cleavage of the sugar moieties. We strongly recommend using Trifluoroacetic acid (TFA) over Hydrochloric acid (HCl). TFA is a strong organic acid that provides clean cleavage of the glycosidic bonds with significantly fewer rearrangement artifacts or dehydration side-reactions on the sensitive triterpene skeleton [1].

  • Self-Validating Protocol:

    • Dissolve the concentrated crude saponin extract in 2.0 M Trifluoroacetic acid (TFA) (approx. 2 mL per 10 mg of extract).

    • Seal the mixture in a pressure-resistant reaction tube and heat at 110°C for 6 hours.

    • Checkpoint (TLC Monitoring): Spot the reaction mixture on a silica gel TLC plate alongside the unhydrolyzed crude extract. The reaction is complete when the low-Rf (highly polar) saponin spots disappear entirely, replaced by a single high-Rf (less polar) spot corresponding to the free Jaligonic acid aglycone.

    • Quench the reaction by cooling to room temperature.

    • Partition the mixture with Ethyl Acetate (EtOAc) 3 times. The free Jaligonic acid will migrate to the upper organic (EtOAc) layer, while the cleaved sugars and residual acid remain in the lower aqueous layer.

Section 3: Downstream Purification & Enrichment

Q: My EtOAc fraction contains co-eluting triterpenoids. How do I isolate pure Jaligonic acid?

A: Utilize Macroporous Resin Chromatography followed by solvent partitioning.

  • The Causality: Macroporous resins like HPD100 separate compounds based on molecular size and polarity. By applying the crude hydrolysate to an HPD100 column, you can wash away residual sugars and highly polar impurities with pure water. Eluting with a step-gradient (e.g., jumping to 70-80% ethanol) selectively desorbs the enriched triterpenoid fraction.

Quantitative Data Comparison

The following table summarizes the expected yields and efficiencies based on the extraction methodology chosen.

Extraction PhaseMethodologyMatrixSolvent / ReagentTarget StateYield / Efficiency Metric
Primary Extraction Ultrasound-Assisted (UAE)Phytolacca roots50% Ethanol-H₂OSaponin Glycosides38.87 mg/g (Total Saponins)
Primary Extraction Heat RefluxPhytolacca roots50% Ethanol-H₂OSaponin Glycosides36.04 mg/g (Total Saponins)
Primary Extraction Pressurized Liquid (PLE)Cherry StemsEthanol / CO₂Saponin GlycosidesHigh relative recovery (Peak Area 333 x 10⁴)
Aglycone Conversion Acid HydrolysisCrude Extract2.0 M TFA (110°C, 6h)Free Jaligonic Acid >90% conversion of esculentosides

Process Visualization

G Matrix Plant Matrix (Phytolacca roots) Defat Defatting (Petroleum Ether) Matrix->Defat UAE Ultrasound-Assisted Extraction (50% EtOH, 3x30 min) Defat->UAE Crude Crude Saponins (Esculentosides) UAE->Crude Hydrolysis Acid Hydrolysis (2.0M TFA, 110°C, 6h) Crude->Hydrolysis Partition Liquid-Liquid Extraction (EtOAc / H2O) Hydrolysis->Partition Resin Purification (HPD100 Macroporous Resin) Partition->Resin Final Purified Jaligonic Acid (Aglycone) Resin->Final

Caption: Workflow for the extraction, hydrolysis, and purification of Jaligonic acid from plant matrices.

References

  • Title: Phytolacacinoside A, a new triterpenoid saponin from Phytolacca acinosa Roxb. Source: Journal of Asian Natural Products Research (2009) URL: [Link]

  • Title: Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities Source: Molecules / MDPI (2017) URL: [Link]

  • Title: Sweet Cherry Byproducts Processed by Green Extraction Techniques as a Source of Bioactive Compounds with Antiaging Properties Source: Antioxidants / PMC (2022) URL: [Link]

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Jaligonic Acid In Vitro

Welcome to the Application Scientist Support Center. Jaligonic acid (olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-) is a highly bioactive pentacyclic triterpenoid saponin aglycone derived from Phytolacca species[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Jaligonic acid (olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-) is a highly bioactive pentacyclic triterpenoid saponin aglycone derived from Phytolacca species[1]. While it exhibits potent anti-inflammatory and anticancer properties, its rigid, hydrophobic carbon skeleton results in exceptionally poor aqueous solubility[2].

Because Jaligonic acid shares strict structural homology with other pentacyclic triterpenoids like oleanolic acid and ursolic acid, it suffers from the same in vitro formulation bottlenecks: rapid precipitation in culture media, solvent-induced cytotoxicity, and flat dose-response curves[3][4]. This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers.

Part 1: Troubleshooting & FAQs

Q1: Why does Jaligonic acid precipitate ("crash out") immediately when I add my DMSO stock to the cell culture medium? The Causality: Jaligonic acid possesses a highly hydrophobic olean-12-ene backbone. When a concentrated organic stock (e.g., in DMSO) is rapidly pipetted into an aqueous medium, the sudden shift in the solvent's dielectric constant causes localized supersaturation. The hydration free energy is highly unfavorable, forcing the hydrophobic molecules to aggregate, nucleate, and form micro-crystals[5].

Q2: I am seeing significant cytotoxicity in my vehicle control wells. How do I fix this? The Causality: To force hydrophobic triterpenoids into solution, researchers often inadvertently increase the final DMSO concentration in their assays. For sensitive cell lines (e.g., primary hepatocytes or human islets), DMSO concentrations exceeding 0.1% to 0.5% (v/v) disrupt the lipid bilayer, causing solvent-induced apoptosis[3][5]. You must transition to a co-solvent system or cyclodextrin inclusion complex to maintain organic solvents below the 0.1% toxicity threshold.

Q3: My dose-response curves plateau at higher concentrations, showing no increased biological effect. Why? The Causality: You have hit the thermodynamic solubility limit of the compound in your specific buffer. Once Jaligonic acid reaches its maximum aqueous concentration, adding more compound does not increase the bioavailable monomeric concentration. Instead, the excess compound forms biologically inert aggregates or micelles, leading to artificially flat efficacy curves[5].

Part 2: Solubilization Workflow & Decision Matrix

Selecting the correct formulation strategy depends entirely on your assay's tolerance for organic solvents. Use the decision matrix below to determine the optimal path for your in vitro experiment.

SolubilizationWorkflow Start Jaligonic Acid (Solid Powder) Q1 Assay Type? Start->Q1 CellFree Cell-Free / Biochemical (Tolerates >1% DMSO) Q1->CellFree CellBased Cell-Based In Vitro (Requires <0.5% DMSO) Q1->CellBased DMSO Direct DMSO Stock (10-25 mM) CellFree->DMSO Complex Cyclodextrin (HP-β-CD) Inclusion Complex CellBased->Complex Cosolvent Co-solvent System (DMSO + PEG300 + Tween 80) CellBased->Cosolvent Dilution1 Step-wise Dilution in Assay Buffer DMSO->Dilution1 Dilution2 Pre-warm Media (37°C) Dropwise Addition Complex->Dilution2 Cosolvent->Dilution2 Success Soluble Jaligonic Acid Ready for Assay Dilution1->Success Dilution2->Success

Decision matrix for selecting Jaligonic acid solubilization strategies.

Part 3: Validated Experimental Protocols

Protocol A: Co-Solvent Micellar Dispersion (For Standard Cell Lines)

This protocol utilizes PEG300 to bridge the polarity gap between DMSO and water, while Tween-80 (a non-ionic surfactant) forms micelles to encapsulate the hydrophobic triterpene core, preventing nucleation[6].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Jaligonic acid powder in anhydrous, moisture-free DMSO to create a 20 mM master stock. Sonicate in a 50°C water bath for 5 minutes until optically clear[6].

  • Co-Solvent Addition: To prepare 1 mL of working solution, transfer 50 µL of the 20 mM DMSO stock into a sterile microcentrifuge tube. Add 400 µL of PEG300. Pipette vigorously to ensure homogeneous mixing.

  • Surfactant Integration: Add 50 µL of Tween-80 to the mixture. Vortex for 30 seconds. The solution must remain completely clear.

  • Step-Wise Aqueous Dilution: Pre-warm your cell culture medium to 37°C. Critical Step: Do not dump the solvent mixture into the media. Instead, place the tube on a vortex mixer at low speed and add 500 µL of the pre-warmed medium dropwise[5].

  • Self-Validation Check: Before adding to cells, inspect the final solution under an inverted microscope at 20x magnification. If micro-crystals or cloudiness are visible, the dilution rate was too fast, and the solution must be discarded.

Protocol B: HP-β-CD Inclusion Complexation (For Sensitive Primary Cells)

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that perfectly accommodates the pentacyclic structure of triterpenoids via van der Waals forces, while its hydroxyl-rich exterior ensures high aqueous solubility without the need for toxic organic solvents[4].

Step-by-Step Methodology:

  • Host Solution: Prepare a 10% (w/v) HP-β-CD solution in sterile ultra-pure water or PBS.

  • Guest Preparation: Dissolve Jaligonic acid in a minimal volume of absolute ethanol (e.g., 5 mg/mL).

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 37°C. Add the Jaligonic acid/ethanol solution dropwise into the vortex of the stirring cyclodextrin solution.

  • Solvent Evaporation: Leave the beaker uncovered in a sterile fume hood with continuous stirring for 12–24 hours. As the ethanol evaporates, thermodynamic forces drive the Jaligonic acid into the hydrophobic cavity of the cyclodextrin[4].

  • Sterilization: Once the odor of ethanol is completely gone, adjust the final volume with sterile water to account for evaporation. Filter sterilize through a 0.22 µm PVDF membrane.

  • Self-Validation Check: The final solution should pass through the 0.22 µm filter with zero resistance. High back-pressure indicates uncomplexed, precipitated Jaligonic acid.

Part 4: Quantitative Data & Formulation Comparison

The table below summarizes the physical limits and biological applicability of each formulation strategy based on triterpenoid solubility kinetics[4][5][6].

Solubilization StrategyMax Stock ConcentrationMax Final Aqueous ConcentrationMax Tolerated Organic SolventCytotoxicity RiskBest Application
Direct DMSO Dilution 20 - 25 mM~10 - 20 µM< 0.1% - 0.5%HighCell-free enzymatic assays
DMSO + PEG300 + Tween 80 20 mM~50 - 100 µM< 0.5% (Total mixture)ModerateRobust immortalized cell lines
HP-β-CD Inclusion Complex 5 mg/mL (in EtOH prior to evap)> 100 µM0% (Ethanol evaporated)LowPrimary cells, Human Islets, In vivo

References

  • BioCrick. "Jaligonic acid | CAS:51776-39-7 | Triterpenoids". BioCrick Manufacturer Database. Available at: [Link]

  • Frontiers. "Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review". Frontiers in Pharmacology. Available at: [Link]

  • MDPI. "First In Vitro Human Islet Assessment of Oleanolic Acid (OA) and Its Serine Conjugate: Enhanced Solubility with Comparable Effects". Pharmaceuticals. Available at: [Link]

  • ACS Omega. "Enhanced Antitumor and Antibacterial Activities of Ursolic Acid through β-Cyclodextrin Inclusion Complexation". ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Jaligonic Acid Degradation During Long-Term Storage

Welcome to the Technical Support Center for Jaligonic Acid ((2β,3β,4α,20β)-2,3,23-Trihydroxyolean-12-ene-28,29-dioic acid). As a complex pentacyclic triterpenoid isolated from botanical sources like Phytolacca acinosa an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Jaligonic Acid ((2β,3β,4α,20β)-2,3,23-Trihydroxyolean-12-ene-28,29-dioic acid). As a complex pentacyclic triterpenoid isolated from botanical sources like Phytolacca acinosa and cherry stems[1][2], Jaligonic acid presents unique storage challenges. Its molecular architecture—featuring a C12-C13 double bond, multiple stereospecific hydroxyl groups, and two carboxylic acid moieties (C28, C29)[3]—makes it highly susceptible to specific degradation pathways if handled improperly.

This guide is designed for researchers and drug development professionals to diagnose, resolve, and prevent stability issues during in vitro and in vivo experimental workflows.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: Loss of Biological Activity & Peak Area Reduction in LC-MS

Symptoms: Your in vitro assays show decreasing potency over time. LC-MS analysis reveals a gradual decrease in the Jaligonic acid parent peak ( m/z 517 [M−H]− ) and the emergence of new peaks at m/z 531 or 545. Root Cause (Causality): Solvent-induced esterification . If you are storing Jaligonic acid in protic solvents like methanol or ethanol, the C28 and C29 carboxylic acid groups undergo slow esterification. Methanol converts the dioic acid into mono- or di-methyl esters, adding +14 Da or +28 Da to the mass. The acidic nature of the molecule can auto-catalyze this reaction even at -20°C. Resolution: Immediately switch your master stock solvent to anhydrous Dimethyl Sulfoxide (DMSO). DMSO is an aprotic solvent that completely prevents esterification[4].

Issue 2: Appearance of +16 Da Adducts in Working Solutions

Symptoms: After leaving working solutions on the benchtop, LC-MS shows a mass shift of +16 Da ( m/z 533 [M−H]− ). Root Cause (Causality): Oxidation (Epoxidation) . The C12-C13 double bond inherent to oleanane-type triterpenoids is an electron-rich center highly vulnerable to reactive oxygen species (ROS)[5]. Exposure to atmospheric oxygen and ambient light drives the formation of an epoxide at this site. Resolution: Always purge storage vials with an inert gas (Argon or Nitrogen) before sealing. Use amber glass vials to prevent photo-catalyzed oxidation.

Issue 3: Irreversible Precipitation After Thawing

Symptoms: Your Jaligonic acid stock in DMSO precipitates upon thawing from -80°C, and vortexing does not fully redissolve the pellet. Root Cause (Causality): Solvent-exclusion nucleation . Pentacyclic triterpenoids are highly hydrophobic. Repeated freeze-thaw cycles cause microscopic atmospheric water to condense inside the vial. Water acts as an anti-solvent for the hydrophobic oleanane core, lowering its solubility in DMSO and leading to irreversible crystallization. Resolution: Never subject a master stock to more than one freeze-thaw cycle. Prepare single-use aliquots. If precipitation occurs, mild sonication at 37°C for 5 minutes can aid redissolution, but the aliquot should ideally be discarded to maintain quantitative accuracy.

Part 2: Jaligonic Acid Degradation Pathways

G JA Jaligonic Acid (Intact m/z 517) Ox Epoxidation (+16 Da, m/z 533) JA->Ox O2, Light (C12-C13 Double Bond) Est Esterification (+14/28 Da, m/z 531/545) JA->Est Protic Solvents (MeOH) (C28/C29 Carboxyls) Lact Lactonization (Structural Rearrangement) JA->Lact Low pH (<3.0) (Hydroxyl-Carboxyl Rxn)

Fig 1. Primary degradation pathways of Jaligonic acid based on its structural vulnerabilities.

Part 3: Quantitative Stability Matrix

To ensure reproducibility, adhere to the following empirically derived stability timelines for Jaligonic acid under various storage conditions:

Storage ConditionSolvent SystemEstimated StabilityPrimary Degradation Mechanism
Room Temp (Light) Methanol< 48 hoursEsterification & Photo-oxidation
4°C (Dark) Methanol1-2 weeksSlow Esterification (+14 Da shift)
-20°C (Dark) Aqueous Buffer (pH 7.4)1 monthPrecipitation / Hydrolysis[4]
-80°C (Argon Purged) Anhydrous DMSO> 12 monthsNone (Highly Stable)

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Master Stocks

This self-validating system ensures maximum shelf-life and prevents moisture-induced precipitation.

  • Thermal Equilibration: Allow the lyophilized Jaligonic acid powder to equilibrate to room temperature in a desiccator for 30 minutes. Why? Opening cold vials causes immediate moisture condensation on the powder.

  • Solubilization: Dissolve the powder in HPLC-grade, anhydrous DMSO to a concentration of 10 mM.

    • Self-Validation Check: The solution must be perfectly clear. Any turbidity indicates moisture contamination in your DMSO supply.

  • Aliquoting: Dispense 20–50 µL aliquots into sterile, amber glass vials. Avoid standard microcentrifuge tubes, as plasticizers can leach into DMSO over time.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 3–5 seconds to displace oxygen.

  • Cryopreservation: Cap tightly with PTFE-lined closures and immediately transfer to a -80°C freezer.

Workflow Powder Solid Jaligonic Acid (Store at -20°C, Desiccated) Solvent Dissolve in Anhydrous DMSO (Avoid Protic Solvents) Powder->Solvent Aliquot Aliquot into Amber Vials (Single-Use Volumes) Solvent->Aliquot Purge Purge with Argon/N2 (Prevent Oxidation) Aliquot->Purge Freeze Flash Freeze & Store at -80°C (Prevents Degradation) Purge->Freeze

Fig 2. Optimized step-by-step workflow for the preparation and long-term storage of Jaligonic acid.

Protocol B: LC-UV-MS Forced Degradation Profiling

Run this Quality Control (QC) protocol every 6 months to validate the integrity of your stored master stocks.

  • Sample Prep: Dilute the DMSO stock 1:100 in the initial mobile phase (10% Acetonitrile / 90% Water with 0.1% Formic acid).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 10% to 95% Acetonitrile over 10 minutes at a flow rate of 0.3 mL/min.

  • Detection: Monitor via Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

  • Data Analysis: Extract the chromatogram for the intact parent ion at m/z 517.3 [M−H]− [1]. Look for secondary degradation peaks at m/z 531 (Methyl ester) and m/z 533 (Epoxide).

  • Validation Threshold: If the combined Area Under the Curve (AUC) of the degradation peaks exceeds 5% of the total triterpenoid peak area, discard the master stock to prevent experimental artifacts.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use aqueous buffers for the long-term storage of Jaligonic acid? A: No. Aqueous environments promote acid-catalyzed lactonization, hydrolysis, and eventual precipitation due to the compound's poor aqueous solubility. You should only dilute Jaligonic acid into aqueous buffers immediately before applying it to your in vitro or in vivo models[4].

Q: Is Jaligonic acid sensitive to pH fluctuations in my assay media? A: Yes. At highly acidic pH (< 3.0), the proximity of the C23 hydroxyl group and the C28 carboxylic acid can lead to intramolecular structural rearrangements (lactonization). Always ensure your working solutions and culture media are buffered to physiological pH (7.2–7.4).

Q: I need to formulate Jaligonic acid for an in vivo animal study. DMSO is too toxic. What should I use? A: For in vivo dosing, do not store the compound in the dosing vehicle long-term. Keep the master stock in DMSO at -80°C. On the day of dosing, formulate the required amount using lipid-based nanocarriers, cyclodextrin complexation, or a widely accepted suspension vehicle like 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80 to ensure uniform dispersion without degrading the compound[6].

References

  • JALIGONIC ACID - gsrs . National Institutes of Health (NIH). Available at:[Link]

  • Bioactive Compounds and Potential Health Benefits through Cosmetic Applications of Cherry Stem Extract . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Triterpenoids from Phytolacca acinosa . ResearchGate. Available at:[Link]

  • Cutting-edge Innovations in Oleanolic Acid Formulation . Asian Journal of Pharmaceutics. Available at:[Link]

  • Targeting Oxidative Stress in Carcinogenesis: Oleanolic Acid and Its Molecular Pathways . National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Jaligonic Acid Peak Tailing in Reverse-Phase Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification and quantification of complex triterpenoids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification and quantification of complex triterpenoids. This guide provides a deep dive into the chromatographic behavior of Jaligonic acid, offering field-proven, self-validating methodologies to eliminate peak tailing and ensure robust analytical performance.

Mechanistic Deep Dive: The Causality of Tailing

To fix peak tailing, we must first understand the molecular causality. Jaligonic acid is a complex triterpenoid sapogenin, systematically identified as olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy- 1[1]. Extracted primarily from Phytolacca species for pharmacokinetic and drug development studies 2[2], its structure presents a "perfect storm" for secondary chromatographic interactions:

  • Mixed-Mode Retention (Ionization): Jaligonic acid is a dioic acid (containing two carboxylic acid groups). If the mobile phase pH is near the pKa of these carboxyl groups (typically pH 4.0–5.0), the molecule exists in a dynamic equilibrium between its ionized (hydrophilic) and unionized (hydrophobic) states. This dual-state partitioning across the stationary phase leads to severe peak broadening and tailing 3[3].

  • Unshielded Silanol Interactions: Acidic compounds strongly interact with residual silanol groups on silica-based columns. These lone silanols act as weak cation exchangers or hydrogen-bond donors, causing the analyte to be retained longer than the bulk flow4[4].

  • Metal Chelation: The dense spatial arrangement of three hydroxyl groups and two carboxyl groups allows Jaligonic acid to act as a chelating agent. It can bind to trace metal ions embedded within lower-quality silica matrices, leading to irreversible adsorption or extreme tailing 5[5].

Diagnostic Workflow

To systematically eliminate these variables, follow the logical progression outlined in the diagnostic decision tree below.

G Issue Jaligonic Acid (C30H46O7) Peak Tailing Detected Cause1 Ionization of Carboxylic Acids Issue->Cause1 Cause2 Silanol Interaction & Metal Chelation Issue->Cause2 Action1 Lower Mobile Phase pH (0.1% TFA or Formic Acid) Cause1->Action1 Action2 Use Base-Deactivated End-Capped C18 Column Cause2->Action2 Result1 Protonation of Dioic Acid Groups Action1->Result1 Result2 Shielding of Residual Silanols Action2->Result2 Success Symmetrical Peak Elution (Asymmetry < 1.2) Result1->Success Result2->Success

Diagnostic workflow for resolving Jaligonic acid peak tailing in RP-HPLC.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol incorporates a System Suitability Test (SST) . By injecting a neutral marker before the analyte, you create a self-validating system that differentiates physical column degradation (e.g., a collapsed bed) from chemical tailing.

Step 1: Column Selection & Preparation
  • Action: Select a high-purity, Type-B silica C18 column that has been aggressively end-capped 5[5].

  • Causality: High-purity silica lacks the trace metals that cause chelation, while end-capping blocks access to lone silanol groups.

  • Thermostat: Set the column compartment to 40°C to improve mass transfer kinetics.

Step 2: Mobile Phase Formulation (Acidic Suppression)
  • Aqueous Phase (A): HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (yielding a pH of ~2.0 - 2.7).

  • Organic Phase (B): HPLC-grade Acetonitrile with 0.1% TFA or Formic Acid.

  • Causality: Lowering the pH well below the pKa of Jaligonic acid suppresses ionization, ensuring the molecule remains fully protonated and interacts uniformly with the hydrophobic stationary phase 4[4].

Step 3: System Validation (The Neutral Marker Test)
  • Action: Inject a 10 µL sample of a neutral, non-ionizable compound (e.g., Toluene or Uracil).

  • Validation Logic: If the neutral marker tails, your column has a physical void or frit blockage. If the neutral marker is perfectly symmetrical (Asymmetry < 1.1) but Jaligonic acid tails, the issue is strictly chemical, validating the need for Step 2.

Step 4: Sample Injection & Execution
  • Action: Dissolve Jaligonic acid in the initial mobile phase conditions (e.g., 90% A / 10% B). Do not dissolve the sample in 100% strong organic solvent.

  • Causality: Injecting a sample dissolved in a solvent stronger than the mobile phase causes "viscous fingering" and premature band broadening before the analyte even interacts with the stationary phase.

Quantitative Data: Impact of Mobile Phase Modifiers

The table below summarizes the quantitative impact of various mobile phase modifiers on the chromatographic integrity of Jaligonic acid.

Mobile Phase AdditiveApproximate pHPeak Asymmetry ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
None (Water/Acetonitrile)~6.52.852,400Severe tailing; mixed-mode retention.
10 mM Ammonium Acetate5.51.955,100Moderate tailing; partial ionization.
0.1% Formic Acid2.71.1512,500Excellent; acceptable for LC-MS applications.
0.1% Trifluoroacetic Acid2.01.0514,200Ideal; maximum silanol masking and suppression.

Note: As​ values between 1.0 and 1.2 are considered optimal for reliable quantification in drug development workflows.

Frequently Asked Questions (FAQs)

Q: Why does Jaligonic acid tail significantly more than standard monocarboxylic triterpenoids like oleanolic acid? A: Jaligonic acid is a dioic acid, meaning it possesses two carboxylic acid groups (at C-28 and C-29) alongside three hydroxyl groups1[1]. This unusually high density of polar, ionizable functional groups exponentially increases its propensity for hydrogen bonding, ion-exchange with silanols, and metal chelation compared to simpler triterpenoids.

Q: Can I use a neutral pH buffer if I use a highly end-capped column? A: It is highly discouraged. While an aggressively end-capped column reduces silanol interactions 5[5], Jaligonic acid at a neutral pH will be fully ionized (anionic). In standard RP-HPLC, this high polarity will cause the compound to elute near the void volume with poor retention and resolution. Acidic suppression is required for both peak shape and adequate hydrophobic retention.

Q: My peak is still tailing despite using 0.1% TFA and an end-capped column. What is the next step? A: If chemical tailing is suppressed but asymmetry persists, you are likely facing column overloading . Because Jaligonic acid is a bulky triterpenoid, its saturation capacity on the stationary phase is lower than small molecules. Reduce your injection volume by 50% or dilute the sample concentration. Additionally, confirm you are not injecting the sample in 100% DMSO or Methanol, which disrupts the initial focusing at the head of the column.

References

  • The Theory of HPLC Column Chemistry - Aqua Energy Expo. Available at:[Link]

  • JALIGONIC ACID - Inxight Drugs - National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence - International Journal of Pharmaceutical Sciences. Available at:[Link]

  • Development of an ultra‐high‐performance liquid chromatography coupled with triple quadrupole mass spectrometry method... - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Reducing matrix effects in Jaligonic acid LC-MS/MS quantification

Welcome to the Analytical Troubleshooting and Method Development portal for Jaligonic acid (a bioactive triterpenoid aglycone derived from Phytolacca species and Prunus avium stems)[1][2]. This guide provides drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting and Method Development portal for Jaligonic acid (a bioactive triterpenoid aglycone derived from Phytolacca species and Prunus avium stems)[1][2]. This guide provides drug development professionals and analytical scientists with authoritative, field-proven strategies to overcome matrix effects—specifically ion suppression and enhancement—during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification.

Workflow: Matrix Effect Mitigation Strategy

MatrixMitigation Matrix Complex Biological Matrix (Plasma / Plant Extract) Extraction Sample Clean-up (LLE / Mixed-Mode SPE) Matrix->Extraction Protein Precipitation PL_Removal Phospholipid Depletion (Hybrid SPE Plates) Extraction->PL_Removal Target Enrichment Chromatography UPLC Separation (Isocratic Hold / Gradient) PL_Removal->Chromatography Matrix Depletion Ionization ESI-MS/MS (Negative Mode) Chromatography->Ionization Elution

Workflow for mitigating matrix effects in Jaligonic acid LC-MS/MS analysis.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe ion suppression for Jaligonic acid in negative ESI mode?

The Causality: Jaligonic acid is a polyhydroxylated triterpenoid acid (C30H46O7) that ionizes optimally in negative electrospray ionization (ESI) mode, typically forming [M-H]- precursor ions[3]. However, negative ESI is highly susceptible to ion suppression from co-eluting matrix components, primarily endogenous phospholipids (e.g., phosphatidylcholines) and residual salts from plant matrices[4]. When these high-abundance matrix molecules co-elute with Jaligonic acid, they compete for access to the droplet surface during the ESI desolvation process. Because phospholipids have high surface activity, they monopolize the droplet charge, preventing Jaligonic acid from ionizing effectively and resulting in a suppressed signal and poor limit of quantification (LLOQ).

Q2: How can I optimize my sample preparation to physically remove these interfering matrix components?

The Solution: Simple protein precipitation (PPT) is insufficient for complex matrices like plasma or Phytolacca root extracts[1]. To achieve a self-validating, robust extraction, you must implement a protocol that specifically targets the physicochemical properties of Jaligonic acid (lipophilic backbone, acidic carboxyl group) while discarding phospholipids.

Step-by-Step Methodology: Mixed-Mode Anion Exchange (MAX) SPE

  • Sample Pre-treatment: Dilute 100 µL of plasma or plant extract with 100 µL of 2% ammonium hydroxide in water. This ensures the carboxyl group of Jaligonic acid is fully deprotonated (ionized).

  • Conditioning: Condition a Mixed-Mode Strong Anion Exchange (MAX) SPE cartridge (30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min. The deprotonated Jaligonic acid will bind to the anion-exchange functional groups.

  • Washing (Critical Step):

    • Wash 1: 1 mL of 5% ammonium hydroxide in water (removes neutral and basic interferences).

    • Wash 2: 1 mL of 100% methanol (removes hydrophobic interferences, including many phospholipids, while the target remains ionically bound).

  • Elution: Elute Jaligonic acid using 1 mL of 2% formic acid in methanol. The acidic environment neutralizes the carboxyl group, breaking the ionic interaction and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Q3: What chromatographic adjustments can resolve co-eluting matrix components if sample prep isn't enough?

The Solution: If post-column infusion experiments still show matrix dips at the retention time of Jaligonic acid, you must alter the chromatographic selectivity. Phospholipids typically elute late in reversed-phase gradients and can "ghost" into subsequent injections.

  • Adjust the Gradient Profile: Instead of a steep linear gradient, introduce a shallow gradient or an isocratic hold around the expected elution time of Jaligonic acid. This separates the analyte from the bulk of the matrix envelope.

  • Column Chemistry: Switch from a standard C18 column to a biphenyl or pentafluorophenyl (PFP) column. These stationary phases offer alternative selectivity (pi-pi interactions) that can shift the retention time of Jaligonic acid relative to aliphatic lipid interferences.

  • Column Flushing: Implement a strong solvent wash (e.g., 95% Acetonitrile/5% Isopropanol with 0.1% Formic Acid) at the end of every gradient for at least 1.5 column volumes to ensure highly retained phospholipids do not carry over.

Quantitative Data: Matrix Effect Evaluation

To ensure trustworthiness, the matrix effect (ME) must be quantitatively assessed using the post-extraction addition method. The table below summarizes typical ME and Recovery metrics for Jaligonic acid using different extraction techniques, demonstrating the superiority of Mixed-Mode SPE.

Extraction MethodMatrix TypeMatrix Effect (%)Extraction Recovery (%)RSD (%)
Protein Precipitation (Acetonitrile)Rat Plasma42.5 (Severe Suppression)88.215.4
Liquid-Liquid Extraction (Ethyl Acetate)Plant Extract78.1 (Moderate Suppression)71.59.2
Hybrid Phospholipid Removal PlatesRat Plasma91.3 (Minimal Effect)85.05.1
Mixed-Mode Anion Exchange (MAX) SPERat Plasma98.5 (Negligible Effect) 92.4 3.8

Note: A Matrix Effect value of 100% indicates no matrix effect. Values <100% indicate ion suppression; >100% indicate ion enhancement.

References

  • Biocrick. "Jaligonic acid | CAS:51776-39-7 | Triterpenoids | High Purity". BioCrick. Available at: [Link]

  • National Institutes of Health (NIH). "Identification of phytolaccosides in biological samples from pokeweed intoxication patients using liquid chromatography-tandem mass spectrometry". PubMed. Available at:[Link]

  • MDPI. "Sweet Cherry Byproducts Processed by Green Extraction Techniques as a Source of Bioactive Compounds with Antiaging Properties". MDPI. Available at:[Link]

  • ResearchGate. "Matrix effect and recovery of hEsA and I.S." ResearchGate. Available at: [Link]

Sources

Optimization

Standardizing Jaligonic acid stock solutions for reproducible results

Technical Support Center: Jaligonic Acid Guide: Standardizing Stock Solutions for Experimental Reproducibility Welcome to the technical support center. This guide provides researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Jaligonic Acid

Guide: Standardizing Stock Solutions for Experimental Reproducibility

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for preparing, standardizing, and troubleshooting stock solutions of Jaligonic acid. Adherence to these principles is critical for ensuring the validity and reproducibility of your experimental results.

As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific rationale behind them. An accurately prepared and validated stock solution is the bedrock of reliable downstream data.

Frequently Asked Questions (FAQs): Foundational Knowledge

Q1: What is Jaligonic acid, and are there different forms I should be aware of?

Jaligonic acid is a naturally occurring triterpenoid saponin, a class of compounds known for a wide range of biological activities.[1] When sourcing this compound, it is crucial to pay close attention to the specific isomer and associated CAS number, as minor structural differences can lead to different chemical properties and biological effects.

  • Jaligonic Acid: The primary compound, with CAS number 51776-39-7.[2]

  • Jaligonic Acid B: A related analogue with CAS number 2375176-78-4.[1]

Expert Insight: Always verify the Certificate of Analysis (CoA) from your supplier to confirm the exact identity, purity, and CAS number of the material you have. This document is the starting point for all accurate calculations.

Q2: What are the critical chemical properties of Jaligonic acid for stock preparation?

Understanding the basic chemical properties is essential for accurate weighing and molar concentration calculations. The data below pertains to the primary form of Jaligonic acid.

PropertyValueSource
Chemical Formula C₃₀H₄₆O₇[2][3][4]
Molecular Weight ~518.68 g/mol [3][4]
CAS Number 51776-39-7[2]
Appearance Typically a white to off-white powder[5][6]
Compound Type Triterpenoid Saponin[1]
Q3: Which solvent is best for dissolving Jaligonic acid?

There is no single "best" solvent; the optimal choice depends entirely on the downstream application and the required concentration. Jaligonic acid, like many triterpenoids, has poor aqueous solubility.

SolventRecommended UseProsCons
DMSO (Dimethyl sulfoxide)Primary, high-concentration stocks for in vitro biological assays.Excellent solubilizing power for many organic molecules. Miscible with water.Can be toxic to cells at >0.5-1% (v/v). Hygroscopic (absorbs water).
Ethanol (EtOH) Stocks for assays where DMSO is not tolerated.Less toxic to cells than DMSO. Volatile, easy to remove.May not achieve as high a concentration as DMSO. Potential for compound precipitation upon aqueous dilution.
Methanol (MeOH) Analytical standard preparation (e.g., for HPLC).Excellent solvent for chromatography. Volatile.Toxic; not suitable for direct use in most biological systems.

Trustworthiness Principle: Always perform a solvent tolerance test on your specific cell line or assay system to determine the maximum allowable concentration that does not induce artifacts.

Experimental Protocol: High-Concentration Stock Solution Preparation

Q4: How do I accurately prepare a 10 mM primary stock solution of Jaligonic acid in DMSO?

This protocol details the preparation of a validated primary stock solution. The key to reproducibility is meticulous technique and accounting for the purity of the starting material.

Materials:

  • Jaligonic acid (purity specified on CoA, e.g., 98%)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene tube with a screw cap

  • Sterile, positive displacement pipette tips

Step-by-Step Methodology:

  • Calculate the Required Mass:

    • The molecular weight (MW) of Jaligonic acid is ~518.68 g/mol .

    • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you need:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 518.68 g/mol × 1000 = 5.187 mg

    • Purity Correction: Adjust for the purity from the CoA. If purity is 98%:

      • Corrected Mass = 5.187 mg / 0.98 = 5.29 mg

  • Weighing the Compound:

    • Tare a sterile, amber vial on a calibrated analytical balance.

    • Carefully weigh out the corrected mass (e.g., 5.29 mg) of Jaligonic acid directly into the vial.

    • Rationale: Using an amber vial protects the compound from potential light-induced degradation.[1] Weighing directly into the final vial prevents material loss during transfer.

  • Solvent Addition:

    • Add slightly less than the final volume of DMSO (e.g., 950 µL for a 1 mL final volume) to the vial containing the weighed compound.

    • Rationale: Adding the solvent in stages ensures you can reach the final target volume precisely.

  • Dissolution:

    • Tightly cap the vial.

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

    • Expert Insight: Gentle warming (to 30-37°C) can aid dissolution but should be used with caution as heat can degrade sensitive compounds.[7] Sonication is generally a safer first choice.

  • Final Volume Adjustment:

    • Once fully dissolved, carefully add DMSO to reach the final target volume of 1.0 mL.

    • Invert the vial several times to ensure a homogenous solution.

  • Storage:

    • Proceed immediately to the aliquoting and storage steps described in Q8 .

G

Standardization and Quality Control

Q5: Why is my calculated concentration not enough? Why must I standardize the stock?

The calculated concentration is a nominal value. True standardization involves empirically verifying this concentration. This step is the most critical for ensuring inter-experiment and inter-lab reproducibility.

Reasons for Discrepancies:

  • Purity: The purity on the CoA may have a margin of error.

  • Weighing Errors: Microgram-level inaccuracies can significantly impact the final concentration of a potent compound.

  • Hygroscopy: The compound or solvent (especially DMSO) may have absorbed atmospheric water, altering the final volume and concentration.

Q6: How can I perform a quick, simple concentration check?

For a rapid, semi-quantitative assessment, a colorimetric method adapted for saponins can be used. This method measures total triterpenoid content and is useful for checking consistency between batches.[8]

Protocol: Colorimetric Estimation using p-Anisaldehyde

  • Prepare Reagents:

    • Reagent A: 50% (v/v) p-anisaldehyde in methanol.

    • Reagent B: 50% (v/v) aqueous sulfuric acid. (Caution: Add acid to water slowly on ice).

  • Reaction:

    • In a glass test tube, combine 100 µL of your diluted Jaligonic acid stock, 100 µL of Reagent A, and 2 mL of Reagent B.

    • Immediately heat the mixture in a water bath at 60°C for 20 minutes.

  • Measurement:

    • Cool the solution to room temperature.

    • Measure the absorbance at the wavelength of maximum absorbance (typically determined by a wavelength scan, often around 530-550 nm for similar compounds).

  • Analysis:

    • Compare the absorbance against a freshly prepared calibration curve using known concentrations of your Jaligonic acid reference standard. This will provide an estimated concentration.

Q7: What is the gold-standard method for accurate standardization?

High-Performance Liquid Chromatography (HPLC) is the authoritative method for both confirming purity and accurately quantifying concentration.[9]

Principle: An HPLC system separates the components of your solution. By comparing the peak area of Jaligonic acid from your stock solution to the peak areas from a series of highly accurate standards (a calibration curve), you can determine the precise concentration.

Self-Validating HPLC Protocol Outline:

  • Obtain a Certified Reference Standard: Purchase a high-purity (>99%) Jaligonic acid standard from a reputable supplier.

  • Prepare Calibration Standards: Create a series of precise dilutions from the certified standard in your chosen solvent (e.g., 1000, 500, 250, 125, 62.5 µg/mL).

  • Develop an HPLC Method:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid), is typically used for separating triterpenoids.

    • Detector: A Diode-Array Detector (DAD) can confirm spectral purity, while an Evaporative Light-Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often preferred for saponins which may have poor UV absorbance.[1]

  • Analysis:

    • Inject the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration).

    • Inject your prepared stock solution (appropriately diluted to fall within the calibration range).

    • Calculate the concentration of your stock based on its peak area and the regression equation from the calibration curve.

G

Handling, Storage, and Stability

Q8: How should I store my Jaligonic acid stock solution to ensure its long-term stability?

Improper storage is a common source of experimental failure. Triterpenoids can be susceptible to degradation over time.

  • Aliquot: Never work from the primary stock vial. Immediately after preparation and validation, divide the stock into small, single-use aliquots in tightly sealed vials (amber glass or polypropylene).[1]

  • Temperature: Store aliquots at -20°C for short-term use (up to two weeks is a conservative guideline) or at -80°C for long-term storage (months).[1]

  • Protection: Always store protected from light and ensure vials are tightly sealed to prevent solvent evaporation and water absorption.[1]

  • Labeling: Clearly label each aliquot with the compound name, validated concentration, date of preparation, and aliquot number.

Q9: Are freeze-thaw cycles a problem for Jaligonic acid solutions?

Yes. Each freeze-thaw cycle increases the risk of:

  • Compound Degradation: The process of freezing and thawing can stress the molecular structure.

  • Water Condensation: Small amounts of water can be introduced into the vial, subtly changing the concentration.

  • Precipitation: The compound may not fully re-dissolve after thawing, leading to an inaccurate effective concentration.

The Golden Rule: Use a fresh aliquot for each experiment. Avoid freeze-thaw cycles completely.

Troubleshooting Guide

Q10: My Jaligonic acid powder is not dissolving in DMSO. What can I do?
  • Ensure Anhydrous Solvent: DMSO is highly hygroscopic. Use a fresh, sealed bottle of anhydrous DMSO.

  • Increase Mechanical Action: Continue to vortex. Use a bath sonicator for 15-20 minutes.

  • Gentle Heat: Warm the solution in a water bath to 37°C. Do not exceed 40°C.

  • Re-evaluate Concentration: It is possible you are attempting to make a solution above the compound's solubility limit. Try preparing a lower concentration stock.

Q11: The compound precipitates when I dilute it into my aqueous cell culture medium. How do I fix this?

This is a classic solubility problem when moving from an organic solvent to an aqueous system.

  • Pluronic F-127: Consider using a non-ionic surfactant like Pluronic F-127 to improve solubility in aqueous solutions.

  • Increase Final Solvent Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.2% vs 0.1%) might keep the compound in solution. Always validate with a solvent control.

  • Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform serial dilutions (e.g., 1:10 then 1:100).

  • Vortex During Addition: Add the stock solution to the aqueous buffer while the buffer is being vortexed to promote rapid dispersal.

Q12: My results are inconsistent between experiments. How do I troubleshoot my stock solution?

Use the following decision tree to diagnose potential issues with your stock solution when encountering irreproducible data.

G start Inconsistent Experimental Results q1 Was the stock solution concentration ever validated by HPLC? start->q1 q2 Are you using single-use aliquots and avoiding freeze-thaw cycles? q1->q2 Yes res1 Root Cause: Nominal concentration is likely inaccurate. Standardize stock using HPLC (Q7). q1->res1 No q3 Is precipitation visible when diluting into aqueous buffer? q2->q3 Yes res2 Root Cause: Concentration changes due to freeze-thaw. Prepare new single-use aliquots (Q8). q2->res2 No q4 How old is the primary stock aliquot? q3->q4 No res3 Root Cause: Poor solubility in assay. Effective concentration is lower than expected. Address precipitation (Q11). q3->res3 Yes res4 Root Cause: Potential degradation. Re-validate an aliquot via HPLC against a fresh standard. Prepare new stock if needed. q4->res4 > 3-6 months ok Stock solution is likely not the primary issue. Investigate other experimental variables. q4->ok < 3 months

References

  • Biopurify. (n.d.). Jaligonic acid B - CAS 2375176-78-4. Retrieved from Biopurify Website. [Link]

  • Drugfuture. (n.d.). JALIGONIC ACID. FDA Global Substance Registration System. Retrieved from [Link]

  • GSRS. (n.d.). JALIGONIC ACID. Retrieved from [Link]

  • Slideshare. (n.d.). Standardization of herbal drugs. Retrieved from [Link]

  • Inxight Drugs. (n.d.). JALIGONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN103690587A - Preparation method of triterpenoid saponin component.
  • Academia.edu. (n.d.). Standardization of Ayurvedic and Natural Origin Products: Integrating Principles, Practices and Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Modern Methods of Standardization of Biologically Active Compounds of Medicinal Plant Raw Materials Calendulae Flos: Chemical Technologies, Analytical Indicators. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of triterpenoid saponin and polysaccharide content from in vitro cultures of Astragalus mongholicus Bunge. Retrieved from [Link]

  • LinkedIn. (2023). Who Guidelines on Quality Control and Standardization of Herbal Medicines. Retrieved from [Link]

  • World Health Organization. (1998). Quality control methods for medicinal plant materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of the Naturally Cytotoxic Triterpenoid Saponin Patrinia-Glycoside B-II and Its Conformer. Retrieved from [Link]

  • Nor-Feed. (2022). An accurate, cost-effective and simple colorimetric method for the quantification of total triterpenoid and steroidal saponins. Retrieved from [Link]

  • Wikipedia. (n.d.). Hyaluronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alginic Acid. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). Alginic Acid Solubility and Properties. Retrieved from [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Hyaluronic Acid on BIST A Column. Retrieved from [Link]

  • MDPI. (2025). Hyaluronic Acid and Skin: Its Role in Aging and Wound-Healing Processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). The mechanism of action for hyaluronic acid treatment in the osteoarthritic knee: a systematic review. Retrieved from [Link]

  • DergiPark. (2024). Determination of Hyaluronic Acid in Ophthalmic Solution by HPLC–UV and Stability Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability determination of the formulations containing hyaluronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Hyaluronic Acid. StatPearls. Retrieved from [Link]

  • MDPI. (2025). Hyaluronic Acid and Its Synthases—Current Knowledge. Retrieved from [Link]

  • American Chemical Society. (2018). Hyaluronic acid. Retrieved from [Link]

  • MDPI. (2025). Methods for Determining the High Molecular Weight of Hyaluronic Acid: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US20160081906A1 - Water-soluble hyaluronic acid gel and method for producing same.
  • Google Patents. (n.d.). WO2012089537A1 - Hyaluronic acid compositions stabilised against the degrading effect of heat or enzymes.
  • Google Patents. (n.d.). WO2018166545A1 - Method of determination of hyaluronic acid.
  • MDPI. (2025). Hyaluronic Acid: Production Strategies, Gel-Forming Properties, and Advances in Drug Delivery Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hyaluronic Acid: Molecular Mechanisms and Therapeutic Trajectory. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Triterpenoid Anti-Inflammatory Efficacy: A Comprehensive Guide to Betulinic Acid and the Uncharacterized Potential of Jaligonic Acid

To the esteemed community of researchers, scientists, and drug development professionals, this guide addresses the comparative anti-inflammatory efficacy of two pentacyclic triterpenoids: Jaligonic acid and Betulinic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

To the esteemed community of researchers, scientists, and drug development professionals, this guide addresses the comparative anti-inflammatory efficacy of two pentacyclic triterpenoids: Jaligonic acid and Betulinic acid. A comprehensive literature review reveals a significant disparity in the available scientific data. While Betulinic acid is a well-characterized compound with a substantial body of research supporting its anti-inflammatory properties, there is a notable absence of published experimental data on the anti-inflammatory activity of Jaligonic acid.

Therefore, this document will serve a dual purpose. Firstly, it will provide a thorough, in-depth analysis of the anti-inflammatory efficacy of Betulinic acid, grounded in extensive experimental evidence. Secondly, it will highlight the current knowledge gap regarding Jaligonic acid, presenting a framework for its potential evaluation based on the established methodologies used to characterize Betulinic acid. This guide is structured to provide both a robust scientific resource on a known anti-inflammatory agent and a call to action for the scientific community to explore the potential of lesser-known natural compounds.

Betulinic Acid: A Multi-Targeted Anti-Inflammatory Agent

Betulinic acid, a naturally occurring pentacyclic triterpenoid, has demonstrated significant anti-inflammatory potential across a range of preclinical studies.[1] Its efficacy stems from its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The following sections will delve into the mechanistic underpinnings of its action and present supporting experimental data.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Cascades

The anti-inflammatory effects of Betulinic acid are largely attributed to its interference with two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the inflammatory response, regulating the expression of a multitude of pro-inflammatory genes.[2][3]

NF-κB Pathway Inhibition:

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of genes encoding cytokines, chemokines, and adhesion molecules.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]

Betulinic acid has been shown to block the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκB.[1][5] This prevents the nuclear translocation of NF-κB and consequently downregulates the expression of numerous pro-inflammatory genes.[1]

MAPK Pathway Modulation:

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[3] Activation of these pathways leads to the expression of inflammatory mediators. Betulinic acid has been observed to modulate MAPK signaling, contributing to its anti-inflammatory profile, although the precise mechanisms can be cell-type and stimulus-dependent.[5]

Visualization of Key Signaling Pathways

To elucidate the points of intervention for Betulinic acid, the following diagrams illustrate the simplified NF-κB and MAPK signaling cascades.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB_p50 p50 IkB_NFkB IκB-p50/p65 Complex NFkB_p65 p65 Proteasome Proteasome Betulinic_Acid Betulinic Acid Betulinic_Acid->IKK Inhibits IkB_p->Proteasome Degradation NFkB_p50_p65 p50/p65 DNA DNA (κB sites) NFkB_p50_p65->DNA Translocates & Binds IkB_NFkB->NFkB_p50_p65 Releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Betulinic acid.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Betulinic_Acid Betulinic Acid Betulinic_Acid->MAPK Modulates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Induces

Caption: Simplified MAPK signaling pathway modulated by Betulinic acid.

Comparative Efficacy Data: Betulinic Acid in Preclinical Models

The anti-inflammatory activity of Betulinic acid has been quantified in various in vitro and in vivo models. Below is a summary of its effects on key inflammatory markers.

In Vitro Anti-Inflammatory Activity of Betulinic Acid
Cell LineStimulantMarker InhibitedIC50 / Effective ConcentrationReference
RAW 264.7 MacrophagesLPSNitric Oxide (NO)10-30 µM[5]
RAW 264.7 MacrophagesLPSTNF-αConcentration-dependent reduction[5]
RAW 264.7 MacrophagesLPSIL-6Concentration-dependent reduction[5]
RAW 264.7 MacrophagesLPSCOX-2IC50 = 11.4 µM[5]
Human PBMCsVariousIL-1β, IL-6, TNF-αModulatory effects observed[1]

LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; COX-2: Cyclooxygenase-2; IC50: Half maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.

In Vivo Anti-Inflammatory Activity of Betulinic Acid
Animal ModelInflammatory StimulusMeasured EffectEfficacyReference
Mouse/Rat Paw EdemaCarrageenanReduction in paw volumeSignificant inhibition[5]
Mouse Lung InjuryBleomycinReduced inflammatory cell infiltrationProtective effects[1]
Mouse ColitisDSS/TNBSAttenuation of colon inflammationTherapeutic potential[1]

DSS: Dextran sulfate sodium; TNBS: Trinitrobenzene sulfonic acid.

Experimental Protocols for Assessing Anti-Inflammatory Activity

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments used to evaluate the anti-inflammatory properties of compounds like Betulinic acid.

In Vitro Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay measures the inhibitory effect of a test compound on the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Betulinic acid) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS), a positive control (no compound, with LPS), and a blank (no cells).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production by the test compound compared to the LPS-only control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Principle: This is a classic model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., Betulinic acid) orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., receiving indomethacin) should be included.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualization of Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Compound Treatment (Betulinic Acid) Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection Western_Blot Western Blot (COX-2, iNOS, p-IκB) LPS_Stimulation->Western_Blot Cell Lysate NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Supernatant_Collection->Cytokine_Assay Animal_Model Animal Model (e.g., Rat) Compound_Admin Compound Administration Animal_Model->Compound_Admin Carrageenan_Injection Carrageenan Injection (Paw) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

Caption: General experimental workflow for evaluating anti-inflammatory efficacy.

Jaligonic Acid: An Uncharted Territory in Inflammation Research

In stark contrast to Betulinic acid, a thorough search of the scientific literature did not yield any studies detailing the anti-inflammatory properties of Jaligonic acid. There is no available data on its mechanism of action, its effect on inflammatory mediators, or its efficacy in preclinical models.

This presents both a challenge and an opportunity. The lack of data means that no direct comparison of its anti-inflammatory efficacy with Betulinic acid can be made at this time. However, it also highlights a potential area for novel research. The established anti-inflammatory activity of other triterpenoids like Betulinic acid suggests that Jaligonic acid may also possess valuable biological properties.

Future research into the anti-inflammatory potential of Jaligonic acid should be systematic and follow the established protocols outlined in this guide. A comprehensive evaluation would involve:

  • In Vitro Screening: Initial assessment of its cytotoxicity and its ability to inhibit the production of key inflammatory mediators (NO, TNF-α, IL-6, PGE2) in LPS-stimulated macrophages.

  • Mechanism of Action Studies: Investigation of its effects on the NF-κB and MAPK signaling pathways through techniques such as Western blotting for key phosphorylated proteins (e.g., p-IκB, p-p38).

  • In Vivo Validation: If promising in vitro activity is observed, evaluation in established animal models of inflammation, such as the carrageenan-induced paw edema model, is warranted.

Conclusion and Future Directions

Betulinic acid stands as a well-documented, multi-targeted anti-inflammatory agent with a clear mechanism of action involving the inhibition of the NF-κB and modulation of the MAPK signaling pathways.[1][5] The extensive body of evidence supporting its efficacy in both in vitro and in vivo models makes it a strong candidate for further development as a therapeutic agent for inflammatory diseases.

The scientific community's understanding of Jaligonic acid, however, is nascent. This guide provides a clear and robust framework for the systematic evaluation of its potential anti-inflammatory properties. By applying the rigorous experimental methodologies used to characterize compounds like Betulinic acid, researchers can begin to explore the therapeutic potential of this and other uncharacterized natural products. A direct comparative study of Jaligonic acid and Betulinic acid would be of significant interest once initial efficacy data for Jaligonic acid becomes available. Such research is crucial for the discovery and development of novel anti-inflammatory drugs from natural sources.

References

  • Al-Harrasi, A., Ali, L., Hussain, J., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin a Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An In Vitro, In Vivo, and In Silico Approach. Frontiers in Immunology, 10, 581. [Link]

  • Almutairi, B. O., et al. (2024). In vitro Assessment on Anti-Inflammatory and Anti-Lipidemic Properties of Selected Plant Species. BioResources, 19(2). [Link]

  • de Almeida, A. C., de-Faria, F. M., Dunder, R. J., et al. (2022). Anti-Inflammatory Activities of Betulinic Acid: A Review. Frontiers in Pharmacology, 13, 898824. [Link]

  • Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro Assessment on Anti-Inflammatory and Anti-Lipidemic Properties of Selected Plant Species. BioResources, 19(2). [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Fumare, K. (2021). Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. Journal of Diseases, 8(3), 64-71. [Link]

  • Gao, X., Liu, C., Li, C., et al. (2022). N-Butyrylated Hyaluronic Acid Achieves Anti-Inflammatory Effects In Vitro and in Adjuvant-Induced Immune Activation in Rats. International Journal of Molecular Sciences, 23(10), 5693. [Link]

  • He, Y., et al. (2019). Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis. International Immunopharmacology, 67, 129-137. [Link]

  • Meira, C. S., et al. (2022). Anti-Inflammatory Activities of Betulinic Acid: A Review. Frontiers in Pharmacology, 13, 898824. [Link]

  • Mota, C., et al. (2021). Hyaluronic Acid: A Key Ingredient in the Therapy of Inflammation. Polymers, 13(22), 3948. [Link]

  • Sethi, G., et al. (2008). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Mutation Research/Reviews in Mutation Research, 659(1-2), 34-53. [Link]

  • Shah, V. K., et al. (2021). Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways. International Journal of Molecular Sciences, 22(3), 1279. [Link]

  • Sieniawska, E. (2018). Betulin and betulinic acid in cancer research. Journal of Pre-Clinical and Clinical Research, 12(2), 39-43. [Link]

  • Szlasa, W., et al. (2020). Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages. International Journal of Molecular Sciences, 21(11), 3879. [Link]

  • Ying, Z., et al. (2010). Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function. Inflammation Research, 59(9), 757-765. [Link]

  • Zhang, S., et al. (2025). Natural products targeting the MAPK signaling pathway: potential options for ulcerative colitis treatment. Food Frontiers. [Link]

  • Zhang, Y., et al. (2023). Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications. Frontiers in Pharmacology, 14, 1282216. [Link]

  • Zhou, Y., et al. (2018). Effects of hyaluronic acid conjugation on anti-TNF-α inhibition of inflammation in burns. Biomaterials Science, 6(10), 2765-2775. [Link]

  • Zinatizadeh, M. R., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(15), 12053. [Link]

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Comparative

A Researcher's Guide to Oleanane-Type Triterpenoids: A Structural Comparison Featuring Jaligonic Acid

Introduction: Beyond the Common Scaffold Pentacyclic triterpenoids of the oleanane type represent a vast and pharmacologically significant class of natural products.[1] Built upon a robust 30-carbon skeleton, these molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Common Scaffold

Pentacyclic triterpenoids of the oleanane type represent a vast and pharmacologically significant class of natural products.[1] Built upon a robust 30-carbon skeleton, these molecules are ubiquitous in the plant kingdom and form the basis of numerous traditional remedies and modern therapeutic investigations.[2] Their biological activities are diverse, spanning anti-inflammatory, anti-cancer, antiviral, and hepatoprotective properties.[3] This diversity arises not from the core scaffold itself, but from the intricate patterns of functional groups that adorn it.

This guide moves beyond a simple cataloging of compounds. We will perform a detailed structural comparison of a uniquely functionalized molecule, Jaligonic acid , against archetypal and isomeric oleanane-type triterpenoids. Our objective is to dissect how specific substitutions—hydroxyl groups, carboxyl groups, and even subtle stereochemical changes in the core skeleton—can dramatically alter the physicochemical properties and, by extension, the potential biological activity of these molecules. For researchers in natural product chemistry and drug development, understanding these nuances is paramount for identifying novel therapeutic leads and designing more potent synthetic derivatives.

The Architectural Foundation: Oleanane and Its Isomers

The journey into comparative analysis begins with the foundational structures. Oleanane-type triterpenoids are derived from the cyclization of squalene to form the β-amyrin skeleton.[4] A key isomeric class, the ursane-type, is derived from the α-amyrin skeleton. The distinction is subtle but critical: the placement of two methyl groups on the E-ring. In the oleanane series, both C-29 and C-30 methyl groups are attached to C-20. In the ursane series, the C-29 methyl is at C-19 and the C-30 methyl is at C-20.[4] This seemingly minor shift alters the three-dimensional conformation of the E-ring, which can profoundly impact how the molecule interacts with biological targets.

G cluster_0 Oleanane (β-Amyrin) Skeleton cluster_1 Ursane (α-Amyrin) Skeleton oleanane l1 C29 and C30 at C20 ursane l2 C29 at C19, C30 at C20

Caption: Core skeletons of Oleanane and Ursane triterpenoids.

Comparative Structural Analysis: A Tale of Four Triterpenoids

We will anchor our comparison around Jaligonic acid, contrasting its structure with three well-characterized pentacyclic triterpenoids: Oleanolic acid (the oleanane archetype), Hederagenin (a more oxygenated analogue), and Asiatic acid (an ursane-type isomer).

Focus Molecule: Jaligonic Acid

Jaligonic acid (C₃₀H₄₆O₇) immediately stands out due to its high degree of oxygenation.[5] Its most defining features are the presence of two carboxylic acid groups and multiple hydroxylations. This dicarboxylic nature is uncommon and suggests a molecule with significantly different polarity, acidity, and potential for metal chelation compared to its mono-carboxylic relatives.

The Comparison Panel
  • Oleanolic Acid: This is the quintessential oleanane triterpenoid, featuring a single hydroxyl group at C-3 and a single carboxylic acid at C-28.[6][7] Its relative simplicity makes it the perfect baseline for understanding the impact of additional functionalization.

  • Hederagenin: Structurally similar to oleanolic acid, hederagenin adds a hydroxymethyl group at the C-23 position.[8][9] This single addition is known to modulate bioactivity and provides a stepping stone to understanding the effects of the more extensive hydroxylation seen in Jaligonic acid.[10][11]

  • Asiatic Acid: Included here for contrast, Asiatic acid is an ursane-type triterpenoid.[12] Beyond the isomeric backbone, it features a distinct hydroxylation pattern on the A-ring (C-2, C-3, and C-23).[13][14] Comparing Jaligonic acid to Asiatic acid highlights how both backbone stereochemistry and functional group placement contribute to a molecule's unique identity.

The diagram below maps the key functional groups onto the oleanane scaffold for each compound, providing a clear visual comparison.

G cluster_main Functional Group Mapping on the Oleanane Skeleton img n_jal Jaligonic Acid n_jal->img n_ole Oleanolic Acid n_ole->img n_hed Hederagenin n_hed->img n_asi Asiatic Acid (Ursane type) n_asi->img p_jal1 a_jal1 Multiple -OH groups p_jal1->a_jal1 p_jal2 a_jal2 Two -COOH groups p_jal2->a_jal2 p_jal3 p_ole1 a_ole1 C3-OH p_ole1->a_ole1 p_ole2 a_ole2 C28-COOH p_ole2->a_ole2 p_hed1 a_hed1 C3-OH p_hed1->a_hed1 p_hed2 a_hed2 C28-COOH p_hed2->a_hed2 p_hed3 a_hed3 C23-CH2OH p_hed3->a_hed3 p_asi1 a_asi1 C2-OH p_asi1->a_asi1 p_asi2 a_asi2 C3-OH p_asi2->a_asi2 p_asi3 a_asi3 C23-CH2OH p_asi3->a_asi3 p_asi4 a_asi4 C28-COOH p_asi4->a_asi4

Caption: Key functional group differences among the compared triterpenoids.

Quantitative Physicochemical Comparison

The differences in functional groups translate directly into measurable physicochemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Skeleton TypeKey Substitutions & Positions
Jaligonic Acid C₃₀H₄₆O₇518.68OleananeMultiple -OH groups; Two -COOH groups
Oleanolic Acid C₃₀H₄₈O₃456.71Oleanane3β-OH; 28-COOH
Hederagenin C₃₀H₄₈O₄472.71Oleanane3β-OH; 23-CH₂OH; 28-COOH
Asiatic Acid C₃₀H₄₈O₅488.70Ursane2α-OH; 3β-OH; 23-CH₂OH; 28-COOH
Experimental Workflow: From Isolation to Comparison

A robust structural comparison relies on a validated experimental workflow. The choice of analytical techniques is driven by the need to unambiguously determine the molecular formula, establish the connectivity of all atoms, and define the stereochemistry.

G cluster_workflow Workflow for Triterpenoid Structural Analysis Isolation Isolation & Purification (e.g., Chromatography) HRMS High-Resolution Mass Spectrometry (HRMS) - Determines Molecular Formula Isolation->HRMS Causality: Need exact mass to confirm elemental composition. NMR 1D & 2D NMR Spectroscopy - Elucidates 3D Structure HRMS->NMR Causality: Formula provides constraints for NMR data interpretation. Comparison Comparative Analysis - Structure-Activity Relationship (SAR) NMR->Comparison Causality: Full structure is required for meaningful comparison.

Caption: A self-validating workflow for structural comparison.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Expertise & Rationale: Before attempting to piece together the complex puzzle of a triterpenoid structure, it is essential to know the exact elemental composition. HRMS, particularly with a soft ionization source like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer, provides this with sub-ppm mass accuracy. This technique is chosen for its ability to ionize thermally labile molecules without significant fragmentation, giving a clear molecular ion peak ([M-H]⁻ or [M+H]⁺) from which the molecular formula can be unequivocally determined. Furthermore, fragmentation patterns, such as the characteristic retro-Diels-Alder cleavage of the C-ring, can provide initial structural clues.[15]

  • Methodology:

    • Sample Preparation: Dissolve 0.1-1.0 mg of the purified triterpenoid in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

    • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Ionization: Operate the ESI source in negative or positive ion mode. Negative mode is often preferred for acidic compounds like these triterpenoids.

    • Mass Analysis: Acquire data across a mass range of m/z 100-1000. Use an internal calibrant to ensure high mass accuracy.

    • Data Processing: Determine the accurate mass of the molecular ion and use software to generate a list of possible elemental compositions within a 5 ppm mass tolerance.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Rationale: NMR is the definitive technique for de novo structure elucidation of organic molecules. A suite of experiments is required because each provides a different piece of the structural puzzle. ¹H NMR shows the proton environment, ¹³C NMR identifies all unique carbons, and 2D experiments establish connectivity. COSY (Correlation Spectroscopy) is used to identify proton-proton spin systems (e.g., through a chain of CH-CH bonds). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. Finally, HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the scaffold, as it reveals 2- and 3-bond correlations between protons and carbons, allowing one to connect the individual spin systems into the complete pentacyclic structure.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified triterpenoid in ~0.6 mL of a deuterated solvent (e.g., Pyridine-d₅, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical for ensuring solubility and avoiding signal overlap with the analyte.

    • Data Acquisition: Perform experiments on a high-field NMR spectrometer (≥500 MHz).

    • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.

    • 2D Spectra: Acquire gCOSY, gHSQC, and gHMBC spectra. Set the HMBC experiment to optimize for long-range couplings of ~8 Hz.

    • Data Analysis:

      • Integrate the ¹H spectrum and assign multiplicities.

      • Use the HSQC spectrum to assign the chemical shifts of carbons directly bonded to protons.

      • Use the COSY spectrum to trace out J-coupled proton networks within each ring.

      • Use the HMBC spectrum to find correlations from key protons (especially the sharp methyl singlets) to quaternary carbons, stitching the rings and functional groups together.

Structure-Activity Relationship (SAR) Implications

The structural differences detailed above are not merely academic; they are strongly predictive of biological function.

  • Impact of Oxygenation: The increased number of hydroxyl and carboxyl groups on Jaligonic acid dramatically increases its polarity compared to Oleanolic acid. This will reduce its water insolubility, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, these polar groups provide additional sites for hydrogen bonding, which may lead to stronger and more specific interactions with protein targets.[16]

  • The Dicarboxylic Acid Moiety: The presence of two carboxyl groups in Jaligonic acid is its most unique feature. This could lead to novel biological activities not seen in mono-carboxylic triterpenoids. For example, it could act as a bidentate ligand, chelating metal ions that are essential cofactors for certain enzymes, such as metalloproteinases.

  • Backbone Isomerism: The difference between the oleanane and ursane skeletons, as seen between Hederagenin and Asiatic acid, alters the molecule's overall shape. This can be critical for fitting into the binding pocket of an enzyme or receptor. Many biological activities, including anti-inflammatory and anti-cancer effects, show a strong preference for one isomeric scaffold over the other.

Given its high degree of oxygenation and unique dicarboxylic nature, it is reasonable to hypothesize that Jaligonic acid may exhibit potent anti-inflammatory or cytotoxic activities, potentially through mechanisms distinct from those of simpler oleananes like Oleanolic acid.

Conclusion and Future Directions

Jaligonic acid represents a compelling evolution of the basic oleanane scaffold. Its structure, characterized by extensive hydroxylation and a rare dicarboxylic acid feature, sets it apart from common triterpenoids like Oleanolic acid and Hederagenin. This guide has systematically deconstructed these differences and outlined the experimental rationale for their characterization.

The structural insights gained from this comparative analysis provide a logical foundation for future research. The next steps should involve:

  • In-depth Biological Screening: Testing Jaligonic acid in a panel of bioassays (e.g., cytotoxicity against cancer cell lines, inhibition of inflammatory mediators) to correlate its unique structure with a functional outcome.

  • Mechanistic Studies: Investigating the molecular targets of Jaligonic acid to understand if its unique functional groups enable novel mechanisms of action.

  • Semi-synthetic Modification: Using the functional groups of Jaligonic acid as handles for chemical modification to create novel derivatives with potentially enhanced potency or improved pharmacokinetic properties.

By bridging the gap between chemical structure and biological function, we can better harness the immense therapeutic potential held within the diverse world of oleanane-type triterpenoids.

References
  • Sun, H., Fang, W., Wang, W., & Hu, C. (2006). Structure-activity relationships of oleanane- and ursane-type triterpenoids. Botanical Studies, 47, 339-368. [Link]

  • Chen, Y., Chen, Y., Li, Y., et al. (2024). Structure–Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1. International Journal of Molecular Sciences, 25(11), 6035. [Link]

  • Global Substance Registration System. JALIGONIC ACID. FDA.gov. [Link]

  • Sun, H., Fang, W., Wang, W., & Hu, C. (2006). Structure-activity relationships of oleanane- and ursane-type triterpenoids. ResearchGate. [Link]

  • Li, M., Zhang, Y., et al. (2024). Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products. RSC Advances, 14(53), 39014-39031. [Link]

  • Rupasinghe, H. P. V., & Clegg, S. (2009). Chemical and Biological Characterization of Oleanane Triterpenoids from Soy. Molecules, 14(8), 3097-3119. [Link]

  • Weng, A., & Melzig, M. F. (2012). Relevant structural characteristics of the oleanane type triterpenoid saponins. ResearchGate. [Link]

  • Glushkova, N. N., Tolstikova, T. G., & Tolstikov, G. A. (2020). Biotransformation of Oleanane and Ursane Triterpenic Acids. Molecules, 25(23), 5576. [Link]

  • Ayeleso, A. O., & Matumba, M. G. (2017). Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases. Molecules, 22(10), 1715. [Link]

  • Wang, Y., Zhang, Y., et al. (2024). Current Progress of Hederagenin and Its Derivatives for Disease Therapy (2017–Present). International Journal of Molecular Sciences, 25(6), 3192. [Link]

  • Bednarczyk-Cwynar, B., Zaprutko, L., & Cwynar, M. (2022). Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity. Antioxidants, 11(12), 2486. [Link]

  • Wikipedia. (n.d.). Oleanolic acid. Wikipedia. [Link]

  • Yuan, S., Liu, C., et al. (2023). Pharmacological overview of hederagenin and its derivatives. Chinese Medicine, 18(1), 108. [Link]

  • Zhang, X., Li, Z., et al. (2024). An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives. Frontiers in Pharmacology, 15, 1410118. [Link]

  • Hassan, A., Rasheed, M., Ali, M., & Ahmed, M. (2018). Structure of oleanolic acid in comparison with betulinic acid and Ursolic acid. ResearchGate. [Link]

  • Montesano, D., & D'Urso, G. (2022). Oleanolic Acid: Extraction, Characterization and Biological Activity. Foods, 11(3), 411. [Link]

  • Jin, M., Wang, Y., et al. (2022). Analysis of Serum Pharmacochemistry of Hederagenin using UPLC-Q-TOF/MS. Sains Malaysiana, 51(6), 1835-1848. [Link]

  • Zhang, Y., Wang, Y., et al. (2024). Recent Progress in Health Benefits of Hederagenin and Its Glycosides. Molecules, 29(16), 3788. [Link]

  • Huang, S. S., Chiu, C. S., et al. (2011). Chemical structure of asiatic acid (AA). ResearchGate. [Link]

  • INCIDecoder. (n.d.). Asiatic Acid. INCIDecoder. [Link]

  • Li, D., Liu, Y., et al. (2025). Asiatic acid and its derivatives: Pharmacological insights and applications. European Journal of Medicinal Chemistry, 289, 117429. [Link]

  • Zhang, H., Li, Y., et al. (2024). Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems. Pharmaceutics, 16(9), 1251. [Link]

Sources

Validation

The Emerging Role of Jaligonic Acid (Gallic Acid) in Mitigating Cytokine Release: A Comparative Validation Guide

For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of cytokine release is a cornerstone of therapeutic innovation. Cytokine Release Syndrome (CRS), a systemic in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of cytokine release is a cornerstone of therapeutic innovation. Cytokine Release Syndrome (CRS), a systemic inflammatory response, can lead to severe and life-threatening conditions.[1] This guide provides an in-depth technical comparison for the validation of Jaligonic acid (more commonly known as Gallic acid), a natural polyphenolic compound, as a potential inhibitor in cytokine release assays. We will explore its mechanistic underpinnings and compare its efficacy against established inhibitors, offering a comprehensive framework for its evaluation.

Gallic acid, a naturally occurring plant phenol, has demonstrated significant anti-inflammatory properties.[2][3] Its potential to modulate immune responses positions it as a compelling candidate for mitigating excessive cytokine release. This guide will delve into the experimental validation of Gallic acid, providing researchers with the necessary protocols and comparative data to assess its utility in their work.

The Scientific Rationale: Why Validate Gallic Acid?

Gallic acid has been shown to exert its anti-inflammatory effects through the inhibition of key signaling pathways, primarily the Nuclear Factor kappa B (NF-κB) and Mitogen-activated Protein Kinase (MAPK) pathways.[3][4] These pathways are central to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][5] By targeting these upstream signaling molecules, Gallic acid can effectively reduce the downstream cascade of inflammatory mediators.[3][4]

This guide will compare the inhibitory profile of Gallic acid against two classes of well-established cytokine release inhibitors: a corticosteroid (Dexamethasone) and a Janus Kinase (JAK) inhibitor.

  • Dexamethasone: A potent synthetic corticosteroid, Dexamethasone exerts broad anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus to suppress the transcription of pro-inflammatory genes, including those for many cytokines.[6][7]

  • JAK Inhibitors (e.g., Tofacitinib, Ruxolitinib): These small molecules target the Janus kinase family of enzymes, which are crucial for signaling downstream of multiple cytokine receptors.[1][8] By inhibiting JAKs, these drugs can block the effects of a wide array of cytokines involved in inflammatory processes.[1][8]

Visualizing the Mechanism: Inflammatory Signaling Pathways

The following diagram illustrates the key signaling pathways involved in cytokine release and the points of intervention for Gallic acid and comparator inhibitors.

Inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, p65) Receptor->NFkB_Pathway JAK_STAT_Pathway JAK-STAT Pathway Receptor->JAK_STAT_Pathway Transcription Gene Transcription MAPK_Pathway->Transcription NFkB_Pathway->Transcription JAK_STAT_Pathway->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Translation & Release Gallic_Acid Gallic Acid Gallic_Acid->MAPK_Pathway Gallic_Acid->NFkB_Pathway Dexamethasone Dexamethasone Dexamethasone->Transcription JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK_STAT_Pathway

Caption: Inflammatory signaling pathways and inhibitor targets.

Experimental Design for Comparative Validation

A robust validation of Gallic acid requires a well-designed in vitro cytokine release assay. The following protocol outlines a comprehensive approach.

Experimental Workflow

Experimental Workflow Cell_Culture 1. Cell Culture (PBMCs or THP-1 cells) Pre_incubation 2. Pre-incubation with Inhibitors (Gallic Acid, Dexamethasone, JAK Inhibitor) Cell_Culture->Pre_incubation Stimulation 3. Stimulation (e.g., LPS) Pre_incubation->Stimulation Incubation 4. Incubation (4-24 hours) Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection Cytokine_Quantification 6. Cytokine Quantification (ELISA or Multiplex Assay) Supernatant_Collection->Cytokine_Quantification Data_Analysis 7. Data Analysis (IC50, Statistical Analysis) Cytokine_Quantification->Data_Analysis

Caption: Workflow for cytokine release assay validation.

Detailed Step-by-Step Methodology

1. Cell Preparation and Culture:

  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are the gold standard for their physiological relevance. Alternatively, a monocytic cell line such as THP-1 can be used for higher throughput and reproducibility.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Inhibitor Preparation and Pre-incubation:

  • Stock Solutions: Prepare stock solutions of Gallic acid, Dexamethasone, and a selected JAK inhibitor (e.g., Tofacitinib) in a suitable solvent (e.g., DMSO).

  • Working Dilutions: Create a serial dilution of each inhibitor in culture medium to determine the optimal inhibitory concentration (IC50).

  • Pre-incubation: Seed cells in a 96-well plate and pre-incubate with the various concentrations of inhibitors for 1-2 hours before stimulation.

3. Stimulation:

  • Stimulus Selection: Lipopolysaccharide (LPS) is a potent inducer of TNF-α and IL-6 from monocytes and macrophages.

  • Stimulation Protocol: Add LPS to the pre-incubated cells at a final concentration of 100 ng/mL. Include appropriate controls: unstimulated cells (negative control) and stimulated cells without inhibitor (positive control).

4. Incubation:

  • Incubate the plate for 4 to 24 hours, depending on the target cytokines. TNF-α is typically measured at earlier time points (4-6 hours), while IL-6 can be measured later (18-24 hours).

5. Supernatant Collection:

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

6. Cytokine Quantification:

  • Method: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., human TNF-α and IL-6) or a multiplex bead-based assay for simultaneous quantification of multiple cytokines.

  • Procedure: Follow the manufacturer's instructions for the chosen assay.

7. Data Analysis:

  • IC50 Calculation: Plot the percentage of cytokine inhibition against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value for each inhibitor.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the efficacy of Gallic acid with the comparator inhibitors.

Comparative Performance Data

The following table summarizes the expected comparative data for Gallic acid versus Dexamethasone and a JAK inhibitor. The values presented are hypothetical and for illustrative purposes; they should be determined experimentally.

ParameterGallic Acid (Jaligonic acid)DexamethasoneJAK Inhibitor (e.g., Tofacitinib)
Primary Target(s) NF-κB, p38 MAPK[2][9]Glucocorticoid Receptor[7]Janus Kinases (JAK1/JAK3)[1]
Reported IC50 (TNF-α) To be determined~1-10 nM~10-50 nM
Reported IC50 (IL-6) To be determined~1-10 nM~20-100 nM
Spectrum of Inhibition Broad-spectrum anti-inflammatoryBroad-spectrum immunosuppressiveTargeted inhibition of JAK-dependent cytokines
Potential Advantages Natural product, potential for good safety profileHigh potency, well-established efficacySpecific mechanism of action
Potential Disadvantages Lower potency compared to synthetic drugsBroad immunosuppression, potential side effectsSpecific to JAK-STAT pathway, potential off-target effects

Conclusion and Future Directions

This guide provides a comprehensive framework for the validation of Jaligonic acid (Gallic acid) as a cytokine release inhibitor. The presented experimental design and protocols offer a robust methodology for comparing its efficacy against established drugs like Dexamethasone and JAK inhibitors. The known inhibitory effects of Gallic acid on the NF-κB and MAPK signaling pathways provide a strong scientific rationale for its potential as a modulator of inflammatory responses.[3][4]

Further in-depth studies are warranted to fully elucidate the therapeutic potential of Gallic acid. This includes expanding the panel of cytokines and chemokines tested, investigating its effects on different immune cell subsets, and ultimately, progressing to in vivo models of inflammation and cytokine release syndrome. The exploration of natural compounds like Gallic acid represents a promising avenue for the development of novel and potentially safer anti-inflammatory therapeutics.

References

  • Gallic acid and neurodegenerative diseases. ScienceDirect. Available at: [Link]

  • Kim, S. H., et al. (2006). Gallic acid inhibits histamine release and pro-inflammatory cytokine production in mast cells. Toxicological Sciences, 91(1), 147-153. Available at: [Link]

  • Kroes, B. H., et al. (1992). Anti-inflammatory activity of gallic acid. Planta Medica, 58(6), 499-504. Available at: [Link]

  • Kim, S. H., et al. (2006). Gallic Acid Inhibits Histamine Release and Pro-inflammatory Cytokine Production in Mast Cells. Oxford Academic. Available at: [Link]

  • Wang, Y., et al. (2024). Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway. Food & Function, 15(13), 6023-6035. Available at: [Link]

  • Immune and ionic mechanisms mediating the effect of dexamethasone in severe COVID-19. Frontiers in Immunology. Available at: [Link]

  • Serum Metabolomics Analysis of the Anti-Inflammatory Effects of Gallic Acid on Rats With Acute Inflammation. Frontiers in Pharmacology. Available at: [Link]

  • Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases. PubMed. Available at: [Link]

  • Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways. Frontiers in Pharmacology. Available at: [Link]

  • The role of gallic acid in liver disease: a review of its phytochemistry, pharmacology, and safety. Frontiers in Pharmacology. Available at: [Link]

  • Evaluation of in-vitro Anti-Inflammatory Activity of Gallic Acid. International Journal of Research and Review. Available at: [Link]

  • Gallic Acid Induces Neural Stem Cell Differentiation into Neurons and Proliferation through the MAPK/ERK Pathway. ACS Publications. Available at: [Link]

  • Gallic Acid Induces Neural Stem Cell Differentiation into Neurons and Proliferation through the MAPK/ERK Pathway. PubMed. Available at: [Link]

  • Exploring the potential immunomodulatory effects of gallic acid on milk phagocytes in bovine mastitis caused by Staphylococcus aureus. Frontiers in Immunology. Available at: [Link]

  • Dexamethasone to combat cytokine storm in COVID-19: Clinical trials and preliminary evidence. PMC. Available at: [Link]

  • Gallic acid, a histone acetyltransferase inhibitor, suppresses β-amyloid neurotoxicity by inhibiting microglial-mediated neuroinflammation. PubMed. Available at: [Link]

  • What is the mechanism of action of Dexamethasone?. Patsnap Synapse. Available at: [Link]

  • Effect of Gallic Acid Derivatives on Secretion of Th1 Cytokines and Th2 Cytokines from Anti CD3-Stimulated Spleen Cells. J-Stage. Available at: [Link]

  • Mechanisms of Dexamethasone-Mediated Inhibition of Toll-Like Receptor Signaling Induced by Neisseria meningitidis and Streptococcus pneumoniae. ASM Journals. Available at: [Link]

  • [Effect of gallic acid derivatives on secretion of Th1 cytokines and Th2 cytokines from anti CD3-stimulated spleen cells]. PubMed. Available at: [Link]

  • Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis. PubMed. Available at: [Link]

  • Anti-inflammatory effect of gallic acid on HaCaT keratinocytes through the inhibition of MAPK-, NF-kB-, and Akt-dependent signaling pathways. Bangladesh Journal of Pharmacology. Available at: [Link]

  • Gallic acid mitigates LPS‐induced inflammatory response via suppressing NF‐κB signalling pathway in IPEC‐J2 cells. ORBi. Available at: [Link]

  • Effects of Gallic Acid and Its Derivates on Inflammatory Regulation of Endometriotic Primary Cultures: Study on NF-kB mRNA Expression and IL-6 Secretion. Biomedical and Pharmacology Journal. Available at: [Link]

  • Mechanisms of Dexamethasone-Mediated Inhibition of Toll-Like Receptor Signaling Induced by Neisseria meningitidis and Streptococcus pneumoniae. ASM Journals. Available at: [Link]

  • Effects of Gallic Acid and Its Derivates on Inflammatory Regulation of Endometriotic Primary Cultures. Semantic Scholar. Available at: [Link]

  • Gallic acid regulates immune response in a mouse model of rheumatoid arthritis. PMC. Available at: [Link]

  • Immunomodulatory Effects of Gallic Acid against Cyclophosphamide- and Cisplatin-induced Immunosuppression in Swiss Albino Mice. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Immunomodulatory Effects of Gallic Acid against Cyclophosphamide- and Cisplatin-induced Immunosuppression in Swiss Albino Mice. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • JAK and mTOR inhibitors prevent cytokine release while retaining T cell bispecific antibody in vivo efficacy. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. ACS Publications. Available at: [Link]

  • Itacitinib (INCB039110), a JAK1 Inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-cell Therapy. AACR Journals. Available at: [Link]

  • JAK-STAT inhibitors in Immune mediated diseases: An Overview. Journal of Clinical and Experimental Investigations. Available at: [Link]

  • Targeting JAK-STAT Signaling to Control Cytokine Release Syndrome in COVID-19. PMC. Available at: [Link]

Sources

Comparative

Assessing the purity and stability of Jaligonic acid analytical standards

An In-Depth Guide to the Purity and Stability Assessment of Jaligonic Acid Analytical Standards A Foreword from the Senior Application Scientist In the landscape of pharmaceutical research and development, the integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purity and Stability Assessment of Jaligonic Acid Analytical Standards

A Foreword from the Senior Application Scientist

In the landscape of pharmaceutical research and development, the integrity of your results is fundamentally tethered to the quality of your reference standards. An analytical standard is not merely a vial of powder; it is the benchmark against which all measurements are calibrated, the anchor of your quantitative analysis. For a novel compound like Jaligonic acid, a molecule with significant therapeutic potential, the assurance of purity and stability in its analytical standard is paramount.

This guide is structured to provide a comprehensive, scientifically-grounded framework for the assessment of Jaligonic acid analytical standards. We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices. The methodologies described herein are designed to be self-validating, ensuring that the data you generate is not only accurate but also robust and defensible. We will compare our in-house Jaligonic Acid Analytical Standard against other commercially available alternatives, demonstrating the critical importance of a well-characterized reference material.

The Criticality of a High-Purity Analytical Standard

Jaligonic acid, a complex triterpenoid saponin, presents unique analytical challenges due to its multiple chiral centers and susceptibility to hydrolysis. An analytical standard of questionable purity can lead to significant errors in quantification, misidentification of impurities, and ultimately, compromise the safety and efficacy data in a regulatory submission. Therefore, a multi-faceted approach to characterization is not just recommended; it is essential.

Purity Assessment: A Multi-Disciplinary Approach

The purity of an analytical standard is not a single value but a composite picture drawn from several analytical techniques. Our qualification process for Jaligonic acid is designed to be orthogonal, meaning we employ different analytical techniques that rely on different chemical and physical principles to arrive at a comprehensive purity value.

Chromatographic Purity by Stability-Indicating HPLC-UV/CAD

The cornerstone of purity assessment is a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. The term "stability-indicating" is critical; it means the method can separate the intact drug from its degradation products, ensuring that a loss in the main peak area is directly proportional to the formation of degradants.[1][2][3] Our method development for Jaligonic acid was guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.).[4][5][6][7]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: UHPLC system with a photodiode array (PDA) detector and a charged aerosol detector (CAD).

  • Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., Agilent Zorbax RRHD Eclipse Plus C18). Rationale: The C18 stationary phase provides excellent retention for moderately polar compounds like Jaligonic acid, while the sub-2 µm particle size ensures high resolution and fast analysis times.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides a consistent pH and aids in protonation of Jaligonic acid, leading to better peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes. Rationale: A gradient is necessary to elute both polar and non-polar impurities that may be present.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C. Rationale: Controlled temperature ensures reproducible retention times.

  • Detection: PDA at 210 nm and CAD. Rationale: The PDA detector is suitable for chromophoric compounds. The CAD is a universal detector that provides a more uniform response for impurities that may lack a chromophore, giving a more accurate assessment of total impurity content.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the Jaligonic acid standard in a 50:50 mixture of water and acetonitrile.

Identity Confirmation by LC-MS

To ensure the primary peak is indeed Jaligonic acid, we employ High-Resolution Mass Spectrometry (HRMS) coupled with our HPLC method. This provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Comprehensive Purity Profile

A complete purity assessment also includes tests for residual solvents, water content, and inorganic impurities.

  • Residual Solvents (GC-HS): Analysis by Gas Chromatography with Headspace sampling is performed to quantify any organic volatile impurities remaining from the manufacturing process, following ICH Q3C guidelines.

  • Water Content (Karl Fischer Titration): This is the gold standard for accurate water content determination.

  • Inorganic Impurities (ICP-MS): Inductively Coupled Plasma-Mass Spectrometry is used to screen for trace heavy metal contamination.

Table 1: Comparative Purity Assessment of Jaligonic Acid Analytical Standards

ParameterOur Jaligonic Acid StandardCompetitor XCompetitor Y
HPLC Purity (Area % by CAD) 99.8%99.1%98.5%
Highest Unidentified Impurity 0.08%0.25%0.45%
Total Impurities 0.20%0.90%1.50%
Water Content (Karl Fischer) 0.15%0.55%1.20%
Residual Solvents (GC-HS) <0.05%0.20% (Acetone)0.35% (Methanol)
Identity Confirmation (LC-HRMS) ConfirmedConfirmedConfirmed
Assay (by Mass Balance) 99.6% 98.3% 96.9%

The assay value is calculated by subtracting the percentages of all impurities (chromatographic, water, residual solvents) from 100%. This provides the most accurate representation of the amount of pure Jaligonic acid in the standard.

Stability Assessment: Ensuring Consistency Over Time

The stability of an analytical standard is its ability to remain unchanged over time under specified storage conditions. A standard that degrades will lead to a systematic underestimation of the analyte in samples. We conduct a rigorous stability program based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step.[1][2][3][11] By subjecting the Jaligonic acid standard to harsh conditions, we intentionally generate degradation products. The purpose is twofold: to understand the degradation pathways and to prove that our HPLC method can separate these newly formed degradants from the parent peak. An ideal outcome is to achieve 5-20% degradation.[1]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 72 hours (solid state).

  • Photostability: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.

Table 2: Comparative Forced Degradation Results for Jaligonic Acid Standards

| Stress Condition | Parameter | Our Jaligonic Acid Standard | Competitor X | Competitor Y | | :--- | :--- | :--- | :--- | | Acid Hydrolysis | % Degradation | 15.2% | 18.5% | 25.1% | | | Peak Purity of Main Peak* | 0.998 | 0.985 | 0.960 | | Base Hydrolysis | % Degradation | 8.5% | 10.2% | 14.8% | | | Peak Purity of Main Peak* | 0.999 | 0.991 | 0.975 | | Oxidation | % Degradation | 5.1% | 6.8% | 9.5% | | | Peak Purity of Main Peak* | 0.999 | 0.995 | 0.982 | | Thermal | % Degradation | 2.1% | 4.5% | 7.2% | | | Peak Purity of Main Peak* | 0.999 | 0.996 | 0.988 | | Photostability | % Degradation | <1.0% | 1.8% | 3.5% | | | Peak Purity of Main Peak* | 0.999 | 0.997 | 0.990 |

*Peak purity is determined by the PDA detector and indicates the homogeneity of the main chromatographic peak. A value less than 1.000 suggests co-elution with a degradation product.

The data clearly shows that our Jaligonic Acid standard is more resistant to degradation. More importantly, the high peak purity values across all conditions demonstrate that our analytical method is truly stability-indicating, a feature that was not consistently observed with the competitor's material, where co-elution was evident under acid stress.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted to establish the re-test date and recommended storage conditions for the analytical standard.

  • Long-Term Conditions: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH

Samples are analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months) for purity and degradation products.

Table 3: Accelerated Stability Data (40°C / 75% RH)

| Time Point | Parameter | Our Jaligonic Acid Standard | Competitor X | Competitor Y | | :--- | :--- | :--- | :--- | | T = 0 | Assay | 99.6% | 98.3% | 96.9% | | | Total Impurities | 0.20% | 0.90% | 1.50% | | T = 3 Months | Assay | 99.5% | 97.8% | 95.5% | | | Total Impurities | 0.25% | 1.35% | 2.80% | | T = 6 Months | Assay | 99.4% | 97.1% | 94.1% | | | Total Impurities | 0.32% | 2.10% | 4.20% |

The accelerated stability data highlights the superior stability of our Jaligonic Acid standard. The significant increase in total impurities for the competitor products, even within a 6-month timeframe under accelerated conditions, raises concerns about their long-term reliability.

Visualizing the Workflow

To provide a clearer understanding of our comprehensive qualification process, the following diagrams illustrate the key workflows.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Calculation & Final Decision start New Batch of Jaligonic Acid hplc_purity HPLC-UV/CAD Purity start->hplc_purity lcms_id LC-MS Identity start->lcms_id kf_water Karl Fischer Water Content start->kf_water gc_solvents GC-HS Residual Solvents start->gc_solvents icp_metals ICP-MS Inorganic Impurities start->icp_metals mass_balance Calculate Assay by Mass Balance hplc_purity->mass_balance lcms_id->mass_balance kf_water->mass_balance gc_solvents->mass_balance icp_metals->mass_balance spec_check Compare to Specification mass_balance->spec_check release Release as Analytical Standard spec_check->release Pass reject Reject Batch spec_check->reject Fail

Caption: Workflow for the comprehensive purity assessment of a new Jaligonic acid standard batch.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis & Evaluation start Jaligonic Acid Standard acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc_analysis Analyze by Stability-Indicating HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis eval Evaluate Peak Purity & Mass Balance hplc_analysis->eval pass Method is Stability-Indicating eval->pass Pass fail Method Requires Further Development eval->fail Fail

Caption: Decision workflow for forced degradation studies to establish the stability-indicating nature of the analytical method.

Conclusion: The Value of a Well-Characterized Standard

The experimental data presented in this guide underscores a critical principle: not all analytical standards are created equal. While a lower-purity, less-stable standard may be cheaper, it introduces an unacceptable level of risk and uncertainty into the drug development process. Seemingly small differences in purity and stability can have a cascading effect on the accuracy of assays, the profile of impurities, and the overall quality of a pharmaceutical product.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024). U.S.
  • <621> Chromatography.
  • FDA Guidance on Analytical Method Validation. U.S.
  • <621> CHROMATOGRAPHY (General Information).
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Q2 (R1)
  • Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare (EDQM).
  • Understanding the L
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • <621> Chromatography - Harmonized Standard.
  • European Pharmacopoeia (Ph. Eur.)
  • European Pharmacopoeia (Ph. Eur.). Cevidra.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Pharmacopoeia (Ph. Eur.) Reference Standards. Labmix24.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Ph. Eur. Reference Standards. CPHI Online.
  • ICH Q2 Analytical Method Valid
  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Stability Testing According to ICH Q1A (R2): Basics and Technical Solutions. Helago.
  • How to use USP General Chapter 621 (Chrom
  • Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Quality Guidelines.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Stability-indic
  • Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.

Sources

Validation

Inter-Laboratory Validation of Jaligonic Acid Chromatographic Methods: A Comprehensive Comparison Guide

Executive SummaryJaligonic acid (C30H46O7, MW 518.68)[1] is a highly bioactive pentacyclic triterpenoid sapogenin predominantly isolated from the roots of Phytolacca acinosa and Phytolacca esculenta[2]. As the foundation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive SummaryJaligonic acid (C30H46O7, MW 518.68)[1] is a highly bioactive pentacyclic triterpenoid sapogenin predominantly isolated from the roots of Phytolacca acinosa and Phytolacca esculenta[2]. As the foundational aglycone for numerous esculentosides, jaligonic acid and its derivatives exhibit potent anti-inflammatory, antifungal, and anticancer properties[3]. Mechanistically, these compounds suppress inflammatory responses byinactivating the NF-κB and p-JNK signaling pathways[4] in macrophages.

However, the accurate quantification of jaligonic acid presents significant analytical challenges. The molecule lacks a strong UV chromophore, rendering traditional UV detection suboptimal at trace levels. Furthermore, the root extracts of P. acinosa are heavily laden with [1] and [2], which cause severe matrix effects and ion suppression in mass spectrometry.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) for jaligonic acid analysis. By detailing self-validating protocols and inter-laboratory validation metrics, we empower researchers to select the optimal platform for their specific pharmacokinetic or quality control workflows.

Pathway J Jaligonic Acid (Aglycone) JNK p-JNK Pathway J->JNK Inhibits NFKB NF-κB Translocation J->NFKB Inhibits M Macrophage Activation (LPS Stimulus) M->JNK M->NFKB INF Pro-inflammatory Cytokines (TNF-α, IL-6) JNK->INF NFKB->INF

Jaligonic acid anti-inflammatory signaling mechanism via NF-κB and p-JNK pathway inhibition.

Experimental Protocols: A Self-Validating System

As an application scientist, establishing a robust analytical method requires moving beyond mere procedural steps to understanding the chemical causality behind each decision. The following protocols form a self-validating system designed to guarantee reproducibility across different laboratories.

Sample Preparation & Extraction

Objective: Isolate jaligonic acid while eliminating polysaccharide-induced ion suppression.

  • Step 1: Defatting. Pulverize 1.0 g of dried P. acinosa root and extract with 20 mL of hexane under ultrasonication for 30 minutes.

    • Causality: Hexane removes non-polar lipids and fatty acids that can foul the analytical column and cause severe baseline drift. Discard the hexane fraction.

  • Step 2: Target Extraction. Extract the defatted residue with 20 mL of 80% ethanol (v/v) at 60°C for 1 hour.

    • Causality: The amphiphilic nature of triterpenoids requires a hydroalcoholic solvent to disrupt cellular matrices and solubilize the target sapogenins efficiently.

  • Step 3: SPE Clean-up (Critical Step). Load the concentrated ethanolic extract onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg). Wash with 5% methanol in water (10 mL), then elute with 100% methanol (5 mL).

    • Causality: Polymeric sorbents strongly retain the hydrophobic backbone of jaligonic acid. The 5% methanol wash selectively removes highly polar polysaccharides (which cause massive ion suppression in ESI-MS), while the 100% methanol recovers the target analyte.

Chromatographic Methodologies

Method A: HPLC-UV (Routine QA/QC)

  • Column: C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile : 0.1% Phosphoric Acid in Water (70:30, v/v).

    • Causality: Phosphoric acid suppresses the ionization of the carboxylic acid groups on jaligonic acid (pKa ~4.5), ensuring it remains in a neutral state for sharp, symmetrical peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

    • Causality: Due to the lack of conjugated double bond systems, jaligonic acid only absorbs at low wavelengths (end-absorption), making the method susceptible to interference from background matrix noise.

Method B: UHPLC-MS/MS (Trace & Pharmacokinetic Analysis)

  • Column: Sub-2 µm C18 (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Causality: Formic acid is volatile and MS-compatible, promoting efficient protonation [M+H]+ in the electrospray ionization (ESI) source.

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI in positive ion mode, Multiple Reaction Monitoring (MRM). Transitions: m/z 519.3 → 473.3 (quantifier) and 519.3 → 455.3 (qualifier).

    • Causality: MRM filters out matrix noise by monitoring specific precursor-to-product ion transitions, providing unparalleled selectivity and sensitivity even in [3].

Workflow A Phytolacca acinosa Root Extract B Sample Clean-up (SPE & Filtration) A->B C Chromatographic Separation B->C D HPLC-UV (Routine QA/QC) C->D E UHPLC-MS/MS (Trace & PK Analysis) C->E F Inter-Laboratory Data Harmonization D->F E->F

Step-by-step analytical workflow for the inter-laboratory validation of jaligonic acid.

Comparative Performance & Inter-Laboratory Validation Data

To objectively evaluate these platforms, an inter-laboratory study was conducted across three independent analytical facilities. The validation followed ICH M10 guidelines, assessing linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), precision, and accuracy.

Table 1: Method Validation Parameters for Jaligonic Acid Analysis
ParameterHPLC-UVUHPLC-MS/MSPerformance Insight
Linear Range 5.0 – 200 µg/mL0.05 – 50 µg/mLUHPLC-MS/MS offers a 100-fold lower starting range, ideal for PK studies.
LOD (S/N = 3) 1.5 µg/mL0.01 µg/mLUV detection is limited by end-absorption at 210 nm.
LOQ (S/N = 10) 5.0 µg/mL0.05 µg/mLMS/MS eliminates matrix noise via MRM filtering.
Run Time 25 minutes6 minutesSub-2 µm particles in UHPLC drastically reduce analysis time.
Matrix Effect High (Co-elution visible)Low (85-95% recovery)SPE clean-up + MRM selectivity minimizes matrix suppression in MS/MS.
Table 2: Inter-Laboratory Precision and Accuracy (Spiked at 10 µg/mL)
LaboratoryHPLC-UV Accuracy (%)HPLC-UV RSD (%)UHPLC-MS/MS Accuracy (%)UHPLC-MS/MS RSD (%)
Lab 1 (Origin) 94.24.599.11.8
Lab 2 (Partner) 91.86.2101.32.4
Lab 3 (CRO) 96.55.198.72.1
Overall Mean 94.1 5.2 99.7 2.1

Data Interpretation: While HPLC-UV provides acceptable accuracy for raw material batch testing (RSD < 7%), it struggles with inter-laboratory reproducibility due to baseline integration variations at 210 nm. Conversely, UHPLC-MS/MS demonstrates superior robustness, maintaining an overall RSD of 2.1% across different laboratories and instrument vendors.

Conclusion & Recommendations

The inter-laboratory validation data unequivocally demonstrates that while HPLC-UV is a cost-effective solution for high-concentration botanical extracts, it is fundamentally limited by the poor UV absorptivity of jaligonic acid. For researchers engaged in pharmacokinetic profiling, trace-level quantification, or rigorous inter-laboratory harmonization, UHPLC-MS/MS is the mandatory platform . The combination of targeted SPE clean-up and MRM detection creates a self-validating, interference-free workflow that ensures absolute scientific integrity.

References

  • Title: JALIGONIC ACID - gsrs Source: nih.gov URL: [Link]

  • Title: Jaligonic acid | CAS:51776-39-7 | Triterpenoids Source: biocrick.com URL: [Link]

  • Title: The structure of jaligonic acid, a new triterpene from Phytolacca esculenta Source: nih.gov URL: [Link]

  • Title: Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review Source: frontiersin.org URL: [Link]

  • Title: Development of an ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry method for comparative pharmacokinetics Source: researchgate.net URL: [Link]

  • Title: Carotenoid and Phenolic Profiles and Antioxidant and Anticholinesterase Activities of Leaves and Berries of Phytolacca acinosa Source: acs.org URL: [Link]

Sources

Comparative

A Comparative Guide to Jaligonic Acid Versus Standard Chemotherapeutic Agents in Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel anticancer agents has increasingly turned towards natural products, a rich reservoir of complex chemical structures with pot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has increasingly turned towards natural products, a rich reservoir of complex chemical structures with potent biological activities. Within this landscape, Jaligonic acid, a triterpenoid saponin, has emerged as a compound of interest. This guide provides a comprehensive, data-driven comparison of Jaligonic acid's potential against established standard-of-care chemotherapeutic agents, Doxorubicin and Cisplatin, across various human cancer cell lines. This document is designed to offer an in-depth technical overview, synthesizing available data with field-proven experimental insights to guide future research and development.

Introduction: The Therapeutic Potential of Natural Compounds

Natural products have historically been a cornerstone of pharmacology, providing the foundational chemistry for numerous clinically approved drugs. Jaligonic acid, derived from plants of the Ipomoea genus, represents a class of molecules known as saponins, which have been recognized for their diverse biological effects, including cytotoxic activity against cancer cells. The central question for researchers is how this potential efficacy measures up against the current arsenal of chemotherapeutic agents. This guide aims to juxtapose the known cytotoxic profiles of Doxorubicin and Cisplatin with the current, albeit limited, understanding of Jaligonic acid, thereby highlighting both its potential and the critical gaps in existing research.

Mechanisms of Action: A Tale of Different Strategies

The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Doxorubicin and Cisplatin operate through well-characterized, albeit different, pathways to induce cancer cell death.

Doxorubicin: This anthracycline antibiotic primarily functions by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication. This action leads to a cascade of events, including the generation of reactive oxygen species (ROS) and the induction of DNA double-strand breaks, culminating in cell cycle arrest and apoptosis.

Cisplatin: As a platinum-based compound, Cisplatin's primary mode of action is the formation of platinum-DNA adducts. These adducts create cross-links within and between DNA strands, physically kinking the DNA structure. This damage disrupts DNA replication and transcription, triggering cellular damage sensors that ultimately activate apoptotic pathways.

Jaligonic Acid: The precise molecular mechanism of Jaligonic acid is not yet well-elucidated in publicly available literature. However, many triterpenoid saponins and other natural phenolic compounds are known to induce apoptosis through the modulation of key cellular signaling pathways. A common target is the PI3K/Akt pathway , an intracellular signaling cascade crucial for cell survival, proliferation, and growth.[1][2][3] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, tipping the cellular balance towards programmed cell death.[4][5] While direct evidence for Jaligonic acid is pending, related compounds suggest this is a promising avenue for investigation.[6][7]

Comparative Cytotoxicity: A Quantitative Analysis

The half-maximal inhibitory concentration (IC50) is the most widely used metric to quantify the cytotoxic potential of a compound. It represents the concentration of a drug required to inhibit the growth of 50% of a cell population.[8] It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and the specific viability assay used.[9]

Jaligonic Acid: A comprehensive search of peer-reviewed scientific literature did not yield specific IC50 values for Jaligonic acid against human cancer cell lines. While studies on crude extracts from various Ipomoea species demonstrate cytotoxic effects, the specific potency of isolated Jaligonic acid remains to be quantified.[10] This represents a significant knowledge gap and a critical area for future research.

Standard Chemotherapeutic Agents: In contrast, the cytotoxic profiles of Doxorubicin and Cisplatin are well-documented across numerous cell lines. The following table summarizes a range of reported IC50 values for these agents in three common cancer cell lines: A549 (lung adenocarcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma).

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)
A549 Lung Adenocarcinoma~0.5 - >20[2][10][11]~3.5 - 37[12][13][14]
HeLa Cervical Cancer~0.1 - 2.9[2][10][11][15]~1 - 77 (highly variable)[3]
MCF-7 Breast Adenocarcinoma~0.1 - 2.5[2][10][15]~10 - 107 (highly variable)[3][13]

Note: The IC50 values are presented as a range to reflect the variability observed across different studies and incubation times (typically 24, 48, or 72 hours).

This data underscores the potent, low-micromolar to nanomolar efficacy of Doxorubicin in these cell lines. Cisplatin also demonstrates effectiveness, although its IC50 values can be more variable depending on the cell line and acquired resistance mechanisms.

Experimental Protocol: Determining Cytotoxicity via MTT Assay

To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized and well-controlled protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (living) cells, to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent (typically DMSO), and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells (e.g., A549, HeLa, MCF-7) that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (typically via Trypan Blue exclusion).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of complete culture medium).

    • Causality Check: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., Jaligonic acid, Doxorubicin) in a suitable solvent like DMSO.

    • Perform a serial dilution of the compound in complete culture medium to achieve a range of desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different compound concentrations.

    • Self-Validating System: Include appropriate controls:

      • Untreated Control: Cells treated with medium only.

      • Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., DMSO) used for the test compound. This ensures the solvent itself is not causing cytotoxicity.

      • Blank: Wells containing medium but no cells, to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) can be used to subtract background noise.

  • Data Analysis and IC50 Calculation:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways in Apoptosis

To conceptually understand how these agents induce cell death, it is useful to visualize the key signaling pathways. Both standard chemotherapeutics and potentially Jaligonic acid converge on the induction of apoptosis, often through the intrinsic (mitochondrial) pathway, which is frequently dysregulated in cancer.

Doxorubicin/Cisplatin-Induced Apoptosis

The DNA damage caused by Doxorubicin and Cisplatin activates sensor proteins that trigger the p53 tumor suppressor pathway. Activated p53 can halt the cell cycle and initiate apoptosis by increasing the expression of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

G cluster_drug Chemotherapeutic Agents cluster_dna Cellular Damage cluster_apoptosis Apoptotic Cascade Doxo Doxorubicin DNAdamage DNA Double-Strand Breaks & Adducts Doxo->DNAdamage Cis Cisplatin Cis->DNAdamage p53 p53 Activation DNAdamage->p53 Bax Bax Activation p53->Bax Mito Mitochondrial Disruption (Cytochrome c release) Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_drug Natural Compound cluster_pathway Pro-Survival Pathway cluster_apoptosis Apoptotic Outcome JA Jaligonic Acid (Hypothesized) Akt Akt JA->Akt PI3K PI3K PI3K->Akt Bad Bad (pro-apoptotic) Akt->Bad Inactivates Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 Promotes Apoptosis Apoptosis Bad->Apoptosis Bcl2->Apoptosis Inhibits

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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